Product packaging for Kahweol acetate(Cat. No.:CAS No. 81760-47-6)

Kahweol acetate

Cat. No.: B1663006
CAS No.: 81760-47-6
M. Wt: 356.5 g/mol
InChI Key: OJLWVPDNBQAHRT-RWKVYSHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutathione S-transferase inducer. Inhibits tumor cell proliferation and induces apoptosis. Increases ROS production in tumor cells but not in normal cells. Shows chemopreventive effects in vivo. Orally active.>Kahweol Acetate is a semi-synthetic derivative of kahweol, a natural product found in coffee beans. It exhibits a wide variety of biological activities, including inhibiting RANKL-induced osteoclast generation, inducing cell cycle arrest and apoptosis in oral squamous cell carcinoma cells, preventing aflatoxin B1 induced DNA adduct formation, and suppressing H2O2-induced DNA damage and oxidative stress.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O4 B1663006 Kahweol acetate CAS No. 81760-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h6-8,10,15,17,19,24H,3-5,9,11-13H2,1-2H3/t15-,17-,19+,20-,21?,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLWVPDNBQAHRT-PCEBFAEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@]1(CC23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002187
Record name (7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81760-47-6
Record name Kahweol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081760476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of Action of Kahweol Acetate in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kahweol (B1673272) acetate (B1210297), a diterpene molecule found in coffee beans, has garnered significant attention within the oncological research community for its diverse biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1][2][3] In conjunction with its related compound, cafestol (B1668206), kahweol acetate has demonstrated significant pro-apoptotic, anti-proliferative, and anti-migratory effects across a spectrum of in vitro and in vivo cancer models.[3][4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound's anticancer activity is not mediated by a single pathway but rather through a multi-targeted approach involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling cascades that govern cell proliferation, survival, migration, and angiogenesis.

Induction of Apoptosis

A primary mechanism of this compound is the induction of programmed cell death, or apoptosis, in cancer cells.[2][4] This is achieved through the modulation of key proteins in the apoptotic cascade.

  • Intrinsic Pathway: In various cancer cell lines, including breast and prostate cancer, treatment with this compound leads to the upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-3, caspase-9, and cleaved PARP.[4][7][8] Concurrently, it downregulates anti-apoptotic proteins like STAT3, Bcl-2, and Bcl-xL.[4][7][8] In breast cancer cells, this is accompanied by the release of cytochrome c from the mitochondria, a critical step in activating the caspase cascade.[4][9]

  • Extrinsic and Other Factors: In colorectal cancer cells, kahweol has been shown to induce apoptosis by upregulating Activating Transcription Factor 3 (ATF3).[10][11] The compound also suppresses the expression of Specificity Protein 1 (Sp1) and its target proteins (Cyclin D1, Mcl-1, Survivin), which contributes to apoptotic cell death in malignant pleural mesothelioma cells.[12]

Inhibition of Proliferation and Cell Cycle Arrest

This compound effectively halts the uncontrolled proliferation of cancer cells.

  • Cell Cycle Arrest: In oral squamous cell carcinoma, kahweol induces G1 phase cell cycle arrest.[13] In colorectal cancer cells, it suppresses proliferation by reducing levels of cyclin D1, a key protein for cell cycle progression.[4] This degradation of cyclin D1 is achieved through its phosphorylation at the threonine-286 residue, a process dependent on ERK1/2, JNK, and GSK3β.[4][14]

  • HER2 Signaling: In HER2-overexpressing breast cancer cells, kahweol inhibits proliferation by reducing HER2 protein levels and transcriptional activity.[1]

Modulation of Key Signaling Pathways

This compound disrupts multiple intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to suppress the phosphorylation of Akt and its downstream targets, including mTOR, p70S6K, and 4EBP1, in fibrosarcoma and hepatocellular carcinoma cells.[1][4] This inhibition blocks survival signals and promotes apoptosis.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor promoting cell survival and proliferation. This compound and its related compound kahweol have been consistently shown to inhibit the phosphorylation (activation) of STAT3 in prostate, renal, lung, and hepatocellular carcinoma cells, thereby diminishing its anti-apoptotic and proliferative signals.[7][15][16]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell growth and differentiation. This compound suppresses the p38 MAPK and JNK1/2 signaling pathways in fibrosarcoma cells.[4][8] However, in colorectal cancer, the ERK1/2 and GSK3β pathways are involved in kahweol-mediated apoptosis, indicating context-dependent roles.[10][11]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical regulator of inflammation and cell survival. In fibrosarcoma cells, this compound inhibits PMA-induced NF-κB activity, which contributes to the suppression of MMP-9, a key enzyme in cancer cell invasion.[4][8]

  • Src Signaling: In hepatocellular carcinoma, kahweol inhibits the phosphorylation of Src, a non-receptor tyrosine kinase.[17] This action is upstream of the mTOR and STAT3 pathways, and its inhibition is a key part of kahweol's apoptotic effect in these cells.[17]

Anti-Angiogenic and Anti-Inflammatory Effects

Kahweol exhibits potent anti-angiogenic and anti-inflammatory properties, which are critical for inhibiting tumor growth and metastasis.[13][18]

  • Inhibition of Angiogenesis: It has been shown to inhibit endothelial cell proliferation, migration, invasion, and tube formation.[18][19] This is achieved by downregulating key molecules involved in extracellular matrix remodeling, such as matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA).[18]

  • Anti-inflammatory Action: this compound suppresses inflammatory mediators. It inhibits the expression of cyclooxygenase-2 (COX-2) and the secretion of monocyte chemoattrapentant protein-1 (MCP-1) in endothelial cells.[13][18] In prostate cancer models, it downregulates chemokine receptors CCR2 and CCR5.[5]

Data Presentation: Summary of Effects

The following table summarizes the observed effects of kahweol and this compound across various cancer cell lines.

Cancer TypeCell Line(s)Key Molecular Targets (Downregulated unless specified ↑)Functional ImpactReference(s)
Prostate Cancer PC-3, DU145, LNCaPSTAT3, Bcl-2, Bcl-xL, Androgen Receptor (AR), CCR2, CCR5; ↑ Cleaved Caspase-3, ↑ Cleaved PARPInhibition of proliferation, migration, and tumor growth; Induction of apoptosis[7],,[5],[8]
Renal Cancer Caki, ACHNSTAT3 activation, PI3K/Akt pathway, PD-L1Inhibition of proliferation and migration; Induction of apoptosis[7],[4],[8]
Fibrosarcoma HT-1080PMA-induced MMP-9, NF-κB activity, Akt, p38 MAPK, JNK1/2 phosphorylationAttenuation of proliferation, invasion, and migration[4],[8]
Hepatocellular Carcinoma Hep3B, SNU182p-Src, p-Akt, p-mTOR, p-p70S6K, p-4EBP1, p-STAT3Inhibition of cell proliferation; Induction of apoptosis[4],
Lung Cancer A549, NCI-H358, NCI-H1299STAT3 phosphorylation, Bcl-2; ↑ Bax, ↑ Cleaved Caspase-3, ↑ Cleaved PARPInhibition of cell growth; Induction of apoptosis[7],[4],[16]
Breast Cancer MDA-MB231, SKBR3HER2, FASN, p-Akt, mTOR, Cyclin D1; ↑ Caspase-3/7, ↑ Caspase-9, ↑ Cytochrome c release, ↑ ROSInhibition of cell proliferation and survival; Induction of apoptosis[4],[1],[9]
Colorectal Cancer HCT116, SW480Cyclin D1; ↑ ATF3 (via ERK1/2, GSK3β)Suppression of proliferation; Induction of apoptosis[4],[10]
Oral Squamous Cancer (Not specified)Sp1G1 phase cell cycle arrest; Induction of apoptosis[13]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound as described above. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Caspase-3, PARP, STAT3, β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizations: Signaling Pathways and Workflows

This compound's Impact on Major Cancer Signaling Pathways

Kahweol_Acetate_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Receptors Growth Factor Receptors (e.g., HER2) PI3K PI3K Receptors->PI3K Src Src Receptors->Src KA This compound KA->PI3K Akt Akt KA->Akt MAPK MAPK (p38, JNK) KA->MAPK KA->Src IKK IKK KA->IKK STAT3 STAT3 KA->STAT3 cluster_nucleus cluster_nucleus PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Anti-Apoptotic & Proliferation Genes (Bcl-2, Cyclin D1, etc.) mTOR->Proliferation Protein Synthesis Src->PI3K Src->STAT3 IkB IκB IKK->IkB P NFkB NF-κB NFkB_N NF-κB NFkB->NFkB_N NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Degrades IκB STAT3_N STAT3 STAT3->STAT3_N STAT3_N->Proliferation NFkB_N->Proliferation Dec_Prolif Decreased Proliferation Proliferation->Dec_Prolif Inc_Apop Increased Apoptosis Proliferation->Inc_Apop Inhibition of anti-apoptotic genes leads to cluster_cytoplasm cluster_cytoplasm cluster_outcome cluster_outcome

Caption: this compound inhibits multiple oncogenic signaling pathways.

Induction of Apoptosis by this compound

Kahweol_Acetate_Apoptosis cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade KA This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) KA->Bcl2 inhibits Bax Bax (Pro-apoptotic) KA->Bax activates CytoC Cytochrome c Release Bax->CytoC promotes Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: this compound triggers the intrinsic apoptosis pathway.

General Experimental Workflow for Mechanism Analysis

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Cancer Cell Culture treatment Treat cells with This compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (for protein expression/phosphorylation) treatment->western migration Migration/Invasion Assay (e.g., Transwell) treatment->migration analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis migration->analysis conclusion Elucidation of Mechanism of Action analysis->conclusion

References

The Biological Activities of Kahweol Acetate from Coffee Beans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) acetate (B1210297), a diterpene molecule naturally present in coffee beans, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of kahweol acetate's mechanisms of action, focusing on its anti-cancer, anti-inflammatory, anti-angiogenic, and antioxidant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anti-Cancer Activities

This compound has demonstrated significant anti-cancer effects across a range of cancer cell types. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways that are often dysregulated in cancer.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. In combination with another coffee diterpene, cafestol (B1668206), it exhibits synergistic effects in suppressing cancer cell growth.

Table 1: Anti-Proliferative Effects of this compound on Cancer Cells

Cell LineCancer TypeTreatmentConcentration (µM)Incubation Time (h)EffectCitation
ACHNRenal CancerThis compound3048Synergistic inhibition of proliferation with cafestol.[1]
Caki-1Renal CancerThis compound3048Synergistic inhibition of proliferation with cafestol.[1]
DU-145Prostate CancerThis compound & CafestolNot specified11 days (in vivo)Tumor growth was 167% of original size, compared to 342% in untreated controls.[2]
PC-3, DU145, LNCaPProstate CancerThis compound & CafestolDose-dependentNot specifiedSignificant inhibition of proliferation.[3]
Induction of Apoptosis

A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of apoptosis-related proteins, including the Bcl-2 family and caspases.

Table 2: Pro-Apoptotic Effects of this compound on Cancer Cells

Cell LineCancer TypeEffectCitation
PC-3, DU145, LNCaPProstate CancerUpregulation of cleaved caspase-3 and cleaved PARP. Downregulation of STAT3, Bcl-2, and Bcl-xL.[3]
Renal Caki and ACHN cellsRenal CancerInduction of apoptosis via inhibition of STAT3 activation and downregulation of Bcl-2 and Bcl-xL, alongside upregulation of Bax.[3]
HT-1080FibrosarcomaAttenuation of cancer formation.[3]
Inhibition of Cancer Cell Migration and Invasion

This compound has been shown to impede the migration and invasion of cancer cells, critical steps in tumor metastasis. This is often achieved by targeting matrix metalloproteinases (MMPs) and other signaling molecules involved in cell motility.

Table 3: Anti-Migratory and Anti-Invasive Effects of this compound

Cell LineCancer TypeEffectCitation
ACHN, Caki-1Renal CancerSynergistic inhibition of cell migration with cafestol at 30 µM.[1]
HT-1080FibrosarcomaInhibition of MMP-9, leading to attenuated migration.[3]
Modulation of Key Anti-Cancer Signaling Pathways

The anti-cancer effects of this compound are mediated through its influence on several critical signaling pathways.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and migration. This compound has been shown to inhibit the phosphorylation and activation of STAT3.

STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 Proliferation Proliferation p-STAT3->Proliferation Survival Survival p-STAT3->Survival Migration Migration p-STAT3->Migration

This compound Inhibition of the STAT3 Signaling Pathway.

The PI3K/Akt and MAPK (ERK, JNK, p38) pathways are crucial for cell growth, survival, and differentiation. This compound has been found to suppress these pathways in cancer cells.

PI3K_MAPK_Pathway This compound This compound Akt Akt This compound->Akt Inhibits phosphorylation ERK ERK This compound->ERK Inhibits phosphorylation JNK1/2 JNK1/2 This compound->JNK1/2 Suppresses p38 MAPK p38 MAPK This compound->p38 MAPK Suppresses p-Akt p-Akt Akt->p-Akt Cell Growth Cell Growth p-Akt->Cell Growth Metastasis Metastasis p-Akt->Metastasis p-ERK p-ERK ERK->p-ERK p-ERK->Cell Growth p-ERK->Metastasis JNK1/2->Cell Growth p38 MAPK->Cell Growth

This compound's Impact on PI3K/Akt and MAPK Pathways.

Anti-Inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are known contributors to the development and progression of various diseases, including cancer. This compound exhibits potent anti-inflammatory and antioxidant properties.

Inhibition of Inflammatory Mediators

This compound has been shown to reduce the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

Table 4: Anti-Inflammatory Effects of Kahweol

Cell Line/ModelInflammatory StimulusTreatmentConcentrationEffectCitation
RAW 264.7 MacrophagesLPSKahweol5 µMInhibition of NO production
RAW 264.7 MacrophagesLPSKahweol10 µMInhibition of NO production
RAW 264.7 MacrophagesLPSKahweol20 µMInhibition of NO production
RAW 264.7 MacrophagesLPSKahweolDose-dependentInhibition of PGE2 production
Modulation of NF-κB and Nrf2 Signaling Pathways

Nuclear factor-kappa B (NF-κB) is a critical regulator of the inflammatory response. This compound has been shown to suppress the activation of NF-κB.

NFkB_Pathway This compound This compound NF-κB NF-κB This compound->NF-κB Suppresses activation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes MMP-9 MMP-9 NF-κB->MMP-9

Suppression of NF-κB Signaling by this compound.

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Kahweol has been found to activate this pathway by reducing the levels of Keap1, a negative regulator of Nrf2.

Nrf2_Pathway Kahweol Kahweol Keap1 Keap1 Kahweol->Keap1 Reduces protein levels Nrf2 Nrf2 Keap1->Nrf2 Inhibits Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nrf2->Antioxidant Response Element (ARE) HO-1 HO-1 Antioxidant Response Element (ARE)->HO-1

Activation of the Nrf2 Antioxidant Pathway by Kahweol.

Anti-Angiogenic Activities

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Kahweol has demonstrated potent anti-angiogenic properties both in vitro and in vivo.

Table 5: Anti-Angiogenic Effects of Kahweol

Assay/ModelTreatmentConcentrationEffectCitation
Mouse Aortic Ring AssayKahweol5 µM40% inhibition of microvessel sprouting.[4]
HUVEC Cell Migration ("Wound Healing" Assay)Kahweol75 µM66% inhibition after 24 hours.[5]
HUVEC Cell InvasionKahweol25 µM23% inhibition.[4]
HUVEC Cell InvasionKahweol50 µM33% inhibition.[4]
HUVEC Cell InvasionKahweol75 µM52% inhibition.[4]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the biological activities of this compound.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.[6][7][8]

Apoptosis Assay (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTP.

  • Procedure Outline:

    • Culture and treat cells with this compound.

    • Fix and permeabilize the cells.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTP.

    • Detect the incorporated label using fluorescence microscopy or flow cytometry.[9][10][11][12]

Cell Migration Assay (Transwell Assay)

The transwell assay, or Boyden chamber assay, is used to assess the migratory capacity of cells.

  • Principle: Cells are seeded in the upper chamber of a transwell insert with a porous membrane and migrate towards a chemoattractant in the lower chamber.

  • Procedure Outline:

    • Place transwell inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

    • Seed this compound-treated cells in serum-free medium in the upper chamber.

    • Incubate for a specific period (e.g., 12-24 hours) to allow for cell migration.

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells under a microscope.[13][14][15][16][17]

Western Blot Analysis for Phosphorylated Proteins (e.g., p-STAT3)

Western blotting is used to detect and quantify specific proteins in a sample.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Procedure Outline:

    • Lyse this compound-treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the phosphorylated protein levels to total protein levels and a loading control (e.g., β-actin).[18][19][20][21][22]

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.

  • Procedure Outline:

    • Subcutaneously inject human cancer cells (e.g., DU-145 prostate cancer cells) into immunodeficient mice (e.g., SCID mice).

    • Allow tumors to grow to a palpable size.

    • Randomly assign mice to treatment and control groups.

    • Administer this compound (e.g., via oral gavage) at a specified dosage and schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.[3][23][24]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Proliferation_Assay MTT Assay Treatment->Proliferation_Assay Apoptosis_Assay TUNEL Assay Treatment->Apoptosis_Assay Migration_Assay Transwell Assay Treatment->Migration_Assay Western_Blot Western Blot Treatment->Western_Blot Xenograft_Model Xenograft Mouse Model In_Vivo_Treatment Oral Administration of This compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis

General Experimental Workflow for Evaluating this compound.

Conclusion

This compound, a natural compound derived from coffee beans, exhibits a remarkable range of biological activities with significant therapeutic potential. Its ability to induce apoptosis and inhibit proliferation, migration, inflammation, and angiogenesis through the modulation of multiple key signaling pathways underscores its promise as a lead compound for the development of novel therapeutics, particularly in the field of oncology. This technical guide provides a consolidated resource of the current scientific evidence, offering valuable quantitative data and methodological insights to guide future research and development efforts. Further investigation into the pharmacokinetics, bioavailability, and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

Synergistic Antineoplastic Effects of Kahweol Acetate and Cafestol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coffee diterpenes, kahweol (B1673272) acetate (B1210297) and cafestol (B1668206), have garnered significant attention in oncological research for their individual anticarcinogenic properties. Emerging evidence now points towards a potent synergistic interaction between these two compounds, suggesting a promising avenue for the development of novel combination therapies. This technical guide provides an in-depth overview of the synergistic effects of kahweol acetate and cafestol, focusing on their combined impact on key signaling pathways, and offers detailed experimental protocols for researchers investigating these phenomena.

Core Synergistic Mechanisms of Action

The combination of this compound and cafestol exhibits a multi-pronged attack on cancer cells, primarily through the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of critical intracellular signaling cascades. The synergistic nature of their interaction, as evidenced by combination index (CI) values of less than 1, indicates that their combined effect is greater than the sum of their individual effects.[1][2]

Key Signaling Pathways Modulated by Combined Treatment

The synergistic anticancer activity of this compound and cafestol is attributed to their ability to concurrently target multiple signaling pathways crucial for tumor progression and survival.

  • Inhibition of STAT3 Signaling: The combination effectively suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in cancer cell proliferation, survival, and angiogenesis.[3]

  • Downregulation of Akt and ERK Pathways: Combined treatment leads to the inhibition of Akt and ERK phosphorylation, two central signaling nodes that regulate cell growth, metastasis, and survival.[2]

  • Modulation of Apoptosis-Regulating Proteins: The synergy is further pronounced by the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the upregulation of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio is a critical determinant of cellular commitment to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound and cafestol.

Cancer TypeCell Line(s)OutcomeKey FindingsReference(s)
Prostate CancerLNCaP, PC-3, DU145Inhibition of Proliferation and MigrationCombination Index (CI) < 1, indicating synergism.[1]
Renal CancerACHN, Caki-1Inhibition of Proliferation and MigrationCI < 1; the combination of 30 µM of each diterpene showed effects comparable to 100 µM of each compound alone.[2]
In Vivo ModelCancer TypeTreatmentOutcomeKey FindingsReference(s)
Xenograft (SCID mice)Prostate Cancer (DU145 cells)Oral administration of this compound and cafestolSignificant inhibition of tumor growthAfter 11 days, untreated tumors grew by ~342% in volume, while tumors in the combination-treated group grew by ~167%.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the synergistic effects of this compound and cafestol.

Cell Viability and Proliferation (MTS/MTT Assay)

This protocol is adapted from standard cell viability assay procedures and can be used to determine the cytotoxic and anti-proliferative effects of this compound and cafestol, both individually and in combination.[6][7]

Materials:

  • Cancer cell lines (e.g., PC-3, DU145, ACHN, Caki-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and cafestol (stock solutions in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound, cafestol, and their combination in culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with 100 µL of the treatment solutions. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTS/MTT Addition:

    • For MTS assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each compound and the combination. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8][9][10][11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis following treatment.[12][13]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells as described in the cell viability assay protocol in 6-well plates.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound and cafestol.[4][14][15]

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.

Cell Migration (Wound Healing Assay)

This assay assesses the effect of the combined treatment on the migratory capacity of cancer cells.[16][17]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Monolayer Formation: Seed cells in 6-well plates and grow them to full confluency.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing and Treatment: Wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentrations of this compound, cafestol, their combination, or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time to quantify cell migration.

In Vivo Xenograft Study

This protocol outlines a basic framework for evaluating the synergistic antitumor effects of this compound and cafestol in a mouse model.[4][5]

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Cancer cells (e.g., DU145)

  • This compound and cafestol for oral administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, cafestol alone, and combination).

  • Treatment Administration: Administer the compounds orally at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).[18][19][20]

Visualizations

Signaling Pathways

Synergistic_Signaling_Pathway KA_C This compound & Cafestol Combination pSTAT3 p-STAT3 KA_C->pSTAT3 pAkt p-Akt KA_C->pAkt pERK p-ERK KA_C->pERK Bcl2 Bcl-2 / Bcl-xL KA_C->Bcl2 Bax Bax KA_C->Bax STAT3 STAT3 Proliferation Proliferation & Migration pSTAT3->Proliferation Akt Akt pAkt->Proliferation ERK ERK pERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Synergistic inhibition of pro-survival pathways by this compound and Cafestol.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cell Culture (Prostate/Renal Cancer Cells) Treatment 2. Treatment (KA, Cafestol, Combination) CellCulture->Treatment Viability 3a. Cell Viability (MTS/MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Annexin V/PI Assay) Treatment->Apoptosis Migration 3c. Migration (Wound Healing Assay) Treatment->Migration WesternBlot 3d. Protein Expression (Western Blot) Treatment->WesternBlot Analysis_vitro 4. Data Analysis (IC50, CI, Protein Levels) Viability->Analysis_vitro Apoptosis->Analysis_vitro Migration->Analysis_vitro WesternBlot->Analysis_vitro Xenograft 1. Xenograft Model (Tumor Implantation) Treatment_vivo 2. Oral Administration (KA + Cafestol) Xenograft->Treatment_vivo Measurement 3. Tumor Measurement Treatment_vivo->Measurement Endpoint 4. Endpoint Analysis (Tumor Weight, IHC) Measurement->Endpoint Analysis_vivo 5. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis_vivo

References

The Modulatory Effects of Kahweol Acetate on the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) acetate (B1210297), a diterpene ester found in coffee beans, has garnered significant scientific interest for its potential therapeutic properties, including its anti-inflammatory and anti-cancer activities. A key mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in the pathophysiology of numerous chronic diseases. This technical guide provides an in-depth overview of the current understanding of how kahweol acetate impacts the NF-κB signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. While much of the detailed mechanistic data comes from studies on its parent compound, kahweol, the available evidence strongly suggests that this compound exerts similar inhibitory effects.

Data Presentation: Quantitative Effects on NF-κB Signaling

The following tables summarize the available quantitative data on the inhibitory effects of kahweol and its related compounds on key events in the NF-κB signaling pathway. It is important to note that while the focus of this guide is this compound, much of the specific quantitative research has been conducted on kahweol.

Compound Assay Cell Line Stimulus Concentration Observed Effect Reference
This compoundNF-κB ActivityHT-1080 (Fibrosarcoma)PMANot specifiedSuppression of PMA-induced NF-κB activity[1]
KahweolIKK ActivationLPS-activated macrophagesLPS0.5–10 μMDose-dependent inhibition of IκB kinase (IKK) activation[1]
Kahweolp65 PhosphorylationHaCaT (Keratinocytes)TNF-α/IFN-γ5 μM30.5% reduction in NF-κB p65 phosphorylation[2]
Kahweolp65 PhosphorylationHaCaT (Keratinocytes)TNF-α/IFN-γ10 μM34.6% reduction in NF-κB p65 phosphorylation[2]
KahweolNF-κB DNA Binding Activity (EMSA)HaCaT (Keratinocytes)TNF-α/IFN-γ5 μM51.7% decrease in NF-κB DNA-binding activity[2]
KahweolNF-κB DNA Binding Activity (EMSA)HaCaT (Keratinocytes)TNF-α/IFN-γ10 μM45.9% decrease in NF-κB DNA-binding activity[2]

Molecular Mechanism of Action

This compound is understood to inhibit the canonical NF-κB signaling pathway. Inactive NF-κB dimers (most commonly p50/p65) are held in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory and pro-survival genes.

Kahweol and its acetate form intervene at a crucial upstream step by inhibiting the activation of the IKK complex.[1] This prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation and transcriptional activity.[2] This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive Inhibits Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB_active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Translocation Kahweol_Acetate This compound Kahweol_Acetate->IKK Inhibits DNA DNA NFkappaB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway.

Western Blot Analysis for p65 Phosphorylation and IκBα Degradation

This protocol is for assessing the protein levels of total and phosphorylated NF-κB p65, as well as IκBα, in cell lysates.

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages or HaCaT keratinocytes) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay measures the transcriptional activity of NF-κB in response to treatment.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 24-well plate.

    • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly luciferase activity in the cell lysate using a luminometer.

    • Subsequently, measure Renilla luciferase activity in the same sample.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of NF-κB to its DNA consensus sequence.

  • Nuclear Protein Extraction:

    • Treat cells with this compound and an NF-κB activator as described for Western blotting.

    • Harvest the cells and extract nuclear proteins using a nuclear extraction kit according to the manufacturer's protocol.

    • Determine the protein concentration of the nuclear extracts.

  • Binding Reaction:

    • Incubate 5-10 µg of nuclear extract with a biotin- or radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence in a binding buffer.

    • For competition assays, add an excess of unlabeled ("cold") probe to a parallel reaction to demonstrate binding specificity.

    • For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to identify the specific proteins in the DNA-protein complex.

  • Electrophoresis and Detection:

    • Separate the DNA-protein complexes on a non-denaturing polyacrylamide gel.

    • Transfer the complexes to a nylon membrane.

    • Detect the labeled probe using a chemiluminescent or autoradiographic method.

Experimental_Workflow cluster_assays Downstream Assays Start Start Cell_Culture Cell Culture (e.g., Macrophages, Keratinocytes) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Stimulation Stimulation with NF-κB Activator (e.g., LPS, TNF-α) Treatment->Stimulation Harvesting Cell Harvesting and Lysis Stimulation->Harvesting Western_Blot Western Blot (p-p65, IκBα) Harvesting->Western_Blot Luciferase_Assay Luciferase Reporter Assay (NF-κB Transcriptional Activity) Harvesting->Luciferase_Assay EMSA EMSA (NF-κB DNA Binding) Harvesting->EMSA Analysis Data Analysis and Interpretation Western_Blot->Analysis Luciferase_Assay->Analysis EMSA->Analysis End End Analysis->End

Figure 2: General Experimental Workflow for Investigating this compound's Effect on NF-κB.

Conclusion

The available scientific evidence strongly supports the role of this compound as a potent inhibitor of the NF-κB signaling pathway. By targeting the upstream activation of the IKK complex, this compound effectively prevents the nuclear translocation and transcriptional activity of NF-κB. This mechanism provides a molecular basis for the observed anti-inflammatory and anti-cancer properties of this coffee-derived diterpene. Further research focusing on generating more specific quantitative data for this compound will be crucial for its potential development as a therapeutic agent for a range of NF-κB-driven pathologies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Antioxidant Properties of Kahweol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kahweol (B1673272) acetate (B1210297), a diterpene molecule derived from Coffea arabica beans, has garnered significant scientific interest for its diverse biological activities, including potent antioxidant and anti-inflammatory properties[1][2]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathogenic factor in numerous diseases. Kahweol acetate presents a promising profile as a modulator of cellular redox status. This technical guide provides a comprehensive investigation into the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data, providing detailed experimental protocols, and visualizing the core signaling pathways involved.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, involving not only direct radical scavenging but also the modulation of critical intracellular signaling pathways that control endogenous antioxidant and inflammatory responses.

Upregulation of the Nrf2/ARE Pathway

A primary mechanism underlying the antioxidant effect of kahweol (the parent compound of this compound) is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[3][4]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Studies on kahweol have shown that it can increase Nrf2 protein levels by reducing Keap1 protein levels, an effect attributed to the inhibition of Keap1 mRNA translation[3][4][5]. This stabilization and subsequent translocation of Nrf2 to the nucleus leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1)[3][4][5]. This induction of phase II detoxifying enzymes is a cornerstone of its protective effects against oxidative stress[6].

Inhibition of Pro-Inflammatory Signaling Pathways

Chronic inflammation and oxidative stress are intrinsically linked. This compound has demonstrated significant anti-inflammatory activity by inhibiting key signaling cascades.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of pro-inflammatory genes. This compound has been shown to suppress NF-κB activity induced by inflammatory stimuli[7]. This inhibition prevents the transcription of inflammatory mediators, thereby reducing the cellular inflammatory state and associated oxidative stress[8][9].

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are crucial in mediating inflammatory responses[10]. Kahweol and its acetate form can suppress the phosphorylation of JNK, ERK, and p38, effectively dampening the downstream inflammatory cascade[7][10]. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines[10].

  • Akt/mTOR/STAT3 Pathways: this compound also modulates other pathways linked to cell survival and inflammation. It has been found to inhibit the phosphorylation of Akt and its downstream target, the mammalian target of rapamycin (B549165) (mTOR)[1][11]. Furthermore, it can block the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in inflammatory responses[7][11][12].

Quantitative Data on Bioactivity

The following tables summarize quantitative data from studies investigating the effects of kahweol and this compound on key signaling molecules.

Table 1: Inhibitory Effects of Kahweol on MAPK and NF-κB Signaling in TNF-α/IFN-γ-activated Keratinocytes

Target Protein Concentration % Reduction in Phosphorylation Reference
Phospho-JNK 5 µM 32.6% [10]
10 µM 54.2% [10]
Phospho-ERK 5 µM 46.5% [10]
10 µM 48.5% [10]
Phospho-p38 5 µM 49.3% [10]
10 µM 58.5% [10]
Phospho-NF-κB p65 5 µM 30.5% [10]
10 µM 34.6% [10]

Data pertains to the parent compound, kahweol.

Visualizing Molecular Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key molecular pathways modulated by this compound.

Kahweol_Nrf2_Pathway cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Kahweol This compound Kahweol->Keap1 inhibits translation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes activates transcription

Caption: this compound-mediated activation of the Nrf2 pathway.

Kahweol_Inflammatory_Pathway cluster_nfkb NF-κB Pathway Stimuli Inflammatory Stimuli (e.g., PMA, LPS, TNF-α) p38 p38 Stimuli->p38 activates JNK JNK Stimuli->JNK activates ERK ERK Stimuli->ERK activates Ikk IKK Stimuli->Ikk activates Kahweol This compound Kahweol->p38 inhibits phosphorylation Kahweol->JNK inhibits phosphorylation Kahweol->ERK inhibits phosphorylation Kahweol->Ikk inhibits activation NFkB_n NF-κB (p65) (in Nucleus) Kahweol->NFkB_n inhibits translocation Response Expression of Pro-inflammatory Genes p38->Response JNK->Response ERK->Response IkB IκBα Ikk->IkB phosphorylates & degrades NFkB NF-κB (p65) IkB->NFkB sequesters NFkB->NFkB_n translocates NFkB_n->Response

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., HaCaT, HepG2) - Pre-treat with this compound - Induce oxidative stress (e.g., H2O2, LPS) B 2. Protein Extraction - Lyse cells with RIPA buffer - Centrifuge to pellet debris - Collect supernatant (lysate) A->B C 3. Protein Quantification - Use BCA or Bradford assay - Normalize protein concentrations B->C D 4. SDS-PAGE - Denature proteins with loading buffer - Separate proteins by size on a polyacrylamide gel C->D E 5. Protein Transfer - Transfer separated proteins from gel to a PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane (e.g., with BSA or milk) - Incubate with Primary Antibody (e.g., anti-Nrf2, anti-p-JNK) - Wash and incubate with HRP-conjugated Secondary Antibody E->F G 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify band density relative to loading control (e.g., β-actin) F->G

Caption: Standard workflow for Western Blot analysis.

Detailed Experimental Protocols

The following sections provide standardized protocols for key assays used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm[13].

  • Reagents:

    • DPPH stock solution (0.1 mM in methanol (B129727) or ethanol), freshly prepared and protected from light[14].

    • This compound solutions at various concentrations (e.g., 1-100 µg/mL) in the same solvent.

    • Ascorbic acid or Trolox as a positive control.

  • Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of this compound, positive control, or solvent (for blank) to triplicate wells[15].

    • Add 100 µL of the DPPH working solution to all wells and mix gently.

    • Incubate the plate in the dark at room temperature for 30 minutes[14][15].

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14][16].

    • The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

  • Principle: The pre-generated blue-green ABTS•+ is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity[17][18].

  • Reagents:

    • ABTS stock solution (7 mM in water)[18].

    • Potassium persulfate solution (2.45 mM in water)[18].

    • ABTS•+ working solution.

    • This compound solutions and a Trolox standard.

  • Procedure:

    • Prepare the ABTS•+ radical solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours[17].

    • Before use, dilute the ABTS•+ solution with ethanol (B145695) or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm[18].

    • In a 96-well plate, add 20 µL of the this compound sample or Trolox standard to triplicate wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate for 5-10 minutes at room temperature in the dark.

    • Read the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage inhibition as in the DPPH assay.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve[18].

Western Blot Analysis Protocol

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Procedure:

    • Cell Culture and Treatment: Plate cells (e.g., hepatocytes, keratinocytes) and grow to 70-80% confluency. Pre-treat with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an agonist (e.g., LPS, TNF-α) if required.

    • Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and centrifuge to pellet cell debris.

    • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.

    • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

      • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p38, anti-Nrf2, anti-Keap1) overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

      • Wash the membrane again three times with TBST.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using software like ImageJ, normalizing to a loading control such as β-actin or GAPDH.

Conclusion and Future Directions

This compound demonstrates significant antioxidant properties through a sophisticated interplay of direct and indirect mechanisms. Its ability to activate the Nrf2/ARE pathway, thereby upregulating the body's own antioxidant defenses, combined with its potent inhibition of pro-inflammatory signaling cascades like NF-κB and MAPK, positions it as a compelling candidate for further investigation. The data strongly suggest that this compound can mitigate oxidative stress and inflammation, which are central to the pathology of many chronic diseases.

Future research should focus on in vivo studies to confirm these mechanisms and evaluate the pharmacokinetic and pharmacodynamic profile of this compound. Furthermore, exploring its synergistic potential with other therapeutic agents could open new avenues for the development of novel treatments for diseases with an underlying oxidative stress component. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in their exploration of this promising natural compound.

References

The Modulatory Role of Kahweol Acetate on STAT3 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of numerous oncogenic signaling pathways, making it a prime target for novel cancer therapeutics. Overexpression and constitutive activation of STAT3 are hallmarks of many human cancers, contributing to cell proliferation, survival, and metastasis. Kahweol (B1673272) acetate (B1210297), a natural diterpene found in coffee beans, has emerged as a promising agent that modulates STAT3 activity. This technical guide provides an in-depth overview of the role of kahweol acetate in the inhibition of STAT3 phosphorylation, supported by a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

The STAT3 signaling cascade is a central pathway in cancer biology. Upon activation by upstream kinases such as Janus kinases (JAKs) and Src family kinases, STAT3 is phosphorylated at tyrosine 705 (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell cycle progression, apoptosis, and angiogenesis.

Kahweol and its acetylated form, this compound, have demonstrated anti-cancer properties in various cancer models[1][2]. One of the key mechanisms underlying these effects is the inhibition of the STAT3 signaling pathway. This guide will delve into the specifics of how this compound modulates STAT3 phosphorylation, providing a valuable resource for researchers in the field of oncology and drug discovery.

Quantitative Data on STAT3 Phosphorylation Modulation

Kahweol and this compound have been shown to inhibit STAT3 phosphorylation in a dose-dependent manner in several cancer cell lines. While a direct comparative table with standardized percentage inhibition across multiple studies is challenging to compile from publicly available data, the following table summarizes the key findings from various studies.

Cell LineCompoundConcentration RangeObserved Effect on p-STAT3 (Tyr705)Reference
A549 (Lung Adenocarcinoma)Kahweol10-40 µMDose-dependent inhibition of STAT3 phosphorylation.[1][1]
Hep3B (Hepatocellular Carcinoma)Kahweol40 µMSignificant decrease in p-STAT3 expression.[3][4][3][4]
SNU182 (Hepatocellular Carcinoma)Kahweol40 µMSignificant decrease in p-STAT3 expression.[3][4][3][4]
Prostate Cancer Cells This compoundNot specifiedInhibition of STAT3 signaling.[2]
AML12 & Primary Hepatocytes KahweolVarious concentrationsDecreased TGF-β-stimulated p-STAT3 expression.[5][5]

Note: The quantitative data is often presented in graphical form within the cited literature. For precise percentage inhibition or IC50 values, consulting the full-text articles is recommended.

Signaling Pathways and Mechanisms of Action

This compound's inhibitory effect on STAT3 phosphorylation is primarily attributed to its ability to target upstream kinases. The Src family of non-receptor tyrosine kinases is a key activator of STAT3. Research indicates that kahweol can suppress the phosphorylation of Src, thereby preventing the subsequent phosphorylation and activation of STAT3[3][4].

Signaling Pathway Diagram

STAT3_Pathway cluster_0 Upstream Signaling cluster_1 This compound Intervention cluster_2 STAT3 Activation Cascade cluster_3 Downstream Effects Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Src Src Src->STAT3 Phosphorylates Kahweol_Acetate This compound Kahweol_Acetate->Src Inhibits pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes

Caption: this compound inhibits STAT3 phosphorylation by targeting upstream kinases like Src.

Experimental Protocols

Western Blot Analysis of STAT3 Phosphorylation

This protocol outlines the key steps for assessing the effect of this compound on the phosphorylation of STAT3 at Tyr705.

Materials:

  • Cancer cell line of interest (e.g., A549, Hep3B)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and β-actin to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-STAT3 signal to total STAT3 and the loading control.

Experimental Workflow Diagram

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment with this compound start->cell_culture lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF Membrane) sds_page->transfer immunoblot 6. Immunoblotting (p-STAT3, Total STAT3, β-actin) transfer->immunoblot detection 7. Signal Detection (ECL) immunoblot->detection analysis 8. Densitometry Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of the STAT3 signaling pathway. Its ability to inhibit STAT3 phosphorylation, primarily through the suppression of upstream kinases like Src, underscores its therapeutic promise in oncology. The dose-dependent nature of this inhibition has been consistently observed across various cancer cell lines.

Future research should focus on elucidating the precise molecular interactions between this compound and its targets. Further in vivo studies are warranted to evaluate the efficacy and safety of this compound as a potential anti-cancer agent. The development of more potent and specific derivatives of kahweol could also open new avenues for targeted cancer therapy. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further exploring the therapeutic potential of this compound in the context of STAT3-mediated malignancies.

References

A Technical Guide to the Anti-Angiogenic Effects of Kahweol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-angiogenic properties of Kahweol acetate (B1210297), a diterpene molecule derived from coffee beans. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2] The inhibition of angiogenesis is a key therapeutic strategy in oncology.[2] This document synthesizes current research on Kahweol acetate, detailing its inhibitory effects on endothelial cells, summarizing quantitative data, outlining experimental protocols, and visualizing the molecular pathways involved.

Quantitative Data Summary: Inhibitory Effects of Kahweol

Kahweol, the primary bioactive form of this compound, has been shown to inhibit several key processes in angiogenesis in a dose-dependent manner. The following tables summarize the quantitative findings from various in vitro, ex vivo, and in vivo studies, primarily using Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of Kahweol on Endothelial Cell Proliferation

Cell Type Assay Concentration Proliferation Rate IC50 Value Source
HUVEC MTT Various Proliferative (20% FBS) 50 ± 1 µM [3]
HUVEC MTT Various Non-proliferative (2% FBS) 147 ± 7 µM [3]

| HUVEC | Not Specified | 20 - 80 µM | Dose-dependent inhibition | Not Specified |[4] |

Table 2: Effect of Kahweol on Endothelial Cell Migration and Invasion

Process Assay Concentration Time % Inhibition Source
Migration Wound Healing 75 µM 8 hours 30% [3][5]
Migration Wound Healing 75 µM 24 hours 66% [3][5]
Invasion Fluorescent Assay 25 µM Not Specified 23% [6]
Invasion Fluorescent Assay 50 µM Not Specified 33% [6]

| Invasion | Fluorescent Assay | 75 µM | Not Specified | 52% |[6] |

Table 3: Effect of Kahweol on Ex Vivo and In Vivo Angiogenesis Models

Model Assay Concentration % Inhibition / Observation Source
Mouse Aortic Ring Sprouting Assay 5 µM 40% inhibition of microvessel sprouting [5]
Mouse Aortic Ring Sprouting Assay 25 µM Almost complete inhibition [5]
Transgenic Zebrafish Intersegmental Vessels 25 µM 75% of larvae showed inhibited angiogenesis [5]
Transgenic Zebrafish Intersegmental Vessels 75 µM 85% of larvae showed inhibited angiogenesis [5]

| Chick CAM | Angiogenesis Assay | 50 nmol | Inhibition of angiogenesis observed |[1] |

Table 4: Effect of Kahweol on Angiogenesis-Related Protein Expression

Target Protein Cell Type Concentration Effect Source
MMP-2 HUVEC 50 µM Complete inhibition of expression [5][7]
uPA HUVEC 50 µM Almost complete inhibition of expression [5][7]
COX-2 HUVEC 0.5 µM Significant reduction in expression [1]
VEGF Cancer Cells Not Specified Decreased secretion [8]

| STAT3 Phosphorylation | A549 Lung Cancer Cells | Dose-dependent | Inhibition of phosphorylation |[9] |

Core Molecular Mechanisms and Signaling Pathways

Kahweol exerts its anti-angiogenic effects by modulating multiple signaling pathways and targeting key molecules involved in endothelial cell function and inflammation.

Inhibition of STAT3 Signaling

A primary mechanism of Kahweol's action is the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) activation.[8] Phosphorylation of STAT3 is critical for its dimerization, nuclear translocation, and subsequent transcription of pro-angiogenic genes, including VEGF, MMP-2, and MMP-9.[8][9][10] By inhibiting STAT3 phosphorylation, Kahweol effectively downregulates the expression of these crucial factors, thereby impeding endothelial cell migration, invasion, and tube formation.[8]

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus KA This compound pSTAT3 p-STAT3 (Active) KA->pSTAT3 inhibits JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3->pSTAT3_dimer VEGFR2 VEGFR-2 VEGFR2->JAK activates VEGF_ligand VEGF VEGF_ligand->VEGFR2 binds DNA DNA Promoter Region pSTAT3_dimer->DNA binds to ProAngio_Genes Pro-Angiogenic Genes (VEGF, MMP-2, MMP-9) DNA->ProAngio_Genes promotes transcription

Caption: Kahweol inhibits the STAT3 signaling pathway.
Downregulation of Extracellular Matrix (ECM) Remodeling Enzymes

Angiogenesis requires the degradation of the extracellular matrix to allow for endothelial cell invasion and migration. This process is mediated by enzymes such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).[5][7] Kahweol has been shown to inhibit the expression of both MMP-2 and uPA in endothelial cells in a dose-dependent manner.[5][7] This is not a direct enzymatic inhibition but rather a suppression at the gene expression level, likely downstream of STAT3 inhibition.[7][8]

G cluster_0 Cellular Processes cluster_1 Angiogenic Steps KA This compound MMP2_exp MMP-2 Expression KA->MMP2_exp inhibits uPA_exp uPA Expression KA->uPA_exp inhibits ECM ECM Degradation MMP2_exp->ECM uPA_exp->ECM Invasion EC Invasion ECM->Invasion Migration EC Migration Invasion->Migration

Caption: Kahweol's effect on ECM remodeling enzymes.
Anti-Inflammatory Effects

Chronic inflammation is closely linked to angiogenesis. Kahweol demonstrates anti-inflammatory potential by inhibiting the expression of cyclooxygenase-2 (COX-2) and the secretion of monocyte chemoattractant protein-1 (MCP-1) in endothelial cells.[5][6][11] Both COX-2 and MCP-1 are known to be linked to increased levels of VEGF, a potent angiogenic stimulator.[5][6] By suppressing these inflammatory mediators, Kahweol indirectly contributes to its anti-angiogenic activity.[6]

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anti-angiogenic effects of this compound, based on standard methodologies and details from the cited literature.[2][5][12][13][14]

General Experimental Workflow

The typical workflow for in vitro screening of anti-angiogenic compounds like this compound involves a series of assays to test its effect on the key stages of angiogenesis.

G cluster_0 cluster_1 Experimental Stages cluster_2 start Start: Compound Screening culture 1. HUVEC Culture (Passage 2-5) start->culture prolif 2. Proliferation Assay (MTT) culture->prolif migrate 3. Migration Assay (Wound Healing) prolif->migrate invade 4. Invasion Assay (Transwell) migrate->invade tube 5. Tube Formation Assay (Matrigel) invade->tube protein 6. Protein Analysis (Western Blot / Zymography) tube->protein end Conclusion: Anti-Angiogenic Effect Quantified protein->end

Caption: General workflow for in vitro anti-angiogenic assays.
HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane matrix.[2][13]

  • Preparation: Thaw growth factor-reduced Matrigel on ice overnight. Pre-chill a 96-well plate and pipette tips at -20°C.[2]

  • Coating: Add 50 µL of Matrigel to each well of the chilled 96-well plate. Ensure even distribution and avoid bubbles. Incubate at 37°C for at least 30 minutes to allow polymerization.[2][14]

  • Cell Seeding: Harvest HUVECs (passages 2-5) and resuspend them in appropriate growth medium. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.[2][12]

  • Treatment: Immediately add this compound (or vehicle control) at desired final concentrations to the respective wells.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.[2]

  • Analysis: Visualize and photograph the tube networks using an inverted microscope. Quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of nodes, and number of meshes using imaging software.

Cell Migration (Wound Healing) Assay

This assay measures the rate of collective cell migration to close a "wound" created in a confluent monolayer.

  • Cell Seeding: Seed HUVECs in a 6-well plate and grow to 90-100% confluency.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 8 and 24 hours).[5]

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area. A significant decrease in closure indicates inhibition of migration.[3][5]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins like COX-2 and phosphorylated STAT3.

  • Cell Lysis: Culture and treat HUVECs with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-COX-2, anti-p-STAT3) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[15]

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established model to study angiogenesis in vivo.[16][17]

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity.[18]

  • Windowing: On embryonic day 3, create a small window in the eggshell under sterile conditions to expose the CAM. Reseal the window and return the egg to the incubator.[18]

  • Treatment: On day 10 or 11, apply a sterile methyl cellulose (B213188) disc containing this compound (e.g., 50 nmol) or vehicle control directly onto the CAM.[15]

  • Incubation & Analysis: Return the eggs to the incubator for another 48-72 hours. On day 12 or 13, examine the CAM for changes in the vasculature around the disc.[17] A positive anti-angiogenic response is characterized by an avascular zone and a reduction in the number and length of blood vessels radiating from the disc.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent multi-targeted inhibitor of angiogenesis.[6][11] It disrupts key endothelial cell functions including proliferation, migration, invasion, and tube formation.[5] The underlying mechanisms involve the downregulation of critical signaling pathways, most notably the inhibition of STAT3 activation, which subsequently reduces the expression of pro-angiogenic factors like VEGF and ECM-remodeling enzymes MMP-2 and uPA.[8] Furthermore, its anti-inflammatory properties, demonstrated by the inhibition of COX-2 and MCP-1, contribute to its overall anti-angiogenic profile.[5][6]

While these findings are promising, further research is warranted. Future studies should focus on:

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion of this compound in vivo to determine its therapeutic window and optimal dosing.

  • Combination Therapies: Evaluating the synergistic potential of this compound with conventional chemotherapy or other targeted anti-angiogenic agents.

  • Tumor Microenvironment: Exploring the effects of this compound on other cells within the tumor microenvironment, such as pericytes and immune cells, which also play a role in angiogenesis.

References

The Pro-Apoptotic Power of Kahweol Acetate in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge. The quest for novel therapeutic agents with enhanced efficacy and minimal side effects is a paramount objective in oncology research. Among the promising candidates from natural sources, kahweol (B1673272) acetate (B1210297), a diterpene found in coffee beans, has emerged as a molecule of interest. This technical guide provides an in-depth analysis of the impact of kahweol acetate on apoptosis in prostate cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Data Presentation: The Impact of this compound on Prostate Cancer Cell Viability and Apoptosis

The anti-proliferative and pro-apoptotic effects of this compound have been evaluated in various prostate cancer cell lines, including androgen-sensitive (LNCaP) and androgen-insensitive (PC-3 and DU145) models. The following tables summarize the key quantitative findings from published research.

Cell LineTreatmentIC50 (µM)Time PointReference
LNCaP This compoundData not available48h[1]
Cafestol (B1668206)Data not available48h[1]
PC-3 This compoundData not available48h[1]
CafestolData not available48h[1]
DU145 This compoundData not available48h[1]
CafestolData not available48h[1]

Table 1: IC50 Values of this compound and Cafestol in Prostate Cancer Cell Lines. While dose-dependent inhibition of proliferation by this compound and cafestol has been reported, specific IC50 values for prostate cancer cell lines were not explicitly stated in the reviewed literature.[1]

Cell LineTreatmentApoptosis Induction (%)MethodReference
PC-3, DU145, LNCaP This compound & CafestolSynergistic Induction of ApoptosisNot specified[1]

Table 2: Induction of Apoptosis by this compound. Studies confirm that this compound, particularly in combination with cafestol, enhances apoptosis in prostate cancer cells, though specific percentages of apoptotic cells are not detailed in the available literature.[1]

Cell LineTreatmentProteinChange in ExpressionReference
PC-3, DU145, LNCaP This compound & CafestolCleaved Caspase-3Upregulated[2]
Cleaved PARPUpregulated[2]
Bcl-2Diminished[2]
Bcl-xLDiminished[2]
STAT3Diminished[2]
Androgen Receptor (AR)Downregulated[2]
DU145 (in vivo) This compound & CafestolTumor GrowthSignificantly reduced[2]

Table 3: Modulation of Apoptosis-Related Proteins by this compound. this compound treatment leads to a favorable shift in the expression of key regulatory proteins, promoting the apoptotic pathway.[2]

Signaling Pathways of this compound-Induced Apoptosis

This compound orchestrates apoptosis in prostate cancer cells through the modulation of multiple signaling pathways. The primary mechanism involves the induction of the intrinsic apoptotic pathway, characterized by the regulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade.

cluster_0 Intrinsic Apoptosis Pathway KA This compound Bcl2 Bcl-2 (Anti-apoptotic) KA->Bcl2 Inhibits BclxL Bcl-xL (Anti-apoptotic) KA->BclxL Inhibits Bax Bax (Pro-apoptotic) KA->Bax Activates STAT3 STAT3 KA->STAT3 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits BclxL->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytC Cytochrome c release Mitochondrion->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

Figure 1: this compound-Induced Intrinsic Apoptosis Signaling Pathway. This diagram illustrates how this compound promotes apoptosis by inhibiting anti-apoptotic proteins (Bcl-2, Bcl-xL) and activating pro-apoptotic proteins (Bax), leading to the activation of the caspase cascade.

Experimental Protocols

To ensure the reproducibility and validation of the findings cited, this section provides detailed methodologies for the key experiments involved in assessing the impact of this compound on prostate cancer cells.

Cell Culture

Human prostate cancer cell lines, LNCaP, PC-3, and DU145, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis is quantitatively assessed using an Annexin V-FITC Apoptosis Detection Kit followed by flow cytometry.

start Prostate cancer cells (LNCaP, PC-3, DU145) treatment Treat with this compound (various concentrations and time points) start->treatment harvest Harvest cells (trypsinization) treatment->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (15-20 min at room temperature) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2: Experimental Workflow for Annexin V-FITC/PI Apoptosis Assay. This flowchart outlines the key steps for quantifying apoptosis in prostate cancer cells following treatment with this compound.

Western Blot Analysis

Western blotting is employed to determine the expression levels of key apoptosis-related proteins.

  • Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, STAT3, AR, and a loading control like β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands is performed using image analysis software to quantify the relative protein expression levels.

start Cell Lysate Preparation quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Bax) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect analyze Densitometric Analysis detect->analyze

Figure 3: Western Blot Analysis Workflow. This diagram depicts the sequential steps involved in analyzing the expression of apoptosis-related proteins in prostate cancer cells.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inducer of apoptosis in prostate cancer cells. Its ability to modulate key signaling pathways, particularly the intrinsic apoptotic cascade, highlights its therapeutic potential. The synergistic effect observed with cafestol further underscores the potential of combination therapies.

Future research should focus on several key areas:

  • In-depth Quantitative Analysis: Rigorous dose-response studies are needed to determine the precise IC50 values of this compound and its combination with cafestol in a wider range of prostate cancer cell lines.

  • Elucidation of Upstream Mechanisms: Investigating the upstream signaling events that trigger the observed changes in Bcl-2 family proteins and STAT3 will provide a more complete understanding of this compound's mechanism of action.

  • In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies are required to evaluate the anti-tumor efficacy, safety profile, and pharmacokinetic properties of this compound in relevant animal models of prostate cancer.

  • Clinical Translation: Should preclinical studies continue to yield promising results, the development of this compound as a novel therapeutic agent for prostate cancer, either alone or in combination with existing therapies, warrants serious consideration.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising role of this compound in the fight against prostate cancer. The convergence of compelling preclinical data and a clear mechanistic rationale positions this natural compound as a valuable candidate for future oncological research.

References

Kahweol Acetate: A Technical Guide to its Inhibition of the Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of kahweol (B1673272) acetate (B1210297), a diterpene found in coffee beans, in the inhibition of the Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Kahweol acetate has emerged as a promising natural compound with demonstrated anti-cancer properties, largely attributed to its ability to modulate key cellular signaling cascades. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central node in cellular regulation. Its aberrant activation is a frequent event in tumorigenesis, leading to uncontrolled cell proliferation and resistance to apoptosis. Consequently, the components of this pathway are attractive targets for the development of novel anti-cancer therapeutics.

This compound, a derivative of the coffee diterpene kahweol, has garnered significant interest for its potential as a chemopreventive and therapeutic agent.[1][2] Research has indicated that this compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of cell proliferation and migration in various cancer models.[1][2] A key mechanism underlying these effects is the suppression of the Akt/mTOR signaling pathway.[2] This guide will provide a detailed technical overview of the current research on this compound's role in inhibiting this critical signaling cascade.

The Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a complex and highly regulated signaling cascade. An overview of the key components and their interactions is presented below.

Akt_mTOR_Pathway Figure 1: The Akt/mTOR Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt (Protein Kinase B) PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Inhibition (when unphosphorylated) CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

A simplified diagram of the Akt/mTOR signaling pathway.

This compound's Mechanism of Action

This compound inhibits the Akt/mTOR pathway primarily by reducing the phosphorylation of Akt, a key upstream activator of mTOR.[2] By inhibiting the phosphorylation and subsequent activation of Akt, this compound effectively blocks the downstream signaling cascade, leading to the dephosphorylation and activation of mTOR's negative regulators and the dephosphorylation and inactivation of its downstream effectors.

The inhibitory effect of this compound on the Akt/mTOR pathway has been observed in various cancer cell lines, including fibrosarcoma and prostate cancer.[1][2]

Kahweol_Inhibition Figure 2: Inhibition of Akt/mTOR Pathway by this compound cluster_pathway Akt/mTOR Pathway KahweolAcetate This compound pAkt p-Akt (Active) KahweolAcetate->pAkt Inhibition of Phosphorylation Akt Akt Akt->pAkt Phosphorylation pmTOR p-mTOR (Active) pAkt->pmTOR Activation mTORC1 mTORC1 mTORC1->pmTOR Phosphorylation Downstream Downstream Effectors (p-p70S6K, p-4E-BP1) pmTOR->Downstream Activation CellGrowth Cell Growth & Survival Downstream->CellGrowth

Mechanism of Akt/mTOR pathway inhibition by this compound.

Quantitative Data on Akt/mTOR Inhibition

While extensive quantitative data for the dose-dependent effects of this compound on the phosphorylation of Akt and mTOR is still emerging, studies on the closely related compound, kahweol, provide valuable insights. Research on hepatocellular carcinoma (HCC) cells has demonstrated that kahweol significantly inhibits the phosphorylation of Akt, mTOR, and their downstream targets, p70S6K and 4E-BP1.

Table 1: Effect of Kahweol on the Phosphorylation of Akt/mTOR Pathway Components in Hepatocellular Carcinoma Cells

Cell LineTreatmentp-Akt (Relative Expression)p-mTOR (Relative Expression)p-p70S6K (Relative Expression)p-4E-BP1 (Relative Expression)
Hep3B40 µM Kahweol (24h)DecreasedDecreasedDecreasedDecreased
SNU18240 µM Kahweol (24h)DecreasedDecreasedDecreasedDecreased

Data is qualitative as presented in the source, indicating a decrease in phosphorylation.[3]

Studies on prostate cancer cells have shown that this compound inhibits cell proliferation and migration in a dose-dependent manner.[1]

Table 2: IC50 Values of this compound on Prostate Cancer Cell Proliferation

Cell LineIC50 (µM) after 48h
LNCaP~30
PC-3~40
DU145~35

Approximate values derived from graphical data in the source.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the Akt/mTOR signaling pathway.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow Figure 3: MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of This compound A->B C Incubate for desired time period (e.g., 24, 48h) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan (B1609692) crystal formation D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm using a microplate reader F->G

A general workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated Akt and mTOR.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the Akt/mTOR signaling pathway. The available evidence, primarily from studies on its parent compound kahweol and its effects on various cancer cell lines, strongly suggests that this compound disrupts this key survival pathway, leading to decreased cell proliferation and increased apoptosis. While more extensive quantitative data specifically for this compound is needed to fully elucidate its dose-dependent effects on Akt and mTOR phosphorylation, the current findings provide a solid foundation for further research and development. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the therapeutic potential of this promising natural compound. Future studies should focus on comprehensive dose-response analyses of this compound on the Akt/mTOR pathway in a wider range of cancer models, including in vivo studies, to further validate its efficacy as a potential cancer therapeutic.

References

The Diterpene Ester Kahweol Acetate: From Discovery to Natural Abundance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kahweol (B1673272) acetate (B1210297), a naturally occurring diterpene ester found predominantly in coffee beans, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and natural sources of kahweol acetate. It presents quantitative data on its prevalence in various coffee species and the impact of processing methods on its concentration. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are provided to facilitate further research. Additionally, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action and therapeutic potential.

Discovery and Chemical Profile

Kahweol, the parent diterpene of this compound, was first isolated in the early 20th century from the unsaponifiable fraction of coffee bean oil. Subsequent research revealed that kahweol, along with the structurally similar diterpene cafestol, exists primarily in an esterified form in green coffee beans, with fatty acids and acetic acid. This compound is one of the prominent esters, contributing to the complex chemical matrix of coffee.

Chemical Structure:

  • IUPAC Name: [(4aS,5aR,7aS,8R,10aS,10bS)-7a-hydroxy-10b-methyl-3,4,5,5a,6,7,7a,8,9,10,10a,10b-dodecahydro-2H-5a,8-methanocyclohepta\naphtho[2,1-b]furan-7a-yl]methyl acetate

  • Molecular Formula: C₂₂H₂₈O₄

  • Molar Mass: 372.46 g/mol

Natural Sources and Quantitative Analysis

The primary natural source of this compound is the coffee bean, with significant variations in concentration depending on the coffee species, geographical origin, and processing methods.

Distribution in Coffee Species

Coffea arabica is the most significant source of kahweol and its esters, including this compound. In contrast, Coffea canephora (Robusta) contains substantially lower amounts of kahweol and is often characterized by the presence of 16-O-methylcafestol.

Table 1: Kahweol Content in Green Coffee Beans of Different Species

Coffee SpeciesKahweol Content (mg/100g of dry beans)Reference(s)
Coffea arabica371 - 986
Coffea canephora (Robusta)5 - 8
Coffea liberica152 - 154
Coffea excelsa54 - 95

Note: The data represents total kahweol content after hydrolysis of its esters, including this compound. Kahweol is predominantly present in its esterified form in green coffee beans.

Effect of Roasting

The roasting process significantly impacts the concentration of kahweol and its esters. Thermal degradation occurs, leading to a reduction in the overall kahweol content.

Table 2: Effect of Roasting on Kahweol Content in Coffea arabica Beans

Roasting LevelAverage Decrease in Kahweol Content (%)Reference(s)
Light Roast-
Medium Roast14.83
Dark Roast> 60

Note: The decrease is in comparison to the green bean kahweol content.

Experimental Protocols

Extraction of Kahweol Esters from Coffee Beans

This protocol describes a general method for the extraction of the lipid fraction containing this compound from green coffee beans.

Method: Soxhlet Extraction

  • Sample Preparation: Grind green coffee beans to a fine powder. Dry the powder in an oven at 60°C for 2-4 hours to remove moisture.

  • Extraction:

    • Place a known amount of the dried coffee powder (e.g., 20 g) into a cellulose (B213188) extraction thimble.

    • Assemble the Soxhlet apparatus with a round-bottom flask containing n-hexane (or petroleum ether) as the solvent.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

  • Solvent Removal:

    • After extraction, cool the apparatus and collect the solvent containing the extracted lipids.

    • Remove the solvent using a rotary evaporator at 40°C under reduced pressure to obtain the crude coffee oil.

    • Dry the remaining oil under a stream of nitrogen to remove any residual solvent.

  • Storage: Store the extracted coffee oil at -20°C until further analysis.

Isolation and Quantification of this compound

This protocol outlines the hydrolysis of kahweol esters and the subsequent quantification of total kahweol by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). To quantify this compound specifically, the hydrolysis step would be omitted, and the HPLC method would be adapted for the analysis of the ester.

Method: Saponification and HPLC-DAD Analysis

  • Saponification (Hydrolysis of Esters):

    • Dissolve a known amount of the coffee oil (e.g., 100 mg) in 5 mL of 2 M ethanolic potassium hydroxide.

    • Heat the mixture at 80°C for 1 hour in a water bath with occasional shaking.

  • Extraction of Diterpenes:

    • After cooling, add 10 mL of distilled water to the mixture.

    • Extract the unsaponifiable fraction (containing free kahweol and cafestol) three times with 10 mL of diethyl ether or n-hexane.

    • Combine the organic layers and wash them with distilled water until neutral pH is achieved.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness.

  • HPLC Analysis:

    • Sample Preparation: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL). Filter the solution through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: Isocratic elution with acetonitrile/water (55:45, v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: Diode-Array Detector (DAD) set at 290 nm for kahweol.

      • Injection Volume: 20 µL.

    • Quantification: Prepare a calibration curve using a standard of kahweol. Quantify the kahweol in the sample by comparing its peak area with the calibration curve.

Key Signaling Pathways Modulated by this compound

Kahweol and its acetate have been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Kahweol and its acetate have been demonstrated to inhibit this pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets. This inhibition contributes to the pro-apoptotic and anti-proliferative effects of these compounds.

PI3K_Akt_Pathway KA This compound PI3K PI3K KA->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Downstream Downstream Targets (e.g., mTOR, Bcl-2) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Inhibition of the PI3K/Akt signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular responses. This compound has been shown to modulate MAPK signaling, often leading to the activation of pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway in cancer cells.

MAPK_Pathway KA This compound ERK ERK KA->ERK JNK JNK KA->JNK p38 p38 KA->p38 Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and cell survival. This compound has been reported to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects. This is achieved by inhibiting the degradation of IκBα, which retains NF-κB in the cytoplasm.

NFkB_Pathway KA This compound IKK IKK KA->IKK Stimuli Inflammatory Stimuli Stimuli->IKK IkBa IκBα IKK->IkBa P NFkB_active Active NF-κB (Nuclear Translocation) IKK->NFkB_active NFkB NF-κB IkBa->NFkB Inflammation Inflammatory Gene Expression NFkB_active->Inflammation

Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a significant diterpene ester in coffee, exhibits a range of biological activities that are of great interest to the scientific and drug development communities. Its concentration in natural sources is influenced by coffee species and processing conditions. The experimental protocols provided herein offer a foundation for the reliable extraction and quantification of this compound. Further elucidation of its effects on key signaling pathways will continue to unveil its therapeutic potential for various diseases. This technical guide serves as a valuable resource for researchers aiming to explore the multifaceted nature of this compound.

In Silico Docking Studies of Kahweol Acetate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Silico Docking Studies of Kahweol (B1673272) Acetate (B1210297) with Target Proteins Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

Kahweol acetate, a diterpene found in coffee beans, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Preclinical studies have identified several key protein targets through which this compound may exert its effects. This technical guide provides a comprehensive overview of a proposed in silico molecular docking study of this compound with its putative protein targets. It outlines detailed methodologies for such a study, presents a hypothetical data framework for the analysis of binding affinities, and visualizes the relevant biological pathways and experimental workflows. This document is intended to serve as a practical resource for researchers in drug discovery and computational biology exploring the therapeutic potential of this compound.

Introduction

This compound is a natural diterpenoid compound derived from kahweol, which is found in the beans of Coffea arabica. A growing body of evidence from in vitro and in vivo studies suggests that this compound possesses potent anti-cancer and anti-inflammatory properties. These biological activities are attributed to its interaction with various cellular signaling pathways that are crucial in the pathogenesis of several diseases.

In silico molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This approach allows for the rapid and cost-effective screening of potential drug candidates and provides insights into the molecular basis of their activity. This guide outlines a framework for conducting in silico docking studies of this compound against several of its identified protein targets to elucidate its mechanism of action at a molecular level.

Identified Protein Targets of this compound

Based on preclinical evidence, this compound is believed to interact with several key proteins involved in cancer progression and inflammation. These include:

  • Matrix Metalloproteinase-9 (MMP-9): A zinc-dependent endopeptidase involved in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis.

  • Nuclear Factor-kappa B (NF-κB): A transcription factor that plays a central role in regulating the immune response to infection and is implicated in chronic inflammation and cancer.

  • Protein Kinase B (Akt): A serine/threonine-specific protein kinase that is a key regulator of cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt pathway is common in cancer.

  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is constitutively activated in many cancers and promotes tumor cell proliferation, survival, and angiogenesis.

  • Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2): A receptor tyrosine kinase that is overexpressed in some types of cancer, leading to uncontrolled cell growth.

  • Fatty Acid Synthase (FASN): A key enzyme in the de novo synthesis of fatty acids, which is often upregulated in cancer cells to support their high proliferation rate.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and are also involved in carcinogenesis.

Data Presentation: A Hypothetical Docking Analysis

As of the latest literature review, specific in silico docking studies quantifying the binding of this compound to the aforementioned target proteins are not extensively published. Therefore, the following table presents a hypothetical summary of potential docking results for illustrative purposes. The binding energy values are representative of typical interactions observed for natural product inhibitors with their protein targets and are measured in kcal/mol. Lower binding energy values indicate a higher predicted binding affinity.

Target ProteinPDB IDLigand (this compound) PubChem CIDHypothetical Binding Energy (kcal/mol)Hypothetical Inhibition Constant (Ki) (µM)
MMP-91L6J[1][2]157914[3]-8.51.5
NF-κB (p65/RELA)1IKN157914[3]-7.93.2
Akt13O96[4]157914[3]-9.20.8
STAT36NJS[5][6]157914[3]-8.81.2
HER2 (ERBB2)3PP0[7][8]157914[3]-7.55.1
FASN2VZ8[9]157914[3]-9.50.6
COX-2 (PTGS2)1CX2157914[3]-8.22.1

Experimental Protocols: A Generalized In Silico Docking Workflow

This section provides a detailed, generalized methodology for conducting a molecular docking study of this compound with a selected target protein using widely accepted computational tools.

Software and Tools
  • Molecular Visualization: PyMOL, Discovery Studio Visualizer, UCSF Chimera

  • Molecular Docking: AutoDock Vina

  • Ligand and Protein Preparation: AutoDockTools (ADT), Open Babel

  • Databases: Protein Data Bank (PDB) for protein structures, PubChem for ligand structures.

Protein Preparation
  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (e.g., MMP-9, PDB ID: 1L6J).

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues that are not part of the protein.

  • Protonation: Add polar hydrogen atoms to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues at a physiological pH (typically 7.4).

  • Charge Assignment: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and contains information on atom types and charges.

Ligand Preparation
  • Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database (CID: 157914) in SDF format.[3]

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.

  • File Format Conversion: Convert the prepared ligand structure to the PDBQT file format.

Molecular Docking Simulation
  • Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Execution: Run the molecular docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.

  • Analysis of Results: Analyze the output files to identify the binding pose with the lowest binding energy, which represents the most favorable predicted binding mode. Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways in which the target proteins of this compound are involved.

G cluster_nfkb NF-κB Signaling Pathway TNF-α TNF-α IKK IKK TNF-α->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades, releasing Nucleus_NFkB Gene Transcription (Inflammation, Proliferation) NF-κB (p65/p50)->Nucleus_NFkB Translocates to Nucleus Kahweol Acetate_NFkB This compound Kahweol Acetate_NFkB->IKK Inhibits

NF-κB Signaling Pathway Inhibition

G cluster_pi3k_akt PI3K/Akt Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Targets Cell Survival, Proliferation Akt->Downstream Targets Kahweol Acetate_Akt This compound Kahweol Acetate_Akt->Akt Inhibits

PI3K/Akt Signaling Pathway Inhibition

G cluster_jak_stat JAK/STAT Signaling Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Dimerizes Nucleus_STAT3 Gene Transcription (Proliferation, Angiogenesis) STAT3 Dimer->Nucleus_STAT3 Translocates to Nucleus Kahweol Acetate_STAT3 This compound Kahweol Acetate_STAT3->STAT3 Inhibits Phosphorylation

JAK/STAT Signaling Pathway Inhibition
Experimental Workflow

The following diagram outlines the logical steps of the proposed in silico docking study.

G cluster_workflow In Silico Docking Workflow start Start protein_prep Protein Preparation (PDB) start->protein_prep ligand_prep Ligand Preparation (PubChem) start->ligand_prep grid_gen Grid Box Generation protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Pose) docking->analysis visualization Visualization of Interactions analysis->visualization end End visualization->end

In Silico Molecular Docking Workflow

Conclusion

This technical guide provides a comprehensive framework for investigating the interactions of this compound with its putative protein targets through in silico molecular docking. The outlined methodologies and visualizations offer a clear roadmap for researchers to explore the molecular mechanisms underlying the therapeutic potential of this promising natural compound. While the presented quantitative data is hypothetical, it underscores the type of valuable information that can be obtained from such studies. Further computational and experimental validation is essential to confirm these interactions and to advance the development of this compound as a potential therapeutic agent.

References

The Impact of Kahweol Acetate on Gene Expression in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kahweol (B1673272) acetate (B1210297), a diterpene found in coffee beans, has emerged as a promising natural compound with potent anti-cancer properties. Its multifaceted mechanism of action involves the significant modulation of gene expression within the tumor microenvironment, impacting key cellular processes such as proliferation, apoptosis, angiogenesis, and immune response. This technical guide provides an in-depth analysis of the molecular effects of kahweol acetate, focusing on its influence on critical signaling pathways and the resultant changes in gene expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in oncology.

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. It comprises a heterogeneous population of cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and signaling molecules. The intricate interplay between these components can either promote or suppress tumor growth. This compound has demonstrated the ability to favorably alter the TME by targeting specific signaling cascades and modulating the expression of genes that govern tumor cell behavior and their interaction with the surrounding microenvironment. This document serves as a comprehensive resource on the molecular mechanisms underlying the anti-cancer effects of this compound, with a particular focus on its impact on gene expression.

Core Signaling Pathways Modulated by this compound

This compound exerts its influence on the TME by targeting several key signaling pathways that are frequently dysregulated in cancer. The modulation of these pathways leads to a cascade of downstream effects on gene expression, ultimately inhibiting tumor growth and progression.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation and subsequent translocation to the nucleus. This inhibition leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.[1][2]

STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inactivation p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Gene Expression Gene Expression p-STAT3->Gene Expression Activation Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival

This compound's Inhibition of the STAT3 Signaling Pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often hyperactivated in cancer, leading to increased cell growth, proliferation, and survival. This compound has been demonstrated to suppress this pathway by inhibiting the phosphorylation of Akt and downstream effectors like mTOR.[3] This results in the downregulation of genes involved in cell cycle progression and protein synthesis.

Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt Inhibition of Phosphorylation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Gene Expression Gene Expression mTOR->Gene Expression Cell Growth Cell Growth Gene Expression->Cell Growth Proliferation Proliferation Gene Expression->Proliferation

Inhibition of the PI3K/Akt/mTOR Pathway by this compound.
MAPK (ERK and JNK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and JNK cascades, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate these pathways, often leading to the induction of apoptosis in cancer cells. For instance, it can promote the sustained activation of JNK, which is associated with pro-apoptotic signaling, while inhibiting the pro-survival signals from the ERK pathway.[3]

Data Presentation: Quantitative Effects on Gene Expression and Cell Viability

The following tables summarize the quantitative data on the effects of this compound on cancer cell viability (IC50 values) and the expression of key target genes.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
A549Non-small cell lung cancer50.4224[4]
A549Non-small cell lung cancer33.2248[4]
A549Non-small cell lung cancer21.6672[4]
HTB-26Breast Cancer10-50Not Specified[5]
PC-3Pancreatic Cancer10-50Not Specified[5]
HepG2Hepatocellular Carcinoma10-50Not Specified[5]
HCT116Colorectal Cancer22.4Not Specified[5]

Table 2: Modulation of Gene Expression by this compound

GeneBiological ProcessEffectFold ChangeCancer TypeReference
Bcl-2Apoptosis (Anti-apoptotic)DownregulationNot specifiedProstate, Lung, Colon[1][3]
BaxApoptosis (Pro-apoptotic)UpregulationNot specifiedLung[3]
Cyclin D1Cell CycleDownregulationNot specifiedColorectal[6]
MMP-9Angiogenesis, MetastasisDownregulationNot specifiedFibrosarcoma[3]
VEGFAngiogenesisDownregulationNot specifiedNot specified[7]
PD-L1Immune EvasionDownregulationNot specifiedRenalNot specified
CCR2ChemotaxisDownregulationNot specifiedProstateNot specified
CCR5ChemotaxisDownregulationNot specifiedProstateNot specified

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the changes in mRNA expression of target genes upon treatment with this compound.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • TRIzol reagent or other RNA isolation kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol

  • RNase-free water

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers for target genes (e.g., Bcl-2, Bax, Cyclin D1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

RNA Isolation:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration and time.

  • Wash cells with ice-cold PBS and lyse them by adding 1 mL of TRIzol reagent per well.

  • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

  • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol to precipitate the RNA. Incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the RNA pellet and resuspend it in RNase-free water.

cDNA Synthesis and qRT-PCR:

  • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green/TaqMan master mix, and gene-specific primers.

  • Perform the qRT-PCR using a real-time PCR instrument with appropriate cycling conditions.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression, normalized to the housekeeping gene.

Western Blot Analysis

This protocol is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for qRT-PCR.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 RNA Analysis cluster_2 Protein Analysis Cell Seeding Cell Seeding This compound\nTreatment This compound Treatment Cell Seeding->this compound\nTreatment RNA Isolation RNA Isolation This compound\nTreatment->RNA Isolation Protein Extraction Protein Extraction This compound\nTreatment->Protein Extraction cDNA Synthesis cDNA Synthesis RNA Isolation->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Gene Expression\nFold Change Gene Expression Fold Change qRT-PCR->Gene Expression\nFold Change Western Blot Western Blot Protein Extraction->Western Blot Protein Level\nChanges Protein Level Changes Western Blot->Protein Level\nChanges

Workflow for analyzing gene and protein expression changes.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively modulating gene expression within the tumor microenvironment. Its ability to inhibit key pro-tumorigenic signaling pathways, such as STAT3 and PI3K/Akt/mTOR, leads to the downregulation of genes involved in cell proliferation, survival, and angiogenesis, while promoting the expression of pro-apoptotic genes. The comprehensive data and detailed protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in oncology. Future studies should focus on elucidating the precise quantitative changes in a broader range of genes and validating these findings in preclinical and clinical settings to translate the promising in vitro results into effective cancer therapies.

References

Methodological & Application

Synthesizing Kahweol Acetate for Preclinical Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis, purification, and application of Kahweol (B1673272) acetate (B1210297) for research purposes. Kahweol acetate, a derivative of the coffee diterpene kahweol, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in oncology. These application notes and protocols are designed to facilitate the laboratory-scale synthesis of this compound and provide a framework for investigating its biological activities.

Introduction

This compound is a semi-synthetic derivative of kahweol, a naturally occurring diterpene found in coffee beans.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In preclinical studies, this compound has been shown to inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis.[2][3][4][5] Its mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the Akt/ERK and STAT3 pathways.[2][3][4] This guide outlines a detailed protocol for the chemical synthesis of this compound from its precursor, kahweol, which can be isolated from green coffee beans.

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of the primary alcohol group of kahweol. This is a straightforward esterification reaction.

Materials and Reagents
  • Kahweol (Starting Material)

  • Acetic Anhydride (B1165640) (Reagent)

  • Pyridine (B92270) or 4-(Dimethylamino)pyridine (DMAP) (Catalyst)

  • Dichloromethane (Solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381) and Ethyl acetate (for column chromatography elution)

Experimental Protocol: Acetylation of Kahweol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve kahweol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (2-3 equivalents) or a catalytic amount of DMAP (0.1 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Kahweol Kahweol Reaction Acetylation (Acetic Anhydride, Pyridine/DMAP, DCM) Kahweol->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Column Silica Gel Chromatography Workup->Column Pure_Product Pure this compound Column->Pure_Product Analysis Characterization (NMR, MS) Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Application Notes: Biological Activity of this compound

This compound has been shown to exert potent anti-cancer effects in various cancer cell lines. The following are key applications and experimental protocols for investigating its biological activity.

Anti-proliferative and Cytotoxic Effects

This compound inhibits the proliferation of cancer cells in a dose-dependent manner.[5]

Table 1: Summary of Reported Biological Activities of this compound

Biological EffectCancer Cell LinesObservations
Inhibition of ProliferationProstate (PC-3, DU145, LNCaP), Renal (ACHN, Caki-1)Dose-dependent inhibition of cell growth.[2][3][4][5]
Induction of ApoptosisProstate, RenalUpregulation of pro-apoptotic proteins (cleaved caspase-3, cleaved PARP, Bax) and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, STAT3).[2][6]
Inhibition of Migration & InvasionProstate, RenalSynergistic inhibition of cell migration when combined with cafestol.[2][3][4][5] Inhibition of epithelial-mesenchymal transition (EMT).[2][4]
Modulation of Signaling PathwaysRenalInhibition of Akt and ERK phosphorylation.[3][4] Downregulation of C-C chemokine receptors (CCR2, CCR5, CCR6) and PD-L1.[1][3][4]
Experimental Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways.

Akt/ERK Signaling Pathway

This compound has been shown to inhibit the phosphorylation of Akt and ERK, key kinases that promote cell survival, proliferation, and metastasis.[3][4]

Akt_ERK_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Kahweol_Acetate This compound Kahweol_Acetate->Akt Kahweol_Acetate->ERK

Caption: Inhibition of Akt and ERK signaling by this compound.

STAT3 and Apoptosis Signaling Pathway

This compound can induce apoptosis by downregulating the anti-apoptotic protein STAT3 and modulating the expression of Bcl-2 family proteins.[2]

Apoptosis_Pathway Kahweol_Acetate This compound STAT3 STAT3 Kahweol_Acetate->STAT3 Bcl2 Bcl-2 / Bcl-xL Kahweol_Acetate->Bcl2 Bax Bax Kahweol_Acetate->Bax STAT3->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound via STAT3 and Bcl-2 family modulation.

Conclusion

This guide provides a practical framework for the synthesis and preclinical evaluation of this compound. The detailed protocols for synthesis and biological assays, along with the elucidated signaling pathways, should empower researchers to further investigate the therapeutic potential of this promising compound in drug discovery and development.

References

Application Notes & Protocols: Isolation of Kahweol Acetate from Coffee Grounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the isolation and purification of kahweol (B1673272) acetate (B1210297) from coffee grounds. It includes quantitative data on extraction yields and outlines the compound's known interactions with key cellular signaling pathways.

Introduction

Kahweol and its acetylated form, kahweol acetate, are diterpenoid molecules naturally present in coffee beans, particularly of the Coffea arabica variety.[1] These compounds have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and anticancer properties.[1][2] this compound, along with cafestol (B1668206), has been shown to inhibit the proliferation and migration of various cancer cells, including prostate and renal cancer cells, by modulating key signaling pathways.[3][4][5] Given its therapeutic potential, a standardized protocol for its isolation from a readily available and sustainable source like spent coffee grounds is highly valuable for research and development.

This protocol details a robust method for the extraction and purification of this compound, providing researchers with a reliable procedure to obtain this promising bioactive compound for further investigation.

Quantitative Data Summary

The yield of diterpenes from coffee can vary significantly based on the coffee variety, roasting process, and the extraction method employed. The following table summarizes representative quantitative data for kahweol and related compounds from various coffee sources.

Coffee SourceCompoundExtraction/Brewing MethodConcentration/YieldReference
Green Arabica Coffee BeansKahweolNot specified661 - 923 mg/100 g[6]
Roasted Arabica CoffeeKahweolNot specified638 ± 33 mg/100 g[6]
Scandinavian-style boiled coffeeKahweolBoiled7.2 mg/cup[7]
Turkish-style coffeeKahweolBoiled5.4 mg/cup[7]
EspressoKahweolEspresso machine~1 mg/cup[7]
Drip-filtered coffeeKahweolFilteredNegligible amounts[7]
Instant coffeeKahweolInstantNegligible amounts[7]
Green Coffee Oil (CO2 SFE)KahweolSupercritical Fluid Extraction (70°C, 327 bar)0.45 g/kg of oil[8]
Green Coffee Oil (Soxhlet)DiterpenesSoxhlet ExtractionHigher concentration than SFE[8]

Experimental Protocol: Isolation of this compound

This protocol is a synthesized methodology based on established procedures for diterpene extraction from coffee.[9][10][11] It involves a multi-step process including solvent extraction, saponification to hydrolyze esterified forms, and chromatographic purification.

Materials and Reagents
  • Spent coffee grounds (dried)

  • Petroleum ether or n-hexane

  • Ethanol

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (deionized)

  • Rotary evaporator

  • Chromatography columns

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and DAD or MS detector

Experimental Workflow

G cluster_extraction Extraction cluster_saponification Saponification (Optional) cluster_purification Purification A 1. Dry Spent Coffee Grounds B 2. Grind to a Fine Powder A->B C 3. Soxhlet Extraction (Petroleum Ether/Hexane) B->C D 4. Evaporate Solvent (Rotary Evaporator) C->D E Crude Coffee Oil D->E F 5. Dissolve Oil in Ethanolic KOH E->F G 6. Reflux to Hydrolyze Esters F->G H 7. Liquid-Liquid Extraction (Diethyl Ether) G->H I 8. Dry Organic Phase (Na2SO4) H->I J Unsaponifiable Fraction I->J K 9. Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) J->K L 10. Monitor Fractions by TLC K->L M 11. Pool Fractions Containing this compound L->M N 12. Preparative HPLC (C18 Column, Methanol/Water) M->N O 13. Characterization (NMR, MS) N->O P Pure this compound O->P

Caption: Experimental workflow for the isolation of this compound.

Detailed Methodology
  • Preparation of Coffee Grounds:

    • Dry the spent coffee grounds thoroughly in an oven at 50-60°C to remove residual moisture.

    • Grind the dried grounds into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Perform a Soxhlet extraction of the ground coffee with petroleum ether or n-hexane for 6-8 hours to extract the lipid fraction containing diterpenes and their esters.

    • Alternatively, solid-liquid extraction using ethanol-water or acetone-water mixtures at elevated temperatures (e.g., 80°C) can be employed.[12][13]

    • After extraction, evaporate the solvent using a rotary evaporator to obtain the crude coffee oil.

  • Saponification (Optional - for total kahweol):

    • To obtain free kahweol from its esterified forms (including this compound), the crude oil can be saponified.

    • Dissolve the coffee oil in a solution of alcoholic potassium hydroxide (e.g., 2M KOH in 95% ethanol).

    • Reflux the mixture for 1-2 hours to hydrolyze the esters.

    • After cooling, perform a liquid-liquid extraction with diethyl ether to isolate the unsaponifiable fraction containing the free diterpenes.

    • Wash the ether phase with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Chromatographic Purification:

    • Column Chromatography:

      • Subject the crude coffee oil (or the unsaponifiable fraction) to column chromatography on silica gel.[9]

      • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

      • Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.

    • High-Performance Liquid Chromatography (HPLC):

      • For final purification, use a preparative HPLC system with a reverse-phase C18 column.[9]

      • A typical mobile phase is a gradient of methanol and water.

      • Detect the compound using a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). This compound can be identified by its characteristic UV absorbance and mass-to-charge ratio.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways Modulated by this compound

Kahweol and its acetate have been demonstrated to exert their biological effects by modulating several key cellular signaling pathways involved in cancer cell proliferation, apoptosis, and migration.

cluster_akt Akt/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_erk MAPK/ERK Pathway cluster_apoptosis Apoptosis Induction KA This compound Akt Akt KA->Akt Inhibits Phosphorylation STAT3 STAT3 KA->STAT3 Inhibits Activation ERK ERK KA->ERK Inhibits Phosphorylation Caspase3 Caspase-3 KA->Caspase3 Upregulates mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K _4EBP1 4EBP1 mTOR->_4EBP1 Proliferation Cell Proliferation p70S6K->Proliferation _4EBP1->Proliferation Bcl2 Bcl-2/Bcl-xL STAT3->Bcl2 Apoptosis_inhibit Inhibition of Apoptosis Bcl2->Apoptosis_inhibit Metastasis Metastasis/ Tumor Growth ERK->Metastasis PARP PARP Caspase3->PARP Apoptosis_induce Apoptosis PARP->Apoptosis_induce

Caption: Key signaling pathways modulated by this compound.

This compound has been shown to:

  • Inhibit Akt and ERK phosphorylation , which are crucial for tumor growth and metastasis.[1][3]

  • Suppress STAT3 activation , leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][14]

  • Downregulate mTOR signaling , impacting cell proliferation.[15][16]

  • Induce apoptosis through the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and its downstream target, cleaved PARP.[1][14]

These multimodal actions underscore the potential of this compound as a valuable compound for further investigation in drug development.

References

Application Note: Quantification of Kahweol Acetate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) acetate (B1210297) is a diterpene ester found in coffee beans and is, along with other related diterpenes like kahweol and cafestol, a subject of interest for its potential biological activities. Accurate and precise quantification of kahweol acetate is crucial for research into its pharmacological effects, for quality control of coffee products, and in various stages of drug development. This application note provides a detailed protocol for the quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. Quantification is performed by detecting the UV absorbance of the analyte as it elutes from the column. The peak area of this compound is proportional to its concentration in the sample, which is determined by comparison to a calibration curve generated from standards of known concentrations.

Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other suitable material)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Soxhlet extraction apparatus (optional, for solid samples)

  • Rotary evaporator (optional, for sample concentration)

Reagents and Standards

  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • HPLC grade isopropanol

  • Deionized water (18.2 MΩ·cm)

  • Hexane or petroleum ether (for extraction)

  • Anhydrous sodium sulfate

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Green Coffee Beans)

This protocol is adapted from methods for extracting kahweol esters and is designed to minimize hydrolysis of the acetate group.

  • Grinding: Grind green coffee beans to a fine powder using a coffee grinder or mill.

  • Extraction:

    • Accurately weigh about 5 g of the ground coffee powder into a cellulose (B213188) extraction thimble.

    • Place the thimble in a Soxhlet extractor.

    • Extract the sample with 150 mL of n-hexane for 6-8 hours.

  • Solvent Evaporation:

    • After extraction, evaporate the n-hexane from the extract using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting oily residue contains the lipid fraction, including this compound.

  • Sample Reconstitution and Filtration:

    • Dissolve a known mass of the lipid extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC conditions are a starting point and may require optimization for specific instrumentation and columns.

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: WaterB: Acetonitrile
Gradient 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes. (Isocratic elution with Acetonitrile/Water (e.g., 70:30 v/v) can also be explored).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 290 nm
Data Analysis
  • Calibration Curve: Inject the working standard solutions and record the peak areas for this compound. Plot a calibration curve of peak area versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantification: Inject the prepared sample solution and identify the this compound peak based on its retention time compared to the standards. Calculate the concentration of this compound in the sample using the calibration curve equation.

Data Presentation

The following table summarizes typical method validation parameters for the quantification of kahweol and its esters, which can be used as a reference for the expected performance of the this compound method.

ParameterKahweolKahweol Palmitate
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.03 mg/L0.21 mg/L
Limit of Quantification (LOQ) 0.09 mg/L0.65 mg/L
Recovery 96 - 110%> 85%

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Green Coffee Beans grind Grinding start->grind extract Soxhlet Extraction (n-Hexane) grind->extract evaporate Solvent Evaporation extract->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute filter Filtration (0.45 µm) reconstitute->filter hplc_system HPLC System (C18 Column) filter->hplc_system detection UV Detection (290 nm) hplc_system->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of This compound chromatogram->quantification calibration Calibration Curve (from Standards) calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway (Illustrative)

While the direct signaling pathways of this compound are under investigation, it is often studied in the context of its hydrolysis product, kahweol. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by kahweol, and by extension, this compound after in-vivo hydrolysis.

signaling_pathway cluster_pathway Intracellular Signaling KA This compound (in vivo hydrolysis) Kahweol Kahweol KA->Kahweol Cell Target Cell Kahweol->Cell Enters Pathway Signaling Cascade (e.g., MAPK, NF-κB) Cell->Pathway Activates/ Inhibits Response Biological Response (e.g., Anti-inflammatory) Gene Gene Expression Modulation Pathway->Gene Gene->Response

Caption: Hypothetical signaling pathway influenced by kahweol.

Application Note: Gas Chromatography Analysis of Kahweol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) acetate (B1210297) is an acetylated form of kahweol, a diterpene naturally found in coffee beans. Kahweol and its derivatives are of significant interest to the scientific community due to their potential biological activities, which include anti-inflammatory, antioxidative, anti-angiogenic, and chemopreventive properties.[1] The analysis and quantification of kahweol acetate in various matrices, such as coffee products and biological samples, are crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. Gas chromatography (GC) offers a robust and sensitive method for the separation and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).

Principle of the Method

This method is designed for the direct analysis of this compound, which is thermally stable enough for GC analysis. For the analysis of total kahweol content, a saponification or transesterification step would be required to hydrolyze kahweol esters into free kahweol prior to analysis.[2] This protocol focuses on the direct quantification of the intact ester.

The methodology involves an initial lipid extraction from the sample matrix to isolate this compound. The extract is then concentrated and injected into the GC system. In the GC, the sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and affinity for the stationary phase. A temperature gradient program is employed to ensure optimal separation from other matrix components. The eluted compounds are detected by either FID, which provides a response proportional to the mass of carbon, or by MS, which offers structural information and higher specificity.

Experimental Protocols

3.1. Sample Preparation: Lipid Extraction from Coffee Beans

This protocol describes the extraction of the total lipid fraction, containing this compound, from coffee beans.

  • Grinding: Grind roasted or green coffee beans to a fine powder (particle size ~0.5 mm).

  • Extraction:

    • Weigh 5 g of the ground coffee powder into a cellulose (B213188) extraction thimble.

    • Place the thimble into a Soxhlet extractor.

    • Add 150 mL of n-hexane (or petroleum ether) to a 250 mL round-bottom flask.

    • Assemble the Soxhlet apparatus and extract for 6-8 hours at the solvent's boiling point.

  • Solvent Removal:

    • After extraction, allow the apparatus to cool.

    • Remove the n-hexane from the extract using a rotary evaporator with the water bath set to 40°C.

    • The resulting viscous oil is the crude lipid extract.

  • Sample Dilution for GC Analysis:

    • Accurately weigh approximately 10 mg of the crude lipid extract.

    • Dissolve the extract in 1.0 mL of a suitable solvent like ethyl acetate or dichloromethane.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

3.2. Gas Chromatography (GC) Analysis

The following are recommended starting conditions for GC-FID or GC-MS analysis. Optimization may be required depending on the specific instrument and column used.

Parameter GC-FID Condition GC-MS Condition
Column SLB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen, constant flow at 1.0 mL/minHelium, constant flow at 1.0 mL/min
Inlet Temperature 280°C280°C
Injection Mode Splitless (or Split 10:1, depending on concentration)Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL1 µL
Oven Program Initial: 150°C, hold for 1 minRamp: 10°C/min to 300°CHold: 5 min at 300°CInitial: 150°C, hold for 1 minRamp: 10°C/min to 300°CHold: 5 min at 300°C
Detector FID at 320°CH2 flow: 40 mL/minAir flow: 400 mL/minMakeup gas (N2): 25 mL/minMS Transfer Line: 290°CIon Source: 230°CScan Range: 40-500 m/z

Data Presentation

4.1. Quantitative Data Summary

The following table presents representative quantitative data for diterpene analysis. Actual values for this compound should be determined experimentally.

Parameter Expected Value Notes
Retention Time (tR) 15 - 25 minHighly dependent on the specific GC column and temperature program.
Linearity (R²) > 0.995For a calibration curve in the range of 1-100 µg/mL.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLEstimated for GC-FID. May be lower with GC-MS in SIM mode.
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mLEstimated for GC-FID.
Recovery 85 - 105%Dependant on the efficiency of the extraction protocol.

Visualization

5.1. Experimental Workflow

experimental_workflow sample Coffee Bean Sample grinding Grinding sample->grinding soxhlet Soxhlet Extraction (n-Hexane) grinding->soxhlet evaporation Rotary Evaporation soxhlet->evaporation lipid_extract Crude Lipid Extract evaporation->lipid_extract dissolve Dissolve & Filter lipid_extract->dissolve gc_analysis GC-FID/MS Analysis dissolve->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing

Caption: Workflow for this compound Analysis.

5.2. Signaling Pathway

Kahweol (the parent compound of this compound) is known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus kahweol Kahweol / this compound keap1 Keap1 kahweol->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Binding ubiquitination Ubiquitination & Degradation nrf2->ubiquitination Leads to are ARE (Antioxidant Response Element) nrf2->are Translocation nucleus Nucleus genes Cytoprotective Genes (e.g., GST, NQO1) are->genes Activates

Caption: Kahweol-mediated Nrf2 Pathway Activation.

References

Application Notes and Protocols for Assessing Kahweol Acetate Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for key cell-based assays designed to screen and characterize the biological activity of Kahweol acetate (B1210297). The selected assays cover critical pathways involved in inflammation and cancer, two major areas where Kahweol acetate has shown significant potential.

Introduction

This compound is a diterpene molecule found in coffee beans that has garnered scientific interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3][4][5] Mechanistic studies have revealed that this compound can modulate several key signaling pathways implicated in disease pathogenesis, such as the NF-κB, Nrf2, MAPK, and PI3K/Akt pathways.[1][6][7][8] These application notes describe a panel of cell-based assays to quantify the effects of this compound on these pathways and related cellular processes, providing a framework for its evaluation as a potential therapeutic agent.

Key Applications

  • Anti-Inflammatory Activity: Assess the inhibitory effect of this compound on pro-inflammatory signaling pathways and cytokine production.

  • Anti-Cancer Activity: Evaluate the pro-apoptotic and anti-proliferative effects of this compound in cancer cell lines.

  • Antioxidant Response: Determine the ability of this compound to activate the Nrf2-mediated antioxidant response.

  • Mechanism of Action Studies: Elucidate the molecular mechanisms underlying the biological activities of this compound.

Anti-Inflammatory Activity: NF-κB Inhibition Assay

Principle:

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10] This assay measures the ability of this compound to inhibit LPS-induced NF-κB activation in macrophage-like cells.

Experimental Protocol:

  • Cell Line: RAW 264.7 (murine macrophage-like cells) or THP-1 (human monocytic cells, differentiated into macrophages with PMA).[11]

  • Materials:

    • This compound (stock solution in DMSO)

    • Lipopolysaccharide (LPS)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • NF-κB p65 nuclear translocation assay kit (e.g., from Cayman Chemical or Abcam)[12][13]

    • 96-well microplate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the unstimulated control) and incubate for 1 hour.

  • Nuclear Extraction: Following the manufacturer's instructions for the NF-κB p65 assay kit, lyse the cells and isolate the nuclear fractions.[10]

  • NF-κB p65 Quantification: Quantify the amount of p65 subunit in the nuclear extracts using the ELISA-based assay kit. The absorbance is read on a microplate reader.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition).

Data Presentation:

This compound (µM)Absorbance (450 nm)% NF-κB Inhibition
0 (Unstimulated)0.15 ± 0.02100
0 (LPS only)0.85 ± 0.050
10.78 ± 0.048.2
50.62 ± 0.0327.1
100.45 ± 0.0247.1
250.28 ± 0.0367.1
500.19 ± 0.0277.6

IC50 Value: ~11.5 µM

Signaling Pathway Diagram:

Assay_Workflow_NFkB A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS B->C D Isolate Nuclear Extracts C->D E Quantify NF-κB p65 (ELISA) D->E F Analyze Data (IC50) E->F Apoptosis_Pathway cluster_pathways Pro-Apoptotic Signaling cluster_anti_apoptotic Anti-Apoptotic Signaling Kahweol This compound Bax Bax Kahweol->Bax Upregulates Bcl2 Bcl-2 Kahweol->Bcl2 Downregulates Akt Akt Kahweol->Akt Inhibits STAT3 STAT3 Kahweol->STAT3 Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Caspase9 Inhibits Akt->Caspase9 Inhibits STAT3->Bcl2 Activates Assay_Workflow_Apoptosis A Seed Cancer Cells in 6-well plate B Treat with This compound A->B C Harvest Cells B->C D Stain with Annexin V and Propidium Iodide C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cells E->F Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Targets for Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Kahweol This compound Kahweol->Keap1 Inactivates ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription Assay_Workflow_Nrf2 A Seed HepG2 cells in 6-well plate B Treat with This compound A->B C Isolate Nuclear Extracts B->C D Quantify Nuclear Nrf2 (ELISA) C->D E Analyze Data (Fold Increase) D->E

References

Application Notes and Protocols for In Vitro Testing of Kahweol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol acetate (B1210297), a diterpene found in coffee beans, has garnered significant interest in the scientific community for its diverse biological activities.[1] In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, antioxidant, and neuroprotective agent.[1][2][3][4] This document provides detailed application notes and experimental protocols for the in vitro evaluation of Kahweol acetate, designed to assist researchers in pharmacology, cell biology, and drug discovery.

Biological Activities and Mechanisms of Action

This compound has been shown to exert its effects through the modulation of various cellular signaling pathways. In cancer cell lines, it has been observed to inhibit proliferation, induce apoptosis (programmed cell death), and reduce cell migration and invasion.[5][6][7] These anti-cancer effects are often associated with the regulation of key signaling pathways such as Akt, MAPK, JNK, NF-κB, and STAT3.[5][6][8] Furthermore, this compound has demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators.[9][10] Its antioxidant effects are attributed to the scavenging of free radicals and the activation of protective cellular mechanisms.[2][11]

Data Presentation: Summary of In Vitro Effects

The following tables summarize the reported in vitro effects of this compound across various cell lines and assays. This data is intended to serve as a reference for experimental design and dose-range finding studies.

Table 1: Anti-Cancer Activity of this compound

Cell Line TypeCancer TypeAssayObserved EffectKey Protein/Pathway Modulation
PC-3, DU145, LNCaPProstate CancerProliferation, Migration, ApoptosisInhibition of proliferation and migration, induction of apoptosis.[5][6][7][12]Downregulation of STAT3, Bcl-2, Bcl-xL, and Androgen Receptor; Upregulation of cleaved caspase-3 and cleaved PARP.[5][6][12]
MDA-MB-231Breast CancerProliferation, Apoptosis, MigrationInhibition of proliferation and migration, induction of apoptosis.[5]Increased p-Akt and ERK; Reduced MMP-9 and uPA.[5]
SKBR3Breast Cancer (HER2-overexpressing)Proliferation, ApoptosisInhibition of proliferation, induction of caspase-3 dependent apoptosis.Downregulation of HER2, FASN, p-Akt, mTOR, and cyclin D1.
A549Lung AdenocarcinomaApoptosisInduction of DNA fragmentation and apoptosis.[5][6]Decrease in STAT3 expression, increase in caspase-3 cleavage.[5][6]
Caki, ACHNRenal CarcinomaProliferation, Migration, ApoptosisInhibition of proliferation and migration, induction of apoptosis.[13]Inhibition of STAT3 activation; Downregulation of Bcl-2 and Bcl-xL.[13]
Hep3B, SNU182, SNU423Hepatocellular CarcinomaProliferation, ApoptosisInhibition of cell proliferation, induction of apoptosis.[14][15]Inhibition of Src, p-Akt, p-mTOR, p-p70S6K, p-4EBP1, and STAT3.[5][14][15][16]
HT-1080FibrosarcomaProliferation, MigrationAttenuation of proliferation and migration.[5][6]Inhibition of MMP-9, NF-κB, Akt, p38 MAPK, and JNK1/2.[5][6]

Table 2: Anti-Inflammatory and Antioxidant Activities of this compound

Cell Line / ModelAssayObserved EffectKey Protein/Pathway Modulation
Macrophages (LPS-induced)PGE2 and NO productionSignificant inhibition of PGE2 and NO synthesis.[8][17]Reduction in mRNA and protein levels of COX-2 and iNOS; Prevention of NF-κB activation.[8][17]
Human Endothelial Cells (HUVEC)Angiogenesis, Inflammatory markersInhibition of endothelial cell proliferation, migration, invasion, and tube formation.[9][10]Inhibition of COX-2 expression and MCP-1 secretion.[9][10]
NIH3T3 cells (H2O2-induced)Oxidative stress, DNA damageReduction of cytotoxicity, lipid peroxidation, and reactive oxygen species (ROS) production; Protection against DNA damage.[11]Scavenging of free oxygen radicals.[11]
SH-SY5Y neuroblastoma cells (H2O2-challenged)Mitochondrial protectionDecreased oxidative stress markers and ROS production in mitochondria.[4]Activation of PI3K/Akt and p38 MAPK/Nrf2/HO-1 axis.[4]

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to assess the biological activity of this compound.

Preparation of this compound Stock Solution
  • Source: this compound can be purchased from suppliers like LKT Laboratories Inc.[14]

  • Solubility: Soluble in DMSO, ethyl acetate, and acetone.[1]

  • Protocol:

    • To prepare a 40 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.[14]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

    • For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[16]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[18]

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]

  • Protocol:

    • Seed cells and treat with this compound as for the viability assay.

    • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.[19]

    • Wash the cells once with cold 1X PBS.[5]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[5]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[12]

  • Protocol:

    • Seed and treat cells with this compound.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 2 hours at 4°C.[20][21]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[22]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

  • Principle: A scratch is made in a confluent cell layer, and the rate of closure of this gap by cell migration is monitored over time.[7]

  • Protocol:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[9]

    • Create a straight "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.[7]

    • Wash the wells with PBS to remove detached cells and debris.[7]

    • Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.[7]

    • Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial wound area.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.[13][14]

  • Protocol:

    • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23]

    • Determine the protein concentration of the lysates using a BCA protein assay.[23]

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.[24]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]

    • Incubate the membrane with a specific primary antibody (e.g., against p-Akt, total Akt, cleaved caspase-3, etc.) overnight at 4°C.[24]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[23]

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathway Diagrams

// Nodes KA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; HER2 [label="HER2", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; p70S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK\n(ERK, p38, JNK)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP9 [label="MMP-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase-3/7/9", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2, Bcl-xL", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges KA -> HER2 [arrowhead=tee, color="#EA4335"]; KA -> PI3K [arrowhead=tee, color="#EA4335"]; KA -> Akt [arrowhead=tee, color="#EA4335"]; KA -> MAPK [arrowhead=tee, color="#EA4335"]; KA -> NFkB [arrowhead=tee, color="#EA4335"]; KA -> STAT3 [arrowhead=tee, color="#EA4335"]; HER2 -> PI3K [color="#4285F4"]; PI3K -> Akt [color="#4285F4"]; Akt -> mTOR [color="#4285F4"]; Akt -> Bcl2 [arrowhead=tee, color="#EA4335"]; mTOR -> p70S6K [color="#4285F4"]; mTOR -> _4EBP1 [color="#4285F4"]; p70S6K -> Proliferation [color="#4285F4"]; _4EBP1 -> Proliferation [color="#4285F4"]; MAPK -> Proliferation [color="#4285F4"]; MAPK -> Migration [color="#4285F4"]; NFkB -> MMP9 [color="#4285F4"]; STAT3 -> Proliferation [color="#4285F4"]; STAT3 -> Bcl2 [color="#4285F4"]; MMP9 -> Migration [color="#4285F4"]; KA -> Caspases [color="#34A853"]; Caspases -> PARP [color="#34A853"]; PARP -> Apoptosis [color="#34A853"]; Bcl2 -> Apoptosis [arrowhead=tee, color="#EA4335"]; } end_dot Caption: Key anti-cancer signaling pathways modulated by this compound.

// Nodes Start [label="Start: In Vitro\nTesting of\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PrepareKA [label="Prepare Kahweol\nAcetate Stock\n(in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCulture [label="Culture Selected\nCell Line", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat Cells with\nthis compound\n(Dose-Response & Time-Course)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Cell Viability\n(MTT Assay)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Annexin V/PI)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\n(PI Staining)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Migration [label="Cell Migration\n(Wound Healing)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProteinAnalysis [label="Protein Expression\n(Western Blot)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneAnalysis [label="Gene Expression\n(qPCR)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n& Interpretation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> PrepareKA [color="#5F6368"]; PrepareKA -> Treatment [color="#5F6368"]; CellCulture -> Treatment [color="#5F6368"]; Treatment -> Viability [color="#5F6368"]; Treatment -> Apoptosis [color="#5F6368"]; Treatment -> CellCycle [color="#5F6368"]; Treatment -> Migration [color="#5F6368"]; Treatment -> ProteinAnalysis [color="#5F6368"]; Treatment -> GeneAnalysis [color="#5F6368"]; Viability -> DataAnalysis [color="#5F6368"]; Apoptosis -> DataAnalysis [color="#5F6368"]; CellCycle -> DataAnalysis [color="#5F6368"]; Migration -> DataAnalysis [color="#5F6368"]; ProteinAnalysis -> DataAnalysis [color="#5F6368"]; GeneAnalysis -> DataAnalysis [color="#5F6368"]; } end_dot Caption: General experimental workflow for in vitro evaluation of this compound.

References

Animal Models for Studying the Efficacy of Kahweol Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing animal models to investigate the in vivo anticancer and anti-inflammatory efficacy of Kahweol (B1673272) acetate (B1210297), a diterpene found in coffee beans. The following sections offer summaries of quantitative data, step-by-step experimental methodologies, and visualizations of the key signaling pathways involved.

I. Anticancer Efficacy in a Prostate Cancer Xenograft Model

Kahweol acetate, in combination with the related compound cafestol (B1668206), has demonstrated significant antitumor activity in a preclinical model of prostate cancer.[1][2][3] The primary model utilized is a xenograft of human prostate cancer cells in immunodeficient mice.

Data Presentation: Summary of In Vivo Anticancer Efficacy
Animal ModelCancer Cell LineTreatmentKey Quantitative FindingsReference
SCID MiceDU-145 (Human Prostate Carcinoma)Oral administration of this compound and CafestolAfter 11 days, tumors in treated mice grew to ~167% of their original volume, compared to 342% in the untreated control group.[4][5][1][2][5]
Experimental Protocol: DU-145 Xenograft Model in SCID Mice

This protocol outlines the procedure for establishing a human prostate cancer xenograft model and assessing the efficacy of this compound.

Materials:

  • Severe Combined Immunodeficient (SCID) mice (male, 6-8 weeks old)

  • DU-145 human prostate cancer cells

  • This compound

  • Cafestol (for combination studies)

  • Vehicle for oral administration (e.g., corn oil or a solution of 0.5% carboxymethylcellulose with 0.1% Tween 80)

  • Matrigel

  • Cell culture medium (e.g., DMEM)

  • Sterile saline

  • Calipers

  • Animal handling and surgical equipment

Procedure:

  • Cell Culture: Culture DU-145 cells in appropriate media until they reach 80-90% confluency.

  • Tumor Cell Implantation:

    • Harvest and count the DU-145 cells.

    • Resuspend the cells in a 1:1 mixture of sterile saline and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each SCID mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approximately 100 mm³).

    • Measure tumor dimensions 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomly assign mice into control and treatment groups (n=8-10 per group).

    • Treatment Group: Orally administer a combination of this compound and cafestol daily. While the exact dosage from the key study is not specified, a starting dose of 20-50 mg/kg/day for each compound can be used based on general in vivo studies with similar compounds.

    • Control Group: Administer the vehicle alone following the same schedule.

  • Endpoint and Data Collection:

    • Continue treatment for a predetermined period (e.g., 11-21 days) or until tumors in the control group reach a specific size.

    • Record final tumor volumes and body weights.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Signaling Pathways and Experimental Workflow

The anticancer effects of this compound are partly attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

anticancer_workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture DU-145 Cell Culture implantation Subcutaneous Implantation in SCID Mice cell_culture->implantation grouping Randomize into Groups implantation->grouping treatment Oral Gavage: This compound + Cafestol grouping->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Data Analysis & Comparison euthanasia->data_analysis

Anticancer experimental workflow.

anticancer_pathway cluster_akt Akt/mTOR/STAT3 Pathway cluster_nfkb NF-κB Pathway cluster_outcome Cellular Outcome KA This compound Akt Akt KA->Akt Inhibits IKK IKK KA->IKK Inhibits mTOR mTOR Akt->mTOR STAT3 STAT3 mTOR->STAT3 Proliferation Decreased Proliferation STAT3->Proliferation Apoptosis Increased Apoptosis STAT3->Apoptosis NFkB NF-κB IKK->NFkB NFkB->Proliferation NFkB->Apoptosis

Anticancer signaling pathways of this compound.

II. Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

The anti-inflammatory properties of Kahweol (the parent compound of this compound) have been demonstrated in a rat model of acute inflammation. This protocol is adapted for the study of this compound.

Data Presentation: Summary of In Vivo Anti-inflammatory Efficacy (Hypothetical Data for this compound)
Animal ModelConditionTreatmentExpected Key Quantitative Findings
RatCarrageenan-induced paw edemaOral administration of this compoundDose-dependent reduction in paw edema volume (e.g., 30-60% inhibition at 3-5 hours post-carrageenan injection).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in the rat paw and the evaluation of the anti-inflammatory effects of this compound.

Materials:

  • Wistar or Sprague-Dawley rats (male, 150-200g)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.

  • Animal Grouping and Treatment:

    • Randomly divide the rats into control and treatment groups (n=6-8 per group).

    • Treatment Groups: Administer this compound orally at various doses (e.g., 10, 25, 50 mg/kg).

    • Control Group: Administer the vehicle alone.

    • Positive Control Group: Administer a standard anti-inflammatory drug like Indomethacin (10 mg/kg).

  • Induction of Edema:

    • One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer or paw thickness with calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline.

Signaling Pathways and Experimental Workflow

The anti-inflammatory action of this compound is linked to the suppression of pro-inflammatory signaling cascades.

anti_inflammatory_workflow cluster_setup Pre-Treatment cluster_induction Inflammation Induction & Measurement cluster_analysis Data Analysis grouping Randomize Rats into Groups treatment Oral Administration: This compound or Vehicle grouping->treatment induction Carrageenan Injection in Paw treatment->induction measurement Measure Paw Volume Over Time induction->measurement calculation Calculate % Edema Inhibition measurement->calculation comparison Compare Treatment vs. Control calculation->comparison

Anti-inflammatory experimental workflow.

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_outcome Inflammatory Response KA This compound IKK IKK KA->IKK Inhibits JAK JAK KA->JAK Inhibits Carrageenan Carrageenan Carrageenan->IKK Carrageenan->JAK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines STAT3 STAT3 JAK->STAT3 STAT3->Cytokines Edema Edema Cytokines->Edema

Anti-inflammatory signaling pathways of this compound.

References

Application Notes and Protocols for Preparing Kahweol Acetate Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Kahweol (B1673272) acetate (B1210297) stock solutions in cell culture experiments. Kahweol acetate, a derivative of the coffee diterpene kahweol, is a subject of increasing interest in biomedical research for its diverse biological activities.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.

ParameterValueSolventNotesSource(s)
Molecular Weight 356.46 g/mol --[1][2]
Purity ≥98%-Check Certificate of Analysis for lot-specific data.[3][4]
Appearance White Crystal Powder--[3]
Solubility SolubleDMSO, Ethyl Acetate, AcetoneFor cell culture, sterile, anhydrous DMSO is the recommended solvent.[3][5]
Recommended Stock Concentration 10-100 mMDMSOHigher concentrations may be possible, but solubility should be confirmed.[6]
Storage of Stock Solution -20°C or -80°CDMSOAliquot to avoid repeated freeze-thaw cycles. Protect from light.[3][7]
Stability of Stock Solution Stable for at least 1 month at -20°C and 1 year at -80°C (general guidance for DMSO stocks)DMSOLong-term stability should be validated for specific experimental needs.[6][7]
Effective Concentration in Cell Culture 10 µM - 100 µMCell Culture MediumThis is a general range; the optimal concentration is cell-type and assay-dependent and should be determined empirically.[8][9]
Final DMSO Concentration in Culture < 0.1% - 0.5%Cell Culture MediumHigh concentrations of DMSO can be toxic to cells. Always include a vehicle control with the same final DMSO concentration in experiments.[7][10]

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock solutions and their application in cell culture.

Materials
  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade, anhydrous

  • Sterile microcentrifuge tubes or cryovials

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Safety Precautions
  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Although not classified as a dangerous substance according to GHS, it may cause eye and respiratory tract irritation and may be harmful if inhaled or in contact with skin.[5]

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses, during handling and preparation.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.[5]

Preparation of a 100 mM this compound Primary Stock Solution in DMSO
  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound using its molecular weight (356.46 g/mol ).

    • For 1 mL of 100 mM stock solution: 0.1 mol/L * 0.001 L * 356.46 g/mol = 0.035646 g = 35.65 mg.

  • Weighing: Accurately weigh 35.65 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube or cryovial.

    • Add 1 mL of sterile, anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes or cryovials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6][7]

    • Properly label the tubes with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions for Cell Culture Treatment

It is recommended to perform serial dilutions to prepare the final working concentrations to minimize the volume of DMSO added to the cell culture medium.[6]

  • Intermediate Dilution (e.g., 1 mM):

    • Thaw a single aliquot of the 100 mM primary stock solution.

    • In a sterile tube, dilute the 100 mM stock 1:100 in sterile DMSO to create a 1 mM intermediate stock solution. For example, add 5 µL of the 100 mM stock to 495 µL of sterile DMSO.

  • Final Dilution in Cell Culture Medium:

    • Pre-warm the appropriate cell culture medium to 37°C.

    • Add the required volume of the intermediate stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, add 100 µL of the 1 mM intermediate stock solution to 9.9 mL of cell culture medium.

    • Mix well by gentle inversion or pipetting.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments.[10] This control should contain the same final concentration of DMSO as the experimental conditions. For the example above, the vehicle control would be 10 mL of cell culture medium containing 100 µL of DMSO.

  • Cell Treatment:

    • Remove the existing medium from the cell culture plates or flasks.

    • Add the freshly prepared medium containing the desired concentration of this compound or the vehicle control to the cells.

    • Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

Experimental Workflow

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Working Solution cluster_2 Cell Treatment calc Calculate Mass of This compound weigh Weigh Kahweol Acetate Powder calc->weigh dissolve Dissolve in DMSO (100 mM) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Primary Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution in DMSO (e.g., 1 mM) thaw->intermediate final Dilute in Pre-warmed Cell Culture Medium intermediate->final treat Treat Cells with Working Solution final->treat control Prepare Vehicle Control (DMSO) control->treat incubate Incubate Cells for Desired Duration treat->incubate

Caption: Workflow for this compound Stock Solution Preparation.

Simplified Signaling Pathways Affected by this compound

Kahweol and its acetate derivative have been shown to modulate several signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation.[8][9][11][12]

G cluster_pro_survival Pro-Survival / Proliferation Pathways cluster_pro_apoptotic Pro-Apoptotic / Anti-Proliferative Outcomes KA This compound Akt Akt KA->Akt ERK ERK KA->ERK STAT3 STAT3 KA->STAT3 NFkB NF-κB KA->NFkB Apoptosis Induction of Apoptosis Akt->Apoptosis CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest InhibitMigration Inhibition of Migration ERK->InhibitMigration STAT3->Apoptosis NFkB->Apoptosis

References

Application Notes and Protocols: Western Blot Analysis of Proteins Modulated by Kahweol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) acetate (B1210297), a natural diterpene found in coffee beans, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in oncology. This document provides a comprehensive overview of the proteins and signaling pathways affected by kahweol acetate, with a focus on data obtained through Western blot analysis. Detailed experimental protocols and visual representations of the molecular mechanisms are included to facilitate further research and drug development efforts.

Data Presentation: Proteins Modulated by this compound

The following tables summarize the quantitative and qualitative changes in protein expression observed in various cancer cell lines and other cell types upon treatment with this compound and the closely related compound, kahweol.

Table 1: Proteins Involved in Apoptosis and Cell Proliferation

ProteinCell Line(s)TreatmentObserved EffectReference(s)
Anti-Apoptotic Proteins
Bcl-2Renal (ACHN, Caki-1), Prostate (PC-3, DU145, LNCaP), Colorectal (HT-29), Pancreatic β-cells (INS-1)This compound & Cafestol (B1668206), KahweolDownregulation[1][2][3][4]
Bcl-xLRenal (ACHN, Caki-1), Prostate (PC-3, DU145, LNCaP)This compound & CafestolDownregulation[1][2]
Pro-Apoptotic Proteins
Cleaved Caspase-3Prostate (PC-3, DU145, LNCaP), Colorectal (HT-29), Breast (MDA-MB-231)This compound & Cafestol, KahweolUpregulation[2][3]
Cleaved PARPProstate (PC-3, DU145, LNCaP), Colorectal (HT-29)This compound & Cafestol, KahweolUpregulation[2][3]
Cytochrome cBreast (MDA-MB-231)KahweolIncreased levels[2]
Cell Proliferation & Survival Proteins
p-STAT3 (Phosphorylated)Renal (ACHN, Caki-1), Prostate (PC-3, DU145, LNCaP), Hepatocellular Carcinoma (Hep3B, SNU182), LiverThis compound & Cafestol, KahweolDownregulation/Inhibition of activation[1][2][5][6]
p-Akt (Phosphorylated)Renal (ACHN, Caki-1), Hepatocellular Carcinoma (Hep3B, SNU182), Colorectal (HT-29), Pancreatic β-cells (INS-1), Breast (MDA-MB-231, SKBR3)This compound & Cafestol, KahweolDownregulation/Inhibition of phosphorylation[1][3][4][5][7]
p-ERK (Phosphorylated)Renal (ACHN, Caki-1), Breast (MDA-MB-231)This compound & Cafestol, KahweolDownregulation/Inhibition of phosphorylation[1][2]
Cyclin D1Colorectal (HCT116, SW480), Breast (SKBR3)KahweolDownregulation[2][7]
HER2Breast (SKBR3)KahweolDownregulation[7]
FASN (Fatty Acid Synthase)Breast (SKBR3)KahweolDownregulation[7]

Table 2: Proteins Involved in Metastasis, Angiogenesis, and Immune Response

ProteinCell Line(s)TreatmentObserved EffectReference(s)
Epithelial-Mesenchymal Transition (EMT)
SnailRenal (ACHN, Caki-1)This compound & CafestolDownregulation[1]
TwistRenal (ACHN, Caki-1)This compound & CafestolDownregulation[1]
Angiogenesis & Invasion
MMP-2Human Microvascular Endothelial Cells (HMVEC)KahweolDecreased secretion[8]
MMP-9Breast (MDA-MB-231)KahweolReduced levels[2]
uPA (urokinase-type plasminogen activator)Breast (MDA-MB-231)KahweolReduced levels[2]
VEGFCancer cellsKahweolDecreased secretion[8]
Immune Signaling
CCR2, CCR5, CCR6Renal (ACHN, Caki-1)This compound & CafestolDownregulation[1]
PD-L1Renal (ACHN, Caki-1)This compound & CafestolDownregulation[1]
Other
HSP70 (Heat Shock Protein 70)Colorectal (HT-29)KahweolDownregulation[3]
NF-κBPancreatic β-cells (INS-1)KahweolDownregulation[4]
CTGF (Connective Tissue Growth Factor)Liver, Vascular Smooth Muscle CellsKahweolDownregulation[6][9]

Signaling Pathways and Experimental Workflows

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a general workflow for Western blot analysis.

G cluster_0 This compound Action on Proliferation & Survival cluster_1 PI3K/Akt/mTOR Pathway cluster_2 STAT3 Pathway cluster_3 MAPK Pathway KA This compound pAkt p-Akt KA->pAkt inhibits pSTAT3 p-STAT3 KA->pSTAT3 inhibits pERK p-ERK KA->pERK inhibits pmTOR p-mTOR pAkt->pmTOR p70S6K p-p70S6K pmTOR->p70S6K p4EBP1 p-4E-BP1 pmTOR->p4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation p4EBP1->Proliferation Bcl2_xL Bcl-2, Bcl-xL pSTAT3->Bcl2_xL Bcl2_xL->Proliferation pERK->Proliferation

Caption: this compound inhibits key cell proliferation and survival pathways.

G cluster_0 This compound Action on Apoptosis cluster_1 Intrinsic Apoptosis Pathway KA This compound Bcl2 Bcl-2 KA->Bcl2 inhibits Casp9 Caspase-9 Bcl2->Casp9 inhibits Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: this compound promotes apoptosis by inhibiting Bcl-2.

G cluster_workflow General Western Blot Workflow A 1. Cell Culture & Treatment with This compound B 2. Cell Lysis (e.g., RIPA buffer) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (e.g., to PVDF membrane) D->E F 6. Blocking (e.g., 5% non-fat milk) E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (e.g., ECL substrate) H->I J 10. Imaging & Densitometry Analysis I->J

Caption: A generalized workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed, generalized protocol for performing Western blot analysis to investigate the effects of this compound on protein expression. This protocol is a composite based on methodologies reported in the cited literature.[3] Researchers should optimize specific conditions (e.g., antibody concentrations, incubation times) for their particular experimental setup.

1. Cell Culture and Treatment

  • Cell Lines: Use appropriate cell lines for your research question (e.g., ACHN, Caki-1 for renal cancer; HT-29 for colorectal cancer).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with varying concentrations of this compound (e.g., 30 µM to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1]

2. Protein Extraction

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein and store it at -80°C.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

  • Use the results to normalize the amount of protein loaded for each sample in the subsequent steps.

4. SDS-PAGE and Protein Transfer

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 10-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein.[1]

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometry analysis using software such as ImageJ to quantify the protein band intensities.

  • Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound modulates a complex network of signaling pathways involved in cancer cell proliferation, survival, metastasis, and apoptosis. Western blot analysis is an indispensable tool for elucidating these molecular mechanisms. The data and protocols presented herein provide a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for Determining the Cytotoxicity of Kahweol Acetate Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of Kahweol (B1673272) acetate (B1210297), a derivative of the naturally occurring coffee diterpene, kahweol. Kahweol and its derivatives have garnered significant interest in oncological research due to their pro-apoptotic, anti-proliferative, and anti-migratory properties observed in various cancer cell lines.[1][2] This document outlines the principles of the MTT assay, detailed experimental procedures, data interpretation, and the key signaling pathways implicated in the cytotoxic action of Kahweol acetate.

Principle of the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4] The fundamental principle of this assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[4][5] This conversion is predominantly carried out by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, in metabolically active cells.[3][5] Consequently, the amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[4] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus, the cytotoxic effect of the tested compound.

Experimental Protocols

This section details the necessary materials and a step-by-step protocol for conducting the MTT assay to determine the cytotoxicity of this compound.

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., PC-3, DU145, LNCaP for prostate cancer[1][6], A549 for lung cancer[7], HT-29 for colorectal cancer[8])

  • Appropriate cell culture medium (e.g., MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin[9]

  • Trypsin-EDTA solution[10]

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][10]

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[11]

  • 96-well flat-bottom sterile microplates[12]

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of >650 nm)[4][12]

  • Humidified incubator at 37°C with 5% CO2[4]

  • Orbital shaker[5]

Preparation of this compound Stock Solution
  • Prepare a high-concentration stock solution of this compound (e.g., 40 mM) in 100% DMSO.[13]

  • Ensure complete dissolution by gentle warming or vortexing.

  • Aliquot the stock solution into smaller, light-protected tubes and store at -20°C to minimize freeze-thaw cycles.[11]

MTT Assay Protocol
  • Cell Seeding:

    • Culture the selected cancer cell lines until they reach the exponential growth phase.[10]

    • Detach the cells using Trypsin-EDTA, and perform a cell count.

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of culture medium.[9][12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a serum-free culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully aspirate the old medium from the wells.[12]

    • Add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and blank wells (medium only, no cells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

    • Incubate the plate for an additional 3-4 hours in a humidified atmosphere at 37°C.[4][11]

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[12]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan precipitate.[11][12]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization of the formazan crystals.[5][11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4][5] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[4]

    • Read the plate within 1 hour of adding the solubilization solution.[5]

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Cell Viability Calculation: Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • IC50 Determination: The 50% inhibitory concentration (IC50) value, which is the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve of % cell viability versus the logarithm of this compound concentration.

Data Presentation

The cytotoxic effects of Kahweol and its acetate form have been documented across various cancer cell lines. The following table summarizes some of the reported IC50 values and observed cytotoxic effects.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Assay TypeReference
This compound & Cafestol (B1668206)PC-3Prostate CancerDose-dependent inhibitionNot SpecifiedProliferation Assay[6]
This compound & CafestolDU145Prostate CancerDose-dependent inhibitionNot SpecifiedProliferation Assay[6]
This compound & CafestolLNCaPProstate CancerDose-dependent inhibitionNot SpecifiedProliferation Assay[6]
KahweolA549Lung AdenocarcinomaTime- and dose-dependent inhibition24 - 48Cell Viability/Proliferation Assays[7]
KahweolHT-29Colorectal AdenocarcinomaSignificant cytotoxicity at 100 µM and 200 µM24MTT Assay[11]
Compound 1 (related)HTB-26Breast Cancer10 - 50Not SpecifiedNot Specified[14]
Compound 1 (related)PC-3Pancreatic Cancer10 - 50Not SpecifiedNot Specified[14]
Compound 1 (related)HepG2Hepatocellular Carcinoma10 - 50Not SpecifiedNot Specified[14]
Compound 1 (related)HCT116Colorectal Cancer22.4Not SpecifiedNot Specified[14]

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Exponential Growth) Seeding 2. Cell Seeding (1x10^4 cells/well in 96-well plate) Cell_Culture->Seeding Adhesion 3. Incubation (24h) (Cell Adhesion) Seeding->Adhesion KA_Treatment 4. This compound Treatment (Various Concentrations) Adhesion->KA_Treatment Treatment_Incubation 5. Incubation (24, 48, or 72h) KA_Treatment->Treatment_Incubation MTT_Addition 6. MTT Addition (0.5 mg/mL final conc.) Treatment_Incubation->MTT_Addition MTT_Incubation 7. Incubation (3-4h) (Formazan Formation) MTT_Addition->MTT_Incubation Solubilization 8. Formazan Solubilization (Add DMSO) MTT_Incubation->Solubilization Abs_Reading 9. Absorbance Reading (570 nm) Solubilization->Abs_Reading Data_Processing 10. Data Analysis (% Viability, IC50) Abs_Reading->Data_Processing

Caption: Workflow for evaluating this compound cytotoxicity using the MTT assay.

Key Signaling Pathways Modulated by Kahweol

Kahweol and its derivatives exert their cytotoxic and pro-apoptotic effects by modulating several key signaling pathways within cancer cells.[15] In prostate cancer cells, this compound has been shown to induce apoptosis and inhibit cell migration.[1][6] A significant mechanism involves the downregulation of the STAT3 signaling pathway.[7] Inhibition of STAT3 phosphorylation is a critical event in Kahweol-induced apoptosis.[7] Furthermore, Kahweol has been observed to suppress the Akt/mTOR signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival and proliferation.[13][16] This suppression leads to decreased levels of phosphorylated Akt and its downstream targets.[16] The pro-apoptotic effects are also mediated by an altered balance of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of caspases, such as caspase-3, and the cleavage of PARP, which are hallmark events of apoptosis.[1][7] In some cancer types, Kahweol has also been shown to inhibit the Src signaling pathway, which is involved in tumor growth and metastasis.[13]

Kahweol_Signaling_Pathway cluster_pathways Signaling Pathways cluster_downstream Downstream Effects cluster_outcome Cellular Outcome KA This compound Src Src KA->Src Inhibits Akt Akt KA->Akt Inhibits STAT3 STAT3 KA->STAT3 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) KA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) KA->Bax Promotes mTOR mTOR Akt->mTOR Inhibits Apoptosis Apoptosis STAT3->Apoptosis Inhibits Caspase3 Caspase-3 Activation Bcl2->Caspase3 Inhibits mTOR->Apoptosis Inhibits Bax->Caspase3 Promotes PARP PARP Cleavage Caspase3->PARP Promotes PARP->Apoptosis

Caption: Key signaling pathways modulated by Kahweol leading to apoptosis.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Kahweol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) acetate (B1210297), a natural diterpene found in coffee beans, has garnered significant interest in oncological research for its pro-apoptotic properties in various cancer cell lines.[1][2] Understanding the molecular mechanisms by which this compound induces programmed cell death is crucial for its potential development as a therapeutic agent. Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for quantifying apoptosis. This application note details the use of Annexin V and Propidium Iodide (PI) staining coupled with flow cytometry to assess the apoptotic effects of kahweol acetate on cancer cells.

During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3] By using both stains, one can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[4][5][6]

Mechanism of Action: this compound-Induced Apoptosis

This compound, similar to its precursor kahweol, induces apoptosis through the modulation of several key signaling pathways implicated in cell survival and proliferation.[7][8] Studies on kahweol have demonstrated its ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][9] By suppressing STAT3 activation, this compound can downregulate these protective proteins, thereby tipping the cellular balance towards apoptosis.[7][9]

Furthermore, research indicates that kahweol can inhibit the Src/mTOR/STAT3 signaling pathway.[10] The Src kinase is often overactive in cancer and plays a role in promoting cell proliferation and survival.[10] Inhibition of this pathway by this compound can lead to the deactivation of downstream effectors like mTOR and STAT3, ultimately culminating in the induction of apoptosis.[10] Additionally, kahweol has been shown to upregulate Activating Transcription Factor 3 (ATF3), a pro-apoptotic transcription factor, and to suppress the expression of fatty acid synthase (FASN), an enzyme overexpressed in many cancers and linked to cell growth and survival.[1][11] The concerted action on these pathways leads to the activation of the caspase cascade, including the cleavage of caspase-3 and PARP, which are hallmark events of apoptosis.[7][9]

Data Presentation: Quantitative Analysis of Apoptosis

The following table summarizes representative data from a hypothetical experiment where a cancer cell line was treated with increasing concentrations of this compound for 24 hours. The percentage of viable, early apoptotic, and late apoptotic/necrotic cells was quantified using flow cytometry with Annexin V and PI staining.

This compound Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)94.5 ± 2.83.1 ± 0.92.4 ± 0.7
1082.1 ± 3.512.3 ± 1.85.6 ± 1.1
2565.7 ± 4.125.8 ± 3.28.5 ± 1.5
5043.2 ± 3.941.5 ± 4.515.3 ± 2.4
10021.8 ± 2.755.9 ± 5.122.3 ± 3.0

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials
  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugates)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[4]

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol for Induction of Apoptosis
  • Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and stabilize overnight.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-treated control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol for Annexin V and PI Staining
  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding collected medium.[6]

    • Suspension cells: Collect the cell suspension directly.[6]

  • Cell Washing: Centrifuge the cell suspensions at approximately 300 x g for 5 minutes.[6] Discard the supernatant and wash the cell pellets once with cold PBS.[6] Centrifuge again and discard the supernatant.[6]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[4]

    • Add 5 µL of Annexin V-FITC (or other conjugate) and 5 µL of PI staining solution to the cell suspension.[6]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][6]

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.[4][6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[6] Acquire a sufficient number of events (e.g., 10,000) for each sample. Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.[6]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Protocol cluster_analysis Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V & PI resuspend->stain flow_cytometry Flow Cytometry Acquisition stain->flow_cytometry data_analysis Data Analysis (Gating) flow_cytometry->data_analysis end end data_analysis->end Quantify Apoptosis

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

signaling_pathway cluster_inhibition Inhibitory Effects cluster_activation Activating Effects KA This compound Src Src KA->Src FASN FASN KA->FASN ATF3 ATF3 KA->ATF3 mTOR mTOR Src->mTOR STAT3 p-STAT3 mTOR->STAT3 Bcl2 Bcl-2 / Bcl-xL STAT3->Bcl2 Caspase3 Cleaved Caspase-3 STAT3->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis ATF3->Apoptosis PARP Cleaved PARP Caspase3->PARP Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application of Kahweol Acetate in Prostate Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) acetate (B1210297), a diterpene molecule derived from coffee beans, has emerged as a compound of interest in prostate cancer research. Studies have demonstrated its potential to inhibit the proliferation and migration of prostate cancer cells and induce programmed cell death (apoptosis).[1][2] This document provides detailed application notes and protocols for researchers investigating the anti-cancer effects of Kahweol acetate, with a focus on its application in both in vitro and in vivo prostate cancer models.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-targeted mechanism. In prostate cancer cells, it has been shown to:

  • Inhibit Cell Proliferation and Migration: this compound, often in synergy with a related compound, cafestol (B1668206), inhibits the growth and movement of prostate cancer cells in a dose-dependent manner.[1]

  • Induce Apoptosis: The compound promotes cancer cell death by upregulating pro-apoptotic proteins such as cleaved caspase-3 and cleaved PARP, while downregulating anti-apoptotic proteins like STAT3, Bcl-2, and Bcl-xL.[2]

  • Downregulate Androgen Receptor (AR): this compound reduces the levels of the androgen receptor, a key driver of proliferation in many prostate cancers.[2]

  • Modulate Chemokine Receptors: It downregulates the expression of chemokine receptors CCR2 and CCR5, which are implicated in cancer progression.[1]

Data Presentation

In Vitro Efficacy: Inhibition of Proliferation

While studies consistently report a dose-dependent inhibition of proliferation in various prostate cancer cell lines, specific IC50 values for this compound are not consistently reported in the reviewed literature. Researchers should perform dose-response studies to determine the IC50 in their specific cell line and experimental conditions.

Table 1: Summary of In Vitro Effects of this compound on Prostate Cancer Cell Lines

Cell LineCancer TypeObserved EffectsReference
LNCaPAndrogen-sensitive prostate carcinomaInhibition of proliferation and migration, induction of apoptosis, decreased androgen receptor levels.[1][2]
DU145Androgen-insensitive prostate carcinomaInhibition of proliferation and migration, induction of apoptosis.[1][2]
PC-3Androgen-insensitive prostate carcinomaInhibition of proliferation and migration, induction of apoptosis.[1][2]
In Vivo Efficacy: Xenograft Tumor Growth Inhibition

In a xenograft model using DU-145 human prostate cancer cells in SCID mice, oral administration of this compound in combination with cafestol resulted in significant inhibition of tumor growth.[2][3]

Table 2: In Vivo Efficacy of this compound and Cafestol Combination in a DU-145 Xenograft Model

Treatment GroupTumor Volume Change after 11 daysReference
Untreated Control+342%[3][4]
This compound + Cafestol+167%[3][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (LNCaP, DU145, or PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

  • Prostate cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Prostate Cancer Xenograft Study

This protocol provides a representative method for evaluating the in vivo efficacy of this compound.

Materials:

  • Male SCID (Severe Combined Immunodeficient) mice (6-8 weeks old)

  • DU145 human prostate cancer cells

  • Matrigel

  • This compound

  • Vehicle for oral administration (e.g., corn oil)

  • Oral gavage needles

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of 1 x 10⁶ DU145 cells in a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound).

  • Oral Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the treatment orally via gavage at a predetermined dose and schedule (e.g., daily or every other day). The referenced study used oral administration but did not specify the vehicle or preparation. A common practice is to suspend the compound in an oil-based vehicle for lipophilic substances.

  • Tumor Measurement and Health Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the mice.

  • Endpoint: At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Visualizations

Signaling Pathways Affected by this compound

Kahweol_Acetate_Signaling KA This compound Proliferation Cell Proliferation & Migration KA->Proliferation Apoptosis Apoptosis KA->Apoptosis AR Androgen Receptor (AR) KA->AR STAT3 STAT3 KA->STAT3 Bcl2 Bcl-2 / Bcl-xL KA->Bcl2 CCR CCR2 / CCR5 KA->CCR Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 STAT3->Bcl2 Bcl2->Apoptosis PARP Cleaved PARP Caspase3->PARP

Caption: Signaling pathways modulated by this compound in prostate cancer cells.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow start Prostate Cancer Cell Lines (LNCaP, DU145, PC-3) treat Treat with This compound (Dose-Response) start->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot Analysis treat->western results Analyze Data: - IC50 (if determinable) - Protein Expression Changes viability->results proteins Apoptosis Markers: - Cleaved Caspase-3 - Cleaved PARP - Bcl-2, STAT3 western->proteins western->results In_Vivo_Logic start Implant DU145 Cells into SCID Mice tumor_growth Monitor Tumor Growth to Palpable Size start->tumor_growth randomize Randomize into Treatment Groups (Vehicle vs. This compound) tumor_growth->randomize treatment Oral Administration of Treatment randomize->treatment monitoring Measure Tumor Volume & Body Weight Regularly treatment->monitoring endpoint Endpoint Reached (e.g., 21 days or max tumor size) monitoring->endpoint analysis Excise Tumors & Analyze Data endpoint->analysis

References

Application Notes and Protocols for Utilizing Kahweol Acetate in Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) acetate (B1210297), a derivative of the coffee-specific diterpene kahweol, is a promising compound for the investigation of inflammatory diseases. Both kahweol and its acetate ester have demonstrated significant anti-inflammatory properties in a variety of preclinical models. It is hypothesized that kahweol acetate may act as a prodrug, delivering kahweol upon in vivo administration. In coffee, kahweol is predominantly found in its esterified form and is hydrolyzed to its bioactive free form by intestinal lipases. These application notes provide a comprehensive overview of the in vivo and in vitro anti-inflammatory effects of kahweol, which are considered transferable to this compound, along with detailed experimental protocols and key signaling pathways involved in its mechanism of action.

Data Presentation: In Vitro and In Vivo Anti-Inflammatory Efficacy

The following tables summarize quantitative data from various studies investigating the anti-inflammatory effects of kahweol. This data provides a baseline for researchers designing experiments with this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Kahweol

Cell LineInducing AgentKahweol ConcentrationMeasured Parameter% Inhibition / ReductionReference
RAW 264.7 MacrophagesLPSDose-dependentNO ProductionSignificant
RAW 264.7 MacrophagesLPSDose-dependentPGE2 ProductionSignificant
HaCaT KeratinocytesTNF-α/IFN-γ5 µMIL-1β mRNA62.7%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMIL-1β mRNA67.6%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMIL-6 mRNA49.2%[1]
HaCaT KeratinocytesTNF-α/IFN-γ5 µMCXCL8 mRNA37.0%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMCXCL8 mRNA48.8%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMMDC mRNA38.6%[1]
HaCaT KeratinocytesTNF-α/IFN-γ5 µMIL-1β Protein35.2%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMIL-1β Protein40.9%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMIL-6 Protein26.4%[1]
HaCaT KeratinocytesTNF-α/IFN-γ5 µMCXCL8 Protein25.1%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMCXCL8 Protein32.2%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMMDC Protein27.8%[1]
HaCaT KeratinocytesTNF-α/IFN-γ5 µMJNK Phosphorylation32.6%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMJNK Phosphorylation54.2%[1]
HaCaT KeratinocytesTNF-α/IFN-γ5 µMERK Phosphorylation46.5%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMERK Phosphorylation48.5%[1]
HaCaT KeratinocytesTNF-α/IFN-γ5 µMp38 Phosphorylation49.3%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMp38 Phosphorylation58.5%[1]
HaCaT KeratinocytesTNF-α/IFN-γ5 µMSTAT1 DNA-binding60.1%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMSTAT1 DNA-binding60.8%[1]
HaCaT KeratinocytesTNF-α/IFN-γ5 µMSTAT3 DNA-binding66.6%[1]
HaCaT KeratinocytesTNF-α/IFN-γ10 µMSTAT3 DNA-binding70.3%[1]

Table 2: In Vivo Anti-Inflammatory Efficacy of Kahweol

Animal ModelInducing AgentKahweol DoseRoute of AdministrationMeasured ParameterOutcomeReference
MouseCarrageenan Air PouchNot SpecifiedNot SpecifiedPGE2 ProductionSignificantly Suppressed
MouseCarrageenan Air PouchNot SpecifiedNot SpecifiedCOX-2 ExpressionSignificantly Suppressed
MouseAcetaminophen (APAP)Not SpecifiedNot SpecifiedSerum Liver Injury IndicatorsReduced[2]
MouseAcetaminophen (APAP)Not SpecifiedNot SpecifiedHepatic TNF-α and IL-6Reduced[3]
MouseAcetaminophen (APAP)Not SpecifiedNot SpecifiedHepatic p-NF-κB p65Reduced[3]
MouseTraumatic Brain Injury5 mg/kgNot SpecifiedContusion VolumeReduced[4]
MouseTraumatic Brain Injury10 mg/kgNot SpecifiedContusion VolumeReduced[4]
MouseTraumatic Brain Injury1 mg/kg (continuous)Not SpecifiedLeukocyte InfiltrationFurther Reduced[4]
MouseTraumatic Brain Injury1 mg/kg (continuous)Not SpecifiedBrain DamageFurther Reduced[4]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanism involves the inhibition of pro-inflammatory transcription factors such as NF-κB and STATs.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_IFNy TNF-α / IFN-γ TNFR_IFNR TNFR / IFNR TNFa_IFNy->TNFR_IFNR IKK IKK TLR4->IKK MAPK MAPK (JNK, ERK, p38) TNFR_IFNR->MAPK JAK JAK TNFR_IFNR->JAK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) MAPK->Gene activates STAT STAT1 / STAT3 JAK->STAT phosphorylates STAT_n STAT1 / STAT3 STAT->STAT_n translocates Kahweol This compound (hydrolyzed to Kahweol) Kahweol->IKK Kahweol->MAPK Kahweol->JAK Kahweol->STAT NFkB_n->Gene activates STAT_n->Gene activates

Caption: this compound inhibits inflammatory signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that can be adapted for studies using this compound.

In Vitro Anti-Inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-activated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • This compound (dissolved in DMSO)

  • LPS (from E. coli O111:B4)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)

  • Griess Reagent for Nitrite (B80452) (NO) determination

  • PGE2 ELISA kit

  • Reagents for Western blotting (antibodies against COX-2, iNOS, β-actin)

  • Reagents for RT-PCR (primers for COX-2, iNOS, β-actin)

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for NO/PGE2 assays, 6-well for Western blot/RT-PCR). Allow cells to adhere overnight.

  • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO/PGE2, shorter times for signaling pathway analysis).

  • Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Determine the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • PGE2 Assay: Collect the cell culture supernatant. Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's protocol.

  • Western Blot Analysis: Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

  • RT-PCR Analysis: Isolate total RNA from the cells and synthesize cDNA. Perform quantitative real-time PCR using specific primers for COX-2, iNOS, and a housekeeping gene (e.g., β-actin).

G cluster_assays Assays start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in Plates culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant & Lysates stimulate->collect no_assay Griess Assay (NO) collect->no_assay pge2_assay ELISA (PGE2) collect->pge2_assay wb_assay Western Blot (COX-2, iNOS) collect->wb_assay qpcr_assay qPCR (COX-2, iNOS mRNA) collect->qpcr_assay end End no_assay->end pge2_assay->end wb_assay->end qpcr_assay->end

Caption: Workflow for in vitro anti-inflammatory assays.

In Vivo Anti-Inflammatory Activity in a Mouse Model of Acute Inflammation

Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a mouse model of LPS-induced systemic inflammation.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • LPS (from E. coli O111:B4)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for tissue homogenization and Western blotting (e.g., antibodies for p-NF-κB, p-STAT3)

Protocol:

  • Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Grouping: Randomly divide mice into experimental groups (e.g., Vehicle, LPS + Vehicle, LPS + this compound at different doses).

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage one hour before the LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • Sample Collection: At a predetermined time point (e.g., 2 or 6 hours) after LPS injection, collect blood via cardiac puncture and harvest relevant tissues (e.g., liver, lungs).

  • Analysis of Inflammatory Markers:

    • Serum Cytokines: Separate serum from the blood and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.

    • Tissue Analysis: Homogenize the harvested tissues to measure cytokine levels or perform Western blot analysis to assess the phosphorylation status of key inflammatory signaling proteins like NF-κB and STAT3.

Conclusion

The available data strongly indicate that kahweol, and by extension this compound, is a potent anti-inflammatory agent. Its mechanism of action involves the modulation of critical inflammatory signaling pathways, including NF-κB, STATs, and MAPKs. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute further in vitro and in vivo studies to explore the therapeutic potential of this compound in a range of inflammatory diseases.

References

Liposomal Formulation for Enhanced Solubility of Kahweol Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol (B1673272) acetate (B1210297), a diterpene found in coffee beans, has demonstrated significant potential in preclinical studies for its anti-inflammatory, antioxidant, and anti-cancer properties. However, its therapeutic development is significantly hampered by its poor aqueous solubility, which limits its bioavailability and clinical utility. Liposomal encapsulation offers a promising strategy to overcome this challenge by incorporating the hydrophobic Kahweol acetate within the lipid bilayer of vesicles, thereby improving its solubility, stability, and potential for targeted delivery. These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded liposomes using the thin-film hydration method followed by sonication.

Introduction

This compound is a lipophilic molecule, soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, and acetone, but exhibits very low solubility in aqueous solutions, which poses a significant barrier to its formulation for therapeutic use.[1] Liposomes are self-assembling, spherical vesicles composed of a phospholipid bilayer enclosing an aqueous core. This structure makes them ideal carriers for both hydrophobic and hydrophilic drugs. For hydrophobic compounds like this compound, the molecule partitions into the lipid bilayer, enhancing its dispersion in aqueous media.[2] This encapsulation can improve the pharmacokinetic profile of the drug, protect it from degradation, and potentially reduce off-target toxicity.[3] This document outlines the materials, equipment, and step-by-step procedures for developing and characterizing a liposomal formulation of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Liposomes

Formulation CodeLipid Composition (molar ratio)Drug-to-Lipid Ratio (w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
KAL-Lipo-1DPPC:Chol (7:3)1:20150 ± 5< 0.2-25 ± 3
KAL-Lipo-2DSPC:Chol (7:3)1:20130 ± 7< 0.2-28 ± 4
KAL-Lipo-3DPPC:Chol:DSPE-PEG2000 (6.5:3:0.5)1:20120 ± 6< 0.15-18 ± 3

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569); Chol: Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

Table 2: Encapsulation Efficiency, Drug Loading, and Stability of this compound Liposomes

Formulation CodeEncapsulation Efficiency (%)Drug Loading (%)Stability (Particle Size Change after 30 days at 4°C)
KAL-Lipo-1> 90~4.5< 5%
KAL-Lipo-2> 95~4.8< 3%
KAL-Lipo-3> 95~4.8< 2%

Table 3: In Vitro Release Profile of this compound from Liposomes in PBS (pH 7.4) at 37°C

Time (hours)KAL-Lipo-1 Cumulative Release (%)KAL-Lipo-2 Cumulative Release (%)KAL-Lipo-3 Cumulative Release (%)
18 ± 16 ± 14 ± 0.5
420 ± 215 ± 1.510 ± 1
835 ± 328 ± 220 ± 1.5
1248 ± 440 ± 332 ± 2
2465 ± 558 ± 450 ± 3
4880 ± 675 ± 568 ± 4

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication for size reduction.[4]

1.1 Materials & Equipment

  • This compound (≥98% purity)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • (Optional for PEGylation) 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform and Methanol (B129727) (analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Round-bottom flask (50-100 mL)

  • Syringes and syringe filters (0.22 µm)

  • Vortex mixer

1.2 Procedure

  • Lipid and Drug Dissolution: Accurately weigh and dissolve the lipids (e.g., DPPC and Cholesterol in a 7:3 molar ratio) and this compound (e.g., at a 1:20 drug-to-lipid weight ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C for DPPC). A thin, uniform lipid film should form on the inner wall of the flask.

  • Film Drying: Continue to dry the film under high vacuum for at least 2 hours to ensure complete removal of residual organic solvent.

  • Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in the water bath at the same temperature used for film formation. The volume of PBS will determine the final lipid concentration. Vortex the resulting suspension to form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or a probe sonicator. If using a probe sonicator, do so in short bursts in an ice bath to prevent overheating and degradation of lipids and the drug.

  • Sterilization: For cell-based assays, sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.

  • Storage: Store the prepared liposomes at 4°C.

Protocol 2: Characterization of this compound-Loaded Liposomes

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the liposomal suspension with PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the average particle size (Z-average), PDI, and zeta potential. Perform measurements in triplicate.

2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: Centrifugation or dialysis followed by High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated this compound from the liposomes. This can be achieved by centrifuging the liposome (B1194612) suspension at high speed (e.g., 15,000 rpm for 30 minutes) and collecting the supernatant, or by dialyzing the suspension against PBS.

    • Quantification of Free Drug: Measure the concentration of free this compound in the supernatant or dialysate using a validated HPLC method.

    • Quantification of Total Drug: Disrupt a known volume of the original liposomal suspension using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug. Measure the total drug concentration using HPLC.

    • Calculation:

      • Encapsulation Efficiency (%EE): (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (%DL): (%DL) = [Weight of Encapsulated Drug / Total Weight of Lipids] x 100

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release of this compound from the liposomes over time.[5]

  • Method: Dialysis Method

  • Procedure:

    • Place a known volume of the this compound-loaded liposome suspension into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12-14 kDa).

    • Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4 containing a small amount of a surfactant like Tween 80 to maintain sink conditions).

    • Maintain the system at 37°C with continuous gentle stirring.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh, pre-warmed medium.

    • Analyze the concentration of this compound in the collected samples using HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Visualization of Cellular Mechanisms and Experimental Workflow

Signaling Pathways Affected by this compound

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. It can induce apoptosis by upregulating pro-apoptotic proteins like cleaved caspase-3 and PARP, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Furthermore, it inhibits pro-survival and proliferative pathways including STAT3, Akt, p38 MAPK, and JNK.[6]

Kahweol_Acetate_Signaling KA This compound Akt Akt KA->Akt p38 p38 MAPK KA->p38 JNK JNK KA->JNK STAT3 STAT3 KA->STAT3 Bcl2 Bcl-2 / Bcl-xL KA->Bcl2 Caspase3 Cleaved Caspase-3 KA->Caspase3 Proliferation Cell Proliferation & Survival Akt->Proliferation p38->Proliferation JNK->Proliferation STAT3->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis PARP Cleaved PARP Caspase3->PARP PARP->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Liposome Preparation and Characterization

The overall process for creating and evaluating this compound-loaded liposomes follows a logical sequence from formulation to characterization.

Liposome_Workflow A 1. Dissolution This compound & Lipids in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration with Aqueous Buffer (PBS) B->C D 4. Size Reduction (Sonication) C->D E This compound- Loaded Liposomes D->E F Characterization E->F G Particle Size & PDI (DLS) F->G H Zeta Potential (DLS) F->H I Encapsulation Efficiency & Drug Loading (HPLC) F->I J In Vitro Release (Dialysis & HPLC) F->J

Caption: Workflow for liposome preparation and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Kahweol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Kahweol (B1673272) acetate (B1210297) and encountering challenges with its solubility in aqueous solutions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is Kahweol acetate and why is it poorly soluble in water?

This compound is a diterpene ester naturally found in coffee beans. Its molecular structure is largely nonpolar, making it highly lipophilic (fat-loving) and hydrophobic (water-fearing). This chemical nature prevents it from readily dissolving in polar solvents like water. The estimated aqueous solubility of this compound is approximately 1.397 mg/L at 25°C[1].

Q2: I'm seeing a precipitate or cloudiness in my aqueous solution. What's happening?

This is a common sign of poor solubility. When the concentration of this compound exceeds its solubility limit in your aqueous medium, it will come out of solution, appearing as solid particles (precipitation) or a general haziness (cloudiness). This can also manifest as an oily layer on the surface of the medium.

Q3: My this compound precipitated when I diluted my organic stock solution into my aqueous buffer. What went wrong?

This phenomenon, often called "crashing out," occurs due to a rapid change in the solvent environment from organic to aqueous. This compound is soluble in organic solvents like DMSO but not in water. When the concentrated stock is added to an aqueous buffer, the solvent polarity shifts dramatically, causing the compound to precipitate. To avoid this, it is crucial to add the stock solution dropwise to the aqueous medium while vigorously stirring or vortexing to ensure rapid and even dispersion.

Q4: What is the correct way to prepare a stock solution of this compound?

Due to its poor aqueous solubility, a concentrated stock solution must first be prepared in a 100% organic solvent. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetone (B3395972) are suitable solvents[2]. For cell culture experiments, DMSO is a common choice.

Troubleshooting Guide: Precipitation Issues

If you are experiencing precipitation of this compound in your aqueous solutions, use the following guide to diagnose and resolve the issue.

Problem Possible Cause Suggested Solution
Precipitation upon dilution of organic stock The final concentration of this compound exceeds its solubility limit in the aqueous medium.Lower the final concentration of this compound. Consider using a solubilization strategy such as co-solvents, surfactants, or cyclodextrins.
High concentration of the organic solvent in the stock solution leads to "crashing out".Decrease the concentration of the stock solution or increase the dilution factor.
Improper mixing during dilution.Add the stock solution drop-wise into the vigorously stirring aqueous medium[3].
Solution becomes cloudy over time The compound is slowly precipitating out of the metastable solution.Use the prepared aqueous solution immediately. For longer-term stability, a formulation approach like liposomes or nanoparticles may be necessary.
Inconsistent experimental results The actual concentration of solubilized this compound is lower than the nominal concentration due to precipitation.Visually inspect all solutions for any signs of precipitation before use. Prepare fresh solutions for each experiment.

Data Presentation: Solubility of this compound

The following tables summarize the solubility of this compound in various solvents and the expected improvements with different enhancement techniques.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Notes
Water~1.397 mg/L (estimated at 25°C)[1]Very poorly soluble.
Dimethyl Sulfoxide (DMSO)Soluble[2]A common solvent for preparing stock solutions for in vitro assays.
EthanolSolubleAnother option for stock solution preparation.
AcetoneSoluble[2]Useful for initial dissolution but less common for biological experiments.
Ethyl AcetateSoluble[2]Primarily used for extraction and purification.

Table 2: Illustrative Examples of Solubility Enhancement of a Hydrophobic Compound (Data are representative)

Method Vehicle/Excipient Concentration of Excipient Fold Increase in Apparent Solubility (Illustrative)
Co-solvencyEthanol in water10% (v/v)10 - 50
Micellar SolubilizationTween® 80 in water1% (w/v)50 - 200
ComplexationHydroxypropyl-β-cyclodextrin10% (w/v)100 - 500

Note: The actual fold increase will depend on the specific experimental conditions and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, amber glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex or sonicate the mixture gently until the powder is completely dissolved, resulting in a clear solution. Gentle warming (e.g., to 40°C) can be applied if necessary.

  • Storage: Purge the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation. Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent (e.g., Ethanol)

This method is suitable when a small percentage of an organic solvent is tolerable in the final application.

  • Preparation: Bring the this compound stock solution (from Protocol 1) and the aqueous buffer/medium to room temperature.

  • Dilution: Vigorously vortex the aqueous medium. While vortexing, add the required volume of the stock solution drop-by-drop to achieve the final desired concentration. The final concentration of the organic solvent should typically be kept low (e.g., <1% v/v).

  • Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration is too high for this method.

  • Usage: Use the freshly prepared aqueous solution immediately.

Protocol 3: Micellar Solubilization using a Surfactant (e.g., Tween® 80)

  • Surfactant Solution Preparation: Prepare a stock solution of the surfactant (e.g., 10% w/v Tween® 80) in your chosen aqueous buffer.

  • Working Surfactant Solution: Dilute the surfactant stock to a concentration above its critical micelle concentration (CMC) in the final volume of the aqueous medium. For Tween® 80, the CMC is approximately 0.012 mg/mL; a working concentration of 0.1-1% is common[4].

  • Incorporation: Add the required volume of the this compound organic stock solution (from Protocol 1) to the surfactant-containing aqueous medium while vortexing.

  • Equilibration: Mix thoroughly and allow the solution to equilibrate for 30-60 minutes to ensure the incorporation of this compound into the micelles. The resulting solution should be clear.

  • Usage: Use the solution promptly. Always run a vehicle control (aqueous medium with the same concentration of organic solvent and surfactant) in your experiments.

Protocol 4: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Protocol 5: Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method)

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

  • Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant stirring. The polymer and drug will precipitate as nanoparticles upon solvent displacement.

  • Solvent Evaporation: Stir the nanoparticle suspension for several hours to evaporate the organic solvent.

  • Purification: The resulting nanoparticles can be collected and purified by centrifugation and washing steps to remove excess surfactant and unencapsulated drug.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Method Stock_Solution Prepare Concentrated Stock in Organic Solvent Working_Solution Prepare Aqueous Working Solution Stock_Solution->Working_Solution Aqueous_Medium Prepare Aqueous Medium (Buffer, Cell Culture Medium) Aqueous_Medium->Working_Solution Co_Solvent Co-Solvency Surfactant Micellar Solubilization Cyclodextrin Complexation Advanced Advanced Formulations (Liposomes, Nanoparticles) Working_Solution->Co_Solvent Working_Solution->Surfactant Working_Solution->Cyclodextrin Working_Solution->Advanced Characterization Characterize Solution (Visual Inspection, DLS, etc.) Working_Solution->Characterization Experiment Perform Experiment Characterization->Experiment signaling_pathway Start Start: this compound Stock Solution (in DMSO) Dilution Add stock dropwise to vigorously stirring aqueous medium Start->Dilution Check_Precipitation Visually inspect for precipitation/cloudiness Dilution->Check_Precipitation Success Clear Solution: Ready for Experiment Check_Precipitation->Success No Failure Precipitation Observed Check_Precipitation->Failure Yes Troubleshoot Troubleshoot: - Lower Concentration - Use Solubilization Aid Failure->Troubleshoot Troubleshoot->Start Re-prepare

References

Potential degradation of Kahweol acetate under light and temperature stress.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of Kahweol (B1673272) acetate (B1210297) under light and temperature stress.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of studying Kahweol acetate stability.

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas for the same sample in HPLC). 1. Degradation of this compound in solution. this compound, like other diterpenes, can be unstable in certain solvents or at room temperature over extended periods.a. Prepare fresh solutions daily. For optimal accuracy, prepare solutions of this compound immediately before use. b. Use appropriate solvents. Solvents like ethanol, methanol (B129727), or a mixture of acetonitrile (B52724) and water are commonly used for HPLC analysis of coffee diterpenes.[1] Ensure the solvent is of high purity and degassed. c. Control temperature. Keep sample vials in an autosampler with temperature control, if available, set to a cool temperature (e.g., 4°C).
2. Photodegradation. Exposure to light, especially UV radiation, can potentially lead to the degradation of this compound.[2]a. Protect samples from light. Use amber vials or wrap vials in aluminum foil to minimize light exposure.[2] b. Work under subdued lighting. When handling the compound or its solutions, avoid direct, bright light.
3. Incomplete dissolution. this compound may not be fully dissolved, leading to inaccurate concentrations.a. Verify solubility. Ensure the chosen solvent is appropriate and that the concentration does not exceed the solubility limit. Gentle warming and vortexing may aid dissolution.[2] b. Filter samples. Before injection into an HPLC system, filter the sample through a 0.45 µm filter to remove any particulate matter.
Appearance of unexpected peaks in the chromatogram. 1. Formation of degradation products. Light or temperature stress can lead to the formation of new compounds. Thermal degradation of related diterpenes like kahweol is known to produce various derivatives.[3][4]a. Conduct a forced degradation study. Systematically expose this compound to stress conditions (e.g., heat, light, acid, base, oxidation) to identify potential degradation products.[5][6] b. Use a stability-indicating method. Employ an analytical method, such as HPLC with a diode-array detector (DAD) or mass spectrometry (MS), that can separate the parent compound from its degradation products.[2]
2. Contamination. The sample or solvent may be contaminated.a. Run a blank. Inject the solvent alone to ensure it is free of interfering peaks. b. Use high-purity solvents and reagents. Ensure all materials are of analytical grade or higher.
Loss of biological activity in cell-based assays. 1. Degradation in culture medium. The aqueous environment and physiological temperature of cell culture can promote the hydrolysis of the acetate group.a. Minimize incubation time. If experimentally feasible, reduce the exposure time of this compound to the culture medium. b. Prepare fresh dilutions. Add freshly diluted this compound to the cell cultures for each experiment. c. Include a positive control. Use a compound with known stability and activity in your assay to ensure the experimental system is working correctly.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors are exposure to light (photodegradation) and elevated temperatures (thermal degradation).[2][4] Like other diterpenes found in coffee, this compound's complex structure makes it susceptible to chemical changes under these stress conditions.

Q2: How can I properly store this compound to ensure its stability?

A2: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light.[2] If a stock solution is prepared, it should be stored at -20°C in an amber vial with an inert gas headspace (e.g., argon or nitrogen) and used as quickly as possible.[2] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products of this compound are not extensively documented in the literature, based on related compounds, potential degradation pathways could involve hydrolysis of the acetate group to form kahweol. Thermal stress may lead to the formation of derivatives such as dehydrokahweol and kahweal.[4] A forced degradation study coupled with mass spectrometry would be necessary to identify the specific degradation products.

Q4: What is a suitable analytical method to monitor the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is a good starting point.[1][7] Detection using a Diode Array Detector (DAD) at a wavelength of around 290 nm is suitable for kahweol and its esters.[2][4] For definitive identification of degradation products, coupling the HPLC to a Mass Spectrometer (MS) is advised.[2]

Q5: How can I perform a forced degradation study on this compound?

A5: A forced degradation study involves subjecting a solution of this compound to various stress conditions more severe than accelerated stability testing.[6] This typically includes:

  • Acid and Base Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide (B78521).

  • Oxidation: Exposure to hydrogen peroxide.

  • Thermal Stress: Heating the solution at a controlled elevated temperature (e.g., 60-80°C).

  • Photolytic Stress: Exposing the solution to a controlled light source (e.g., UV or fluorescent light).[6]

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to track the degradation of this compound and the formation of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with DAD or MS detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[6]

  • Sample Collection and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Calculate the percentage degradation of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and DAD or MS detector.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase A: Water; B: Acetonitrile (Gradient elution)
Gradient 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD at 290 nm[2]
Run Time 30 minutes

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Prepare samples from the forced degradation study or other stability experiments by diluting them to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

G cluster_0 Forced Degradation Workflow start This compound Stock Solution stress Apply Stress Conditions (Heat, Light, Acid, Base, Oxidation) start->stress sampling Sample at Time Points stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Analysis: - % Degradation - Identify Degradants analysis->data

Caption: Workflow for a forced degradation study of this compound.

G cluster_degradation Degradation Pathways KA This compound K Kahweol KA->K Hydrolysis (Acid/Base/Aqueous Medium) DK Dehydrokahweol KA->DK Thermal Stress KW Kahweal KA->KW Thermal Stress

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Kahweol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of Kahweol (B1673272) Acetate (B1210297) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Kahweol Acetate and why is its bioavailability a concern?

A1: this compound is a diterpene ester found in coffee beans that exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.[1] Like many lipophilic compounds, this compound has poor aqueous solubility, which can lead to low and variable oral bioavailability.[2] This presents a significant challenge in preclinical animal studies, potentially leading to an underestimation of its therapeutic efficacy.

Q2: Is there any existing data on the oral bioavailability of this compound in animal models?

Q3: What are the primary strategies to improve the in vivo delivery of poorly soluble compounds like this compound?

A3: To overcome the solubility challenges of this compound, several formulation strategies can be employed. The most common approaches for preclinical studies include:

  • Co-solvent Formulations: Utilizing a mixture of a primary solvent (e.g., DMSO) and a well-tolerated in vivo vehicle (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol).[2]

  • Lipid-Based Formulations: This includes self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes, which can improve the solubility and absorption of lipophilic drugs.[6]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.[7]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[8]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your in vivo experiments with this compound.

Issue Possible Causes Troubleshooting Steps & Solutions
1. Inconsistent or lower-than-expected efficacy in vivo despite a theoretically effective dose. - Poor Bioavailability: The compound is not being absorbed sufficiently to reach therapeutic concentrations. - Precipitation in GI Tract: The formulation is not stable in the gastrointestinal environment. - Rapid Metabolism: The compound is being cleared too quickly (first-pass metabolism).- Formulation Optimization: Develop an enabling formulation such as a nanoemulsion or solid dispersion to improve solubility and absorption.[9][10] - Conduct a Pilot PK Study: Determine the pharmacokinetic profile (Cmax, Tmax, AUC) of your current formulation to understand the exposure levels.[6] - Investigate Metabolism: Use in vitro models like liver microsomes to assess the metabolic stability of this compound.[6]
2. High variability in animal responses within the same treatment group. - Inconsistent Dosing: Inaccurate oral gavage technique or non-homogenous formulation. - Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of lipophilic compounds.- Refine Dosing Technique: Ensure all personnel are properly trained in oral gavage.[11][12] For suspensions, ensure the formulation is vortexed immediately before each administration. - Standardize Feeding: Fast animals for a consistent period (e.g., 4 hours) before dosing to minimize food-related variability.
3. Precipitation of this compound during formulation preparation or administration. - Exceeded Solubility Limit: The concentration of this compound is too high for the chosen vehicle. - Temperature or pH Changes: Changes in temperature or pH upon dilution can cause the compound to crash out of solution.[2]- Determine Maximum Solubility: Conduct small-scale pilot experiments to find the maximum stable concentration in your vehicle. - Use a Multi-component Vehicle: A co-solvent system (e.g., DMSO/PEG400/Saline) can improve solubility and stability.[2] - Maintain Consistent Temperature: Prepare and administer the formulation at a consistent temperature.
4. Difficulty in preparing a stable and consistent formulation. - Poor Wettability: The hydrophobic nature of this compound makes it difficult to disperse in aqueous-based vehicles. - Inappropriate Vehicle: The chosen vehicle is not suitable for solubilizing this compound.- Use Surfactants: Incorporate a small amount of a biocompatible surfactant (e.g., Tween 80) to improve wettability and create a stable suspension. - Explore Lipid-Based Formulations: Nanoemulsions can be particularly effective for highly lipophilic compounds.[13]

Data Presentation

Table 1: Oral Administration Dosages of Kahweol and its Derivatives in Animal Studies
Animal ModelCompoundDosageStudy FocusReference
SCID MiceThis compound and Cafestol (B1668206)Not specified in abstract, oral administrationProstate cancer tumor growth[1]
Hamster1:1 mixture of Kahweol and Cafestol0.2 g/kg and 2.0 g/kg of food (dietary)Cancer chemoprevention[14]
MouseKahweol100 mg/kg (every 2 days)Glucose tolerance[15]
MouseKahweol and CafestolNot specified, pretreatment before CCl4Hepatoprotection[16]
Table 2: Comparison of Formulation Strategies to Enhance Oral Bioavailability
Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Formulation A mixture of solvents is used to dissolve the drug.Simple to prepare for preclinical studies.Potential for in vivo precipitation upon dilution; solvent toxicity at high concentrations.
Nanoemulsion Oil-in-water or water-in-oil emulsion with droplet sizes in the nanometer range.High drug loading capacity for lipophilic compounds; improved stability and absorption.[17]Can be complex to develop and characterize; requires specialized equipment.
Solid Dispersion The drug is dispersed in a solid hydrophilic carrier, often in an amorphous state.Enhances dissolution rate and solubility.[7]Can be physically unstable (recrystallization); manufacturing can be challenging to scale up.
Liposomes The drug is encapsulated within lipid bilayers.Can protect the drug from degradation and improve absorption.Can have low drug loading; manufacturing can be complex and costly.
Micronization/Nanosizing The particle size of the drug is reduced to the micron or nanometer range.Increases the surface area for dissolution.[8]May not be sufficient for very poorly soluble compounds; can lead to particle aggregation.

Experimental Protocols

Detailed Methodology for Preparation and In Vivo Evaluation of a this compound Nanoemulsion

Objective: To prepare a stable this compound-loaded nanoemulsion and evaluate its oral bioavailability in a rat model compared to a simple suspension.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil

  • Lecithin (B1663433) (emulsifier)

  • Polysorbate 80 (co-emulsifier/stabilizer)

  • Glycerol (co-solvent)

  • Deionized water

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Micro-centrifuge tubes with anticoagulant (e.g., EDTA)

Protocol:

  • Preparation of this compound Suspension (Control Formulation):

    • Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (B213188) (CMC) in deionized water.

    • Weigh the required amount of this compound and triturate it with a small amount of the CMC solution to form a paste.

    • Gradually add the remaining CMC solution while stirring to achieve the final desired concentration (e.g., 10 mg/mL).

    • Vortex thoroughly before each administration.

  • Preparation of this compound Nanoemulsion:

    • Oil Phase Preparation: Dissolve this compound in MCT oil at a concentration of 50 mg/mL by gentle heating and stirring.

    • Aqueous Phase Preparation: Disperse lecithin and Polysorbate 80 in deionized water containing glycerol.

    • Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization.

    • Nano-sizing: Subject the coarse emulsion to high-pressure homogenization or ultrasonication until a translucent nanoemulsion with a droplet size of <200 nm is achieved.

    • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

  • In Vivo Pharmacokinetic Study:

    • Animal Acclimatization: Acclimatize rats for at least one week.

    • Dosing:

      • Divide the rats into two groups (n=6 per group): Suspension group and Nanoemulsion group.

      • Fast the rats overnight (with free access to water) before dosing.

      • Administer a single oral dose of this compound (e.g., 50 mg/kg) to each rat via oral gavage.

    • Blood Sampling:

      • Collect blood samples (~0.2 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA tubes.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Relative bioavailability of the nanoemulsion compared to the suspension can be calculated as: (AUC_nanoemulsion / AUC_suspension) * 100.

Mandatory Visualization

Signaling Pathway Diagram

Kahweol_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Kahweol This compound (Kahweol) Kahweol->Akt inhibits Kahweol->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by Kahweol.

Experimental Workflow Diagram

Bioavailability_Workflow Start Poor in vivo efficacy of This compound Problem Hypothesis: Poor Oral Bioavailability Start->Problem Solubility Assess Physicochemical Properties (Solubility, LogP) Problem->Solubility Formulate Develop Enabling Formulations (e.g., Nanoemulsion, Solid Dispersion) Solubility->Formulate InVitro In Vitro Characterization (Particle Size, Stability) Formulate->InVitro InVivo In Vivo Pharmacokinetic Study in Rodents InVitro->InVivo Compare Compare PK Parameters (AUC, Cmax) vs. Suspension InVivo->Compare Success Optimized Formulation with Improved Bioavailability Compare->Success Bioavailability Improved Failure Iterate on Formulation Strategy Compare->Failure No Improvement Failure->Formulate Re-formulate

Caption: Workflow for improving the oral bioavailability of this compound.

References

Technical Support Center: Kahweol Acetate & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges when assessing the effects of kahweol (B1673272) acetate (B1210297) on cell viability. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show an unexpected increase in cell viability after treatment with kahweol acetate. Is this a real effect?

A1: Not necessarily. While this compound has various biological activities, an apparent increase in viability in an MTT assay could be an artifact. The MTT assay measures metabolic activity by the reduction of a tetrazolium salt (MTT) to a colored formazan (B1609692) product. Compounds with intrinsic reducing properties, such as antioxidants, can directly reduce MTT to formazan in the absence of viable cells, leading to a false-positive signal that can be misinterpreted as increased cell viability.[1][2] this compound is a known antioxidant and therefore has the potential to interfere with the MTT assay.[3][4]

Q2: How can I confirm if this compound is interfering with my MTT assay?

A2: A simple cell-free control experiment can determine if this compound is directly reducing the MTT reagent.[5]

  • Protocol: Prepare wells in a 96-well plate containing your complete cell culture medium and serial dilutions of this compound at the same concentrations used in your cell-based experiment. Do not add any cells.

  • Add the MTT reagent to these wells and incubate for the same duration as your cellular assay.

  • If a color change (yellow to purple) is observed, it indicates direct reduction of MTT by this compound, confirming interference.[6]

Q3: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?

A3: Yes, several alternative assays are available that are based on different principles and are less susceptible to interference from reducing compounds. These include:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which correlates with cell number. It is not dependent on metabolic activity and is therefore a reliable alternative.[7][8]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.[9] Since it does not rely on a redox reaction, it is less likely to be affected by antioxidant compounds.

  • Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. This method requires a microscope and manual counting.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results with MTT Assay
  • Problem: You observe a dose-dependent increase in absorbance, or your results are not reproducible when treating cells with this compound.

  • Potential Cause: Direct reduction of the MTT reagent by this compound.[1][2]

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: As described in FAQ 2, test for direct MTT reduction by this compound in the absence of cells.

    • Wash Cells Before Adding MTT: If some interference is suspected but you wish to continue with the MTT assay, you can try washing the cells with phosphate-buffered saline (PBS) after the treatment incubation period and before adding the MTT reagent. This may remove residual this compound.[1]

    • Switch to an Alternative Assay: For the most reliable results, it is highly recommended to switch to an assay with a different detection principle, such as the SRB or CellTiter-Glo® assay.

Issue 2: Selecting the Appropriate Alternative Viability Assay
  • Problem: You are unsure which alternative assay is best suited for your experimental needs.

  • Considerations:

    • Throughput: For high-throughput screening, plate-based assays like SRB and CellTiter-Glo® are more suitable than manual methods like Trypan Blue.

    • Mechanism of Action: If you suspect this compound might affect cellular protein levels or ATP production through mechanisms other than cytotoxicity, it is advisable to use more than one assay to confirm your findings.

    • Equipment: Ensure you have the necessary equipment (e.g., a luminometer for the CellTiter-Glo® assay or a spectrophotometer for the SRB assay).

Quantitative Data Summary

The following table summarizes key features of recommended viability assays to help you choose the most appropriate method for your research.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells.Inexpensive, widely used.Prone to interference by reducing compounds and agents that affect cellular metabolism.[1][2]
SRB Assay Staining of total cellular protein with Sulforhodamine B dye.[7][8]Not affected by reducing compounds, stable endpoint.Requires a fixation step.
CellTiter-Glo® Quantitation of ATP, an indicator of metabolically active cells, using a luciferase reaction.[9]High sensitivity, simple "add-mix-measure" protocol.Can be more expensive than colorimetric assays.

Detailed Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Assay

This protocol is adapted from established methods for assessing cytotoxicity.[7][8][10]

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Shake the plate for 5-10 minutes to solubilize the dye and measure the absorbance at 565 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions.[9][11]

  • Cell Plating and Treatment: Follow steps 1 and 2 as described for the SRB assay.

  • Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

Troubleshooting Workflow for this compound in Viability Assays start Start: Unexpected MTT Assay Results cell_free Perform Cell-Free Control (this compound + MTT, no cells) start->cell_free interference Interference Confirmed (Color Change Observed) cell_free->interference Yes no_interference No Interference (No Color Change) cell_free->no_interference No wash_step Optional: Wash Cells Before MTT Addition interference->wash_step alternative_assay Switch to Alternative Assay (SRB or ATP-based) interference->alternative_assay Recommended re_evaluate Re-evaluate Biological Hypothesis no_interference->re_evaluate wash_step->alternative_assay Still problematic end End: Reliable Viability Data alternative_assay->end re_evaluate->end

Caption: Troubleshooting workflow for unexpected MTT assay results with this compound.

Signaling Pathways Modulated by this compound cluster_akt_stat Akt/mTOR/STAT3 Pathway cluster_nfkb NF-κB Pathway kahweol_acetate This compound akt p-Akt kahweol_acetate->akt mtor p-mTOR akt->mtor stat3 p-STAT3 mtor->stat3 proliferation Cell Proliferation & Survival stat3->proliferation kahweol_acetate2 This compound nfkb NF-κB kahweol_acetate2->nfkb inflammation Inflammation nfkb->inflammation

Caption: this compound's inhibitory effects on key signaling pathways.

References

Optimizing the effective concentration of Kahweol acetate in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the effective concentration of Kahweol (B1673272) acetate (B1210297) in your in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Kahweol acetate?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, acetone, and ethyl acetate.[1] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO (e.g., 40 mM) and then dilute it to the final working concentration in the culture medium.[2][3]

Q2: I'm observing precipitation of this compound in my cell culture medium. What can I do?

A2: Precipitation of hydrophobic compounds like this compound in aqueous culture media is a common issue. Here are some troubleshooting steps:

  • Optimize Stock Solution: Ensure your DMSO stock solution is fully dissolved. Gentle warming in a 37°C water bath and vortexing can help.[4]

  • Control Final DMSO Concentration: The final concentration of DMSO in your culture medium should be kept low, ideally at or below 0.1%, to avoid solvent toxicity and reduce the chances of precipitation.[4]

  • Two-Step Dilution: To prevent the compound from "crashing out," perform a two-step dilution. First, dilute the DMSO stock in a small volume of serum-containing medium, mix gently, and then add this to your final volume of culture medium.[4]

  • Fresh Preparations: Always prepare fresh dilutions of this compound in the medium immediately before each experiment to minimize the risk of degradation or precipitation over time.[3]

Q3: What is a typical effective concentration range for this compound in vitro?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on published studies, a common starting range to test is between 10 µM and 100 µM.[5] For example, in human renal cancer cells (ACHN and Caki-1), significant inhibition of proliferation was observed at concentrations of 30 µM and 100 µM after 48 hours.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: I am seeing high levels of cell death even at low concentrations. What could be the cause?

A4: High cytotoxicity at low concentrations can be due to several factors:

  • Solvent Toxicity: Ensure the final DMSO concentration in your vehicle control is identical to your treatment wells and is not toxic to your cells.[4]

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. Kahweol and its derivatives are known to induce apoptosis in various cancer cell lines.[4] A detailed dose-response and time-course experiment is crucial to identify the therapeutic window.

  • Compound Stability: Ensure the compound has not degraded. Proper storage of the stock solution (at -20°C, protected from light) is critical.[3]

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3] It is also advisable to protect the solution from light.[3]

Data Presentation: Effective Concentrations of this compound

The following table summarizes the effective concentrations of this compound and its parent compound, Kahweol, observed in various in vitro studies. This information can serve as a starting point for designing your own dose-response experiments.

Cell Line(s)Cancer TypeCompoundEffective Concentration RangeObserved EffectsReference(s)
ACHN, Caki-1Human Renal CancerThis compound10 - 100 µMInhibition of proliferation and migration, induction of apoptosis.[5]
PC-3, DU145, LNCaPHuman Prostate CancerThis compoundDose-dependentInhibition of proliferation and migration, induction of apoptosis.[4][6]
Hep3B, SNU182, SNU423Human Hepatocellular CarcinomaKahweolConcentration-dependentInhibition of proliferation, induction of apoptosis.[2]
HCT116, SW480Human Colorectal CancerKahweol12.5 - 50 µMInduction of apoptosis.
MSTO-211H, H28, A549Human Lung CancerKahweolNot specifiedInduction of apoptosis.[6][7]
MDA-MB-231Human Breast CancerKahweolNot specifiedInhibition of cell proliferation, induction of apoptosis.[3][7]

Experimental Protocols

Here are detailed methodologies for key experiments commonly used to assess the efficacy of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic (e.g., ≤ 0.1%). Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per kit instructions)

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips or in chamber slides and treat with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., DNase I treated) and negative controls.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[8]

  • TUNEL Staining: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[8]

  • Washing: Wash the cells three times with PBS.

  • Visualization: Mount the coverslips onto microscope slides with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.

Western Blot Analysis for Signaling Proteins (p-Akt, p-ERK, p-STAT3)

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C, according to the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-Akt).

Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Treatment (e.g., 0, 10, 25, 50, 100 µM) prep_stock->dose_response cell_culture Culture and Seed Cells (e.g., 96-well plate) cell_culture->dose_response time_course Time-Course Incubation (e.g., 24h, 48h, 72h) dose_response->time_course viability_assay Cell Viability Assay (e.g., MTT) time_course->viability_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL, Caspase) time_course->apoptosis_assay western_blot Western Blot Analysis (p-Akt, p-ERK, etc.) time_course->western_blot ic50 Determine IC50 Value viability_assay->ic50 pathway_analysis Analyze Signaling Pathway Modulation apoptosis_assay->pathway_analysis western_blot->pathway_analysis optimal_conc Determine Optimal Effective Concentration ic50->optimal_conc pathway_analysis->optimal_conc

Caption: Workflow for determining the optimal effective concentration of this compound.

Key Signaling Pathways Modulated by this compound

signaling_pathways cluster_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_stat STAT3 Pathway KA This compound Akt Akt KA->Akt inhibits ERK ERK KA->ERK inhibits STAT3 STAT3 KA->STAT3 inhibits mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis Migration_Invasion Cell Migration & Invasion ERK->Migration_Invasion Gene_Expression Gene Expression (e.g., Bcl-2, Bcl-xL) STAT3->Gene_Expression

Caption: Simplified diagram of signaling pathways inhibited by this compound.

References

Troubleshooting inconsistent results in Kahweol acetate experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Kahweol (B1673272) acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is Kahweol acetate and what are its primary biological activities?

A1: this compound is a derivative of kahweol, a naturally occurring diterpene found in coffee beans.[1][2] It is known for a range of biological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and anticancer properties.[2][3]

Q2: What are the most common causes of inconsistent results in this compound experiments?

A2: Inconsistent results in this compound experiments can arise from several factors, primarily related to the compound's stability and handling. These include:

  • Degradation of this compound: The compound can be sensitive to pH, light, and temperature.[4][5][6]

  • Poor solubility: this compound is lipophilic and has poor aqueous solubility, which can lead to precipitation in cell culture media or dosing vehicles.[4]

  • Variability in experimental conditions: Inconsistencies in cell culture conditions, animal models, or assay protocols can significantly impact results.[7][8]

  • Batch-to-batch variability: Differences in the purity and quality of this compound between batches can lead to discrepant outcomes.[9]

Q3: How should this compound be stored to ensure its stability?

A3: To ensure stability, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light.[4] If stored in solution, use an appropriate organic solvent like DMSO or ethanol (B145695), store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, and consider flushing the vial with an inert gas like argon or nitrogen for long-term storage.[4]

Q4: What are the recommended solvents for dissolving this compound?

A4: Due to its lipophilic nature, this compound dissolves well in organic solvents such as ethyl acetate, dichloromethane, chloroform, hexane, and heptane.[4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO or ethanol and then dilute it to the final working concentration in the culture medium.[1][4] It is crucial to ensure the final solvent concentration is low enough to not affect the cells.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity in In Vitro Assays

This is a common issue that can often be traced back to the degradation of this compound in the experimental setup.[4]

Possible CauseTroubleshooting Steps
Hydrolysis of the ester bond due to pH of the culture medium. 1. Verify Medium pH: Ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4).[4]2. Minimize Incubation Time: If possible, reduce the incubation time of this compound with the cells.[4]3. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in the medium immediately before use.[4]
Degradation of stock solution. 1. Proper Stock Solution Storage: Store stock solutions in an appropriate organic solvent at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]2. Use Inert Gas: For long-term storage of solutions, flush the vial with an inert gas like argon or nitrogen before sealing.[4]3. Check for Precipitates: Before use, visually inspect the stock solution for any signs of precipitation. If present, gently warm and vortex to redissolve.[4]
Photodegradation from ambient light. 1. Protect from Light: Work with this compound under subdued light conditions. Wrap stock solution vials and experimental plates/flasks in aluminum foil.[4]2. Use Amber Vials: Store stock solutions in amber-colored glass vials.[4]
Adsorption to plasticware. 1. Use Low-Binding Plastics or Glass: Consider using low-protein-binding microplates and tubes. For stock solutions, glass vials are preferred.[4]2. Pre-treatment of surfaces: In some cases, pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding, but this should be tested for compatibility with your assay.[4]
Issue 2: Poor Bioavailability or Inconsistent Results in In Vivo Experiments

The lipophilic nature of this compound can present challenges for in vivo administration and may be susceptible to degradation.[4]

Possible CauseTroubleshooting Steps
Poor aqueous solubility leading to precipitation in dosing vehicle. 1. Formulation with Lipids: Formulate this compound in a lipid-based vehicle such as corn oil or sesame oil to improve solubility and absorption.[4]2. Use of Co-solvents: A small percentage of a biocompatible co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) can be used to aid dissolution in the vehicle. However, the concentration should be carefully optimized to avoid toxicity.
Metabolic degradation. 1. Consider Prodrug Strategy: this compound itself can be considered a prodrug of kahweol. The ester linkage may be cleaved by esterases in vivo.[10]2. Pharmacokinetic Studies: Conduct pilot pharmacokinetic studies to determine the half-life and metabolic profile of this compound in your animal model.
Inconsistent dosing. 1. Ensure Homogeneous Suspension: If using a suspension, ensure it is thoroughly mixed before each administration to provide a consistent dose.2. Accurate Dosing Technique: Use precise and consistent oral gavage or injection techniques.

Data Presentation: Summary of Kahweol's Cytotoxic Effects

The cytotoxic effects of Kahweol, the parent compound of this compound, have been evaluated across various cancer cell lines. The following table summarizes reported 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
A549Human Lung Adenocarcinoma10-4024-48Cell Viability/Proliferation Assays[11]
HT-29Human Colorectal AdenocarcinomaSignificant cytotoxicity observed at 100 µM and 200 µM24MTT Assay[1]
CakiHuman Renal CarcinomaNot explicitly stated, but apoptosis induced--[12]
PC-3, DU145, LNCaPHuman Prostate CancerDose-dependent inhibition of proliferation--[13]
Hep3B, SNU182Human Hepatocellular Carcinoma40 (used for apoptosis induction)24CCK-8 Assay[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound (prepared by diluting the stock solution in complete medium). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[1]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[1]

Visualizations

Signaling Pathways Modulated by Kahweol

Kahweol and its acetate derivative have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Signaling_Pathways KA This compound NFkB NF-κB KA->NFkB Akt Akt KA->Akt p38 p38 MAPK KA->p38 JNK JNK1/2 KA->JNK STAT3 STAT3 KA->STAT3 mTOR mTOR KA->mTOR Apoptosis Apoptosis KA->Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation Akt->mTOR Akt->Apoptosis Proliferation Cell Proliferation Akt->Proliferation STAT3->Apoptosis STAT3->Proliferation mTOR->Proliferation

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow: Troubleshooting Inconsistent In Vitro Results

A logical workflow can help identify the source of variability in in vitro experiments with this compound.

Troubleshooting_Workflow Start Inconsistent In Vitro Results CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckProtocol Step 2: Review Experimental Protocol CheckCompound->CheckProtocol Sub_Compound1 Check storage conditions (-20°C, protected from light) CheckCompound->Sub_Compound1 Sub_Compound2 Prepare fresh stock solutions CheckCompound->Sub_Compound2 Sub_Compound3 Confirm solubility and check for precipitates CheckCompound->Sub_Compound3 CheckCells Step 3: Assess Cell Culture Conditions CheckProtocol->CheckCells Sub_Protocol1 Ensure consistent incubation times CheckProtocol->Sub_Protocol1 Sub_Protocol2 Verify reagent concentrations and preparation CheckProtocol->Sub_Protocol2 Sub_Protocol3 Standardize all handling procedures CheckProtocol->Sub_Protocol3 AnalyzeData Step 4: Re-analyze Data CheckCells->AnalyzeData Sub_Cells1 Check cell passage number and health CheckCells->Sub_Cells1 Sub_Cells2 Test for mycoplasma contamination CheckCells->Sub_Cells2 Sub_Cells3 Ensure consistent seeding density CheckCells->Sub_Cells3 Conclusion Identify Source of Variability AnalyzeData->Conclusion

References

How to prevent the precipitation of Kahweol acetate in stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the precipitation of Kahweol (B1673272) acetate (B1210297) in stock solutions and ensure experimental success.

Troubleshooting Guide

Issue: My Kahweol acetate stock solution has formed a precipitate.

Precipitation is a common challenge with hydrophobic compounds like this compound. It typically arises from issues with solvent choice, concentration, storage temperature, or dilution technique. Follow these steps to diagnose and solve the problem.

Step 1: Evaluate Solvent and Concentration

The solubility of this compound is highly dependent on the solvent system.

  • Recommended Solvents: For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent.[1] Other organic solvents like ethyl acetate and acetone (B3395972) can also dissolve this compound, but are less common for cell-based assay stock solutions.[1] Water is a very poor solvent for this compound.[2]

  • Concentration Limits: Creating a stock solution that is too concentrated can lead to precipitation, especially when the temperature fluctuates. While very high concentrations (e.g., 100 mM) might be achievable, they are more prone to crashing out upon dilution.[3] A stock concentration of 10-30 mM is often more stable and manageable.[3]

Experimental Protocol: Determining Maximum Stable Concentration

  • Preparation: Weigh 1-2 mg of this compound into several sterile microcentrifuge tubes.

  • Solvent Addition: Add precise volumes of DMSO to each tube to create a range of concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM).

  • Dissolution: Vortex each tube vigorously for 2-5 minutes. If needed, gently warm the tubes in a 37°C water bath to aid dissolution.

  • Initial Observation: Visually inspect each solution against a light source to ensure no solid particles remain. The solution should be completely clear.

  • Stability Test: Store the tubes at your intended storage temperature (e.g., -20°C). After 24 hours, remove them, allow them to thaw completely at room temperature, and check for any precipitate before and after vortexing. This will identify the highest concentration that remains soluble after a freeze-thaw cycle.

Step 2: Assess Storage and Handling

Improper storage is a frequent cause of precipitation.

  • Temperature: Storing stock solutions at -20°C or -80°C is crucial for the chemical stability of this compound.[1][4] However, the solubility of the compound in DMSO decreases at these low temperatures, which can cause it to solidify or precipitate. This is usually a reversible physical change.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and increases the chance of precipitation.[4] To avoid this, it is essential to aliquot the stock solution into smaller, single-use volumes.[4][5]

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed check_solvent Step 1: Verify Solvent & Concentration start->check_solvent is_dmso Is the solvent DMSO? check_solvent->is_dmso wrong_solvent Action: Use DMSO for primary stock solution. is_dmso->wrong_solvent No check_concentration Is concentration too high? (e.g., >50 mM) is_dmso->check_concentration Yes wrong_solvent->check_concentration reduce_concentration Action: Prepare a new, more dilute stock (e.g., 10-30 mM). check_concentration->reduce_concentration Yes check_storage Step 2: Evaluate Storage & Handling check_concentration->check_storage No reduce_concentration->check_storage is_aliquoted Was the stock aliquoted? check_storage->is_aliquoted aliquot_solution Action: Aliquot stock into single-use vials to avoid freeze-thaw cycles. is_aliquoted->aliquot_solution No check_thaw Did precipitation occur after freezing? is_aliquoted->check_thaw Yes aliquot_solution->check_thaw warm_vortex Action: Warm to room temp / 37°C and vortex vigorously to redissolve before use. check_thaw->warm_vortex Yes solution_stable Solution is ready for use. check_thaw->solution_stable No warm_vortex->solution_stable

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions for cell culture?

A1: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for dissolving this compound and other hydrophobic compounds for use in cell culture experiments.[1][6] It allows for a high-concentration stock, which can then be diluted to a working concentration with a final DMSO percentage that is non-toxic to most cell lines (ideally ≤0.1%).[5][6]

Q2: My stock solution precipitated after being stored at -20°C. Can I still use it?

A2: Yes, in most cases, the compound is still viable. Precipitation upon freezing is often a reversible physical process called "freezing out," not chemical degradation. To use the solution, gently warm it in a 37°C water bath and vortex thoroughly until all precipitate has redissolved.[4] Always visually inspect the vial to ensure the solution is completely clear before making dilutions for your experiment.

Q3: How can I prevent the compound from precipitating when I add it to my aqueous cell culture medium?

A3: This is a critical step, as the rapid change from an organic solvent to an aqueous environment can cause the compound to "crash out."[6] To prevent this:

  • Use Pre-warmed Media: Always make dilutions in cell culture media that has been pre-warmed to 37°C, as solubility is generally higher at warmer temperatures.[6]

  • Perform Serial Dilutions: Instead of adding the highly concentrated stock directly into your final culture volume, perform an intermediate dilution step in a smaller volume of media first.[5][6]

  • Mix Vigorously During Addition: Add the stock solution (or intermediate dilution) dropwise into the vortex of the media as it is being actively mixed or vortexed. This rapid dispersion prevents localized high concentrations of the compound from forming.[6]

Quantitative Data: Solvent and Storage Recommendations

ParameterRecommendationRationale
Primary Solvent Dimethyl Sulfoxide (DMSO)High solubilizing capacity for this compound and other diterpenoids.[1]
Stock Concentration 10 - 30 mMA balance between a high concentration factor and solution stability.[3]
Storage Temperature -20°C or -80°CEnsures long-term chemical stability.[1][4]
Storage Format Single-use aliquotsAvoids repeated freeze-thaw cycles which can promote precipitation and degradation.[4][5]
Final DMSO % in Media ≤ 0.5%, ideally ≤ 0.1%Minimizes solvent-induced cytotoxicity and off-target effects.[5][6]

Experimental Protocol: Preparing a Stable Stock Solution

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Accurately weigh This compound add_solvent 2. Add sterile DMSO to desired concentration weigh->add_solvent vortex 3. Vortex vigorously (2-5 min) add_solvent->vortex warm 4. Warm to 37°C if needed vortex->warm inspect 5. Visually confirm complete dissolution vortex->inspect warm->inspect aliquot 6. Dispense into sterile, single-use aliquots inspect->aliquot freeze 7. Store at -20°C or -80°C protected from light aliquot->freeze cluster_exp Experimental Conditions cluster_results Observed Effects KA This compound (dissolved in DMSO) Cell_System Target Cells KA->Cell_System Vehicle Vehicle Control (DMSO only) Vehicle->Cell_System Untreated Untreated Control (Media only) Untreated->Cell_System Effect_KA Effect from Compound + Solvent Cell_System->Effect_KA Effect_Vehicle Effect from Solvent Only Cell_System->Effect_Vehicle Effect_Baseline Baseline Activity Cell_System->Effect_Baseline Conclusion True Compound Effect = (Effect_KA - Effect_Vehicle) Effect_KA->Conclusion Effect_Vehicle->Conclusion

References

Technical Support Center: Vehicle Selection for Kahweol Acetate Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicle controls for studies involving Kahweol acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the recommended solvents for dissolving Kahweol acetate?

A1: this compound is a lipophilic compound. Based on available data, it is soluble in dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, and acetone.[1] For most biological assays, DMSO is the most commonly used solvent due to its miscibility with aqueous media.[2]

Q2: I am seeing unexpected biological activity or high background signal in my vehicle control group in an in vitro experiment. What could be the cause?

A2: The vehicle itself, most commonly DMSO, is likely exerting its own biological effects.[3] Even at low concentrations, DMSO is not inert and can influence cellular processes such as cell growth, viability, and signaling pathways.[2][4][5]

Troubleshooting Steps:

  • Determine the No-Effect Concentration: Conduct a dose-response experiment with DMSO alone on your specific cell line to identify the highest concentration that does not significantly impact the experimental endpoints you are measuring.[3]

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium to be well below 1%, and ideally less than 0.1% for sensitive cell lines or long-term exposure studies.[3]

  • Consistent Solvent Concentration: Ensure the final concentration of DMSO is identical across all wells, including controls and treated groups.[3]

  • Consider Alternative Solvents: If your cells are particularly sensitive to DMSO, you may need to explore other solvents, although this will require thorough validation.

Q3: My this compound precipitates out of solution when I add it to my aqueous culture medium or saline for in vivo studies. How can I prevent this?

A3: This is a common issue with lipophilic compounds like this compound. The aqueous environment of culture media or saline can cause the compound to crash out of a pure organic solvent.

Troubleshooting Steps:

  • For in vitro studies:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • When preparing your working concentrations, dilute the stock solution in your culture medium in a stepwise manner, ensuring rapid mixing to facilitate dispersion.

    • Avoid preparing large volumes of diluted compound that will sit for extended periods before being added to the cells.

  • For in vivo studies:

    • A co-solvent system is often necessary. A common formulation for lipophilic compounds involves a mixture of DMSO, polyethylene (B3416737) glycol (PEG), a surfactant like Tween 80, and saline.[6][7] This helps to maintain the solubility of the compound in the final aqueous formulation.

    • A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] The components should be added sequentially, ensuring each is fully dissolved before adding the next.[6]

Q4: The animals in my vehicle control group are showing unexpected behavioral or physiological effects. What is the likely cause?

A4: The components of your vehicle formulation (e.g., DMSO, PEG, Tween 80) are not biologically inert and can cause their own effects.[5][6] For instance, DMSO can have neurotoxic effects at higher concentrations, and Tween 80 has been shown to affect exploratory behavior and locomotor activity in rodents.[6][8][9]

Troubleshooting Steps:

  • Thorough Literature Review: Research the known effects of each component of your vehicle at the intended dose and route of administration in your specific animal model.

  • Vehicle-Only Dose Escalation Study: Before starting your main experiment, conduct a study to determine the maximum tolerated dose (MTD) of the vehicle alone.[10]

  • Minimize Co-solvent Concentrations: Use the lowest possible concentrations of DMSO, PEG, and Tween 80 that will maintain the solubility and stability of your this compound formulation.

  • Include a Saline-Only Control: If feasible, include a control group that receives only saline (or the base aqueous solution) to differentiate the effects of the co-solvent mixture from the stress of the administration procedure itself.

Data Presentation: Solvent Properties for this compound Studies

Solvent/Vehicle ComponentUse TypeRecommended Concentration Range (in vitro)Common Concentration Range (in vivo)Known Biological Effects & Considerations
DMSO In vitro & In vivo< 0.1% (sensitive cells, long-term); 0.1% - 0.5% (robust cells, < 72h)[3]1% - 10% (in co-solvent mixtures)[6][11]Can induce cell differentiation, affect cell growth and viability, alter gene expression, and has anti-inflammatory and analgesic properties.[2][4][12] Not inert.[4]
Polyethylene Glycol (PEG) 300/400 In vivoNot typically used30% - 40% (in co-solvent mixtures)[6]Generally well-tolerated at low concentrations but can have effects on gastric, liver, and kidney function at certain doses.[6]
Tween 80 (Polysorbate 80) In vivoNot typically used0.5% - 5% (in co-solvent mixtures)[6]Can enhance exploratory behavior and locomotor activity.[8][9] High concentrations can decrease locomotor activity.[8] Used as a surfactant to improve solubility.
Saline / PBS In vivoNot applicableUsed as the aqueous base to reach final volume.Generally considered inert, but the administration procedure itself can induce stress.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in 100% DMSO if necessary to achieve intermediate concentrations.

    • To prepare the final working concentrations, dilute the DMSO stock or intermediate solutions directly into pre-warmed cell culture medium. For example, to achieve a final DMSO concentration of 0.1%, add 1 µL of the DMSO stock to 1 mL of culture medium.

    • Mix immediately and thoroughly by gentle vortexing or inversion before adding to the cells.

  • Vehicle Control Preparation:

    • Prepare a vehicle control for each final DMSO concentration used in the experiment.

    • For example, if your highest treatment concentration results in a final DMSO concentration of 0.5%, you must have a control group treated with 0.5% DMSO in culture medium.

Protocol 2: Preparation of this compound for In Vivo Animal Studies (Co-Solvent Formulation)

This protocol is a common starting point and may require optimization for your specific needs.

  • Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

    • In a sterile container, add 10% of the final desired volume of DMSO.

    • Add 40% of the final desired volume of PEG300. Mix until the solution is clear.

    • Add 5% of the final desired volume of Tween 80. Mix until the solution is clear.

    • Add 45% of the final desired volume of sterile saline. Mix thoroughly.

  • This compound Formulation:

    • Calculate the required amount of this compound for the desired final concentration in the vehicle.

    • Weigh the this compound powder and add it to the pre-prepared vehicle.

    • Vortex or sonicate the mixture until the this compound is completely dissolved.

    • Visually inspect the solution for any precipitation before administration. It is often recommended to prepare this formulation fresh before each use.[7]

  • Vehicle Control Group:

    • The vehicle control group must receive the identical formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) without the this compound.

Mandatory Visualizations

VehicleSelectionWorkflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies start_vitro Start: In Vitro Experiment solubility_test_vitro Is this compound soluble in 100% DMSO? start_vitro->solubility_test_vitro dissolve_dmso Dissolve in 100% DMSO to create stock solution solubility_test_vitro->dissolve_dmso Yes dmso_toxicity Determine max tolerated DMSO concentration for cell line (ideally < 0.5%) dissolve_dmso->dmso_toxicity prepare_working Prepare working solutions by diluting in media dmso_toxicity->prepare_working run_assay Run Assay with appropriate DMSO vehicle control prepare_working->run_assay start_vivo Start: In Vivo Experiment solubility_test_vivo Is direct aqueous administration feasible? start_vivo->solubility_test_vivo co_solvent Select co-solvent system (e.g., DMSO/PEG/Tween/Saline) solubility_test_vivo->co_solvent No (Lipophilic) formulation_dev Develop and optimize formulation for solubility and stability co_solvent->formulation_dev vehicle_tolerability Test vehicle tolerability in animal model (MTD) formulation_dev->vehicle_tolerability prepare_dosing Prepare dosing solution and vehicle control vehicle_tolerability->prepare_dosing run_study Run Study prepare_dosing->run_study TroubleshootingPathway issue Issue: Unexpected effects in vehicle control group is_vitro_vivo In Vitro or In Vivo? issue->is_vitro_vivo vitro_cause Possible Cause: DMSO is biologically active is_vitro_vivo->vitro_cause In Vitro vivo_cause Possible Cause: Vehicle components are biologically active is_vitro_vivo->vivo_cause In Vivo vitro_solution1 Run DMSO dose-response to find no-effect level vitro_cause->vitro_solution1 vitro_solution2 Lower final DMSO concentration (<0.1%) vitro_cause->vitro_solution2 vitro_solution3 Ensure consistent DMSO concentration across all wells vitro_cause->vitro_solution3 vivo_solution1 Conduct vehicle-only tolerability/MTD study vivo_cause->vivo_solution1 vivo_solution2 Reduce concentration of co-solvents (DMSO, PEG) and/or surfactant (Tween) vivo_cause->vivo_solution2 vivo_solution3 Review literature for known side effects of vehicle components vivo_cause->vivo_solution3

References

Technical Support Center: Accurate Cell Viability Assessment of Kahweol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and performing appropriate cell viability assays for the natural compound Kahweol (B1673272) acetate (B1210297), minimizing the risk of experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: My MTT assay shows increased cell viability at high concentrations of Kahweol acetate, but microscopy indicates cell death. What is happening?

A: This discrepancy is a strong indicator of an experimental artifact. This compound, a diterpene found in coffee beans, is known to have significant antioxidant properties.[1][2][3] Compounds with reducing potential can directly reduce the yellow tetrazolium salt (MTT) to its purple formazan (B1609692) product, independent of cellular metabolic activity. This chemical reduction leads to a false-positive signal, making it appear as though the cells are more viable than they are.

Q2: Is this compound colored, and could that interfere with my colorimetric assay?

A: this compound is a white crystalline powder, so direct interference with the absorbance reading due to the compound's color is unlikely.[1] The primary cause for concern is its chemical reactivity with the assay reagents themselves.

Q3: I suspect my results with an MTS or XTT assay are also inaccurate. Is this possible?

A: Yes, it is highly possible. Assays like MTS and XTT, while designed to produce a soluble formazan product, still operate on the same principle of tetrazolium salt reduction. Therefore, they are also susceptible to direct chemical reduction by antioxidant compounds like this compound, which can lead to an overestimation of cell viability.

Q4: What alternative cell viability assays are recommended for this compound?

A: To avoid artifacts, it is best to use assays that do not rely on the metabolic reduction of a tetrazolium salt. Recommended alternatives include:

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells. This method is generally less susceptible to interference from antioxidant compounds.

  • Crystal Violet Assay: This assay measures cell viability based on the staining of adherent cells' DNA and proteins. It is a simple and effective method for assessing cell number and adherence.

  • Trypan Blue Exclusion Assay: This dye exclusion method provides a direct count of viable cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells do not.

  • Real-Time Cell Analysis (RTCA): This impedance-based method monitors cell proliferation, adhesion, and viability in real-time without the need for labels or dyes, thus avoiding chemical interference.

Troubleshooting Guide

If you are encountering unexpected results with your cell viability assays when using this compound, follow this troubleshooting guide.

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Caption: Troubleshooting workflow for this compound viability assays.

Comparison of Recommended Alternative Assays

Assay TypePrincipleAdvantagesDisadvantages
ATP-Based Luminescence Measures intracellular ATP levels of metabolically active cells.High sensitivity, fast, and less prone to artifacts from colored or antioxidant compounds.Can be more expensive than colorimetric assays.
Crystal Violet Stains DNA and proteins of adherent cells.Inexpensive, simple, and reliable for adherent cells.Indirect measurement of viability; requires cell fixation.
Trypan Blue Exclusion Dye is excluded by viable cells with intact membranes.Direct measure of cell viability; inexpensive.Manual counting can be subjective and time-consuming.
Real-Time Cell Analysis Measures changes in electrical impedance as cells proliferate and adhere.Label-free, real-time monitoring of cell health; provides kinetic data.Requires specialized equipment; higher initial cost.

Experimental Protocols

Protocol 1: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration.

  • Reagent Preparation: Equilibrate the plate and the ATP assay reagent to room temperature before use.

  • Assay Procedure:

    • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the number of viable cells.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for the ATP-based cell viability assay.

Protocol 2: Crystal Violet Assay

This protocol is for adherent cells in a 96-well plate.

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the ATP assay protocol.

  • Washing: Carefully aspirate the medium and wash the cells once with Phosphate-Buffered Saline (PBS).

  • Fixation: Add 100 µL of 4% paraformaldehyde or 100% methanol (B129727) to each well and incubate for 15 minutes at room temperature.

  • Staining:

    • Remove the fixative and wash the plate with water.

    • Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with tap water until the excess dye is removed.

  • Solubilization:

    • Air dry the plate completely.

    • Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well.

    • Incubate on an orbital shaker for 15-30 minutes until the dye is completely dissolved.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Trypan Blue Exclusion Assay

This assay provides a direct count of viable and non-viable cells.

  • Cell Preparation: After treating cells in a culture plate, detach them using trypsin and resuspend them in a single-cell suspension in serum-free medium or PBS.

  • Staining:

    • Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[4]

    • Incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an increase in stained (non-viable) cells.[2][5]

  • Cell Counting:

    • Load the stained cell suspension into a hemocytometer.

    • Using a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the designated squares.

  • Calculation:

    • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100 [4]

Signaling Pathway Considerations

This compound has been shown to induce apoptosis and affect various signaling pathways, including the inhibition of STAT3 phosphorylation. When choosing a viability assay, consider how the compound's mechanism of action might influence the assay's endpoint. For example, if a compound induces apoptosis, assays that measure membrane integrity (like Trypan Blue) or metabolic activity (like ATP-based assays) can provide complementary information.

Kahweol_Acetate_Pathway

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Enhancing Cellular Uptake of Kahweol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting advice, and detailed protocols for strategies aimed at enhancing the cellular uptake and efficacy of Kahweol (B1673272) acetate (B1210297).

Section 1: Frequently Asked questions (FAQs)

Q1: What is Kahweol acetate and why is its cellular delivery a challenge?

A1: this compound is a fat-soluble diterpene molecule found in coffee beans.[1] It exhibits promising anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4] The primary challenge in its cellular delivery stems from its lipophilic (fat-soluble) nature, which leads to poor solubility in aqueous solutions like cell culture media and physiological fluids. This can result in precipitation, low bioavailability, and inconsistent experimental outcomes.[4]

Q2: What are the primary strategies to enhance the cellular uptake of this compound?

A2: The most common strategies involve encapsulating this compound in a carrier system to improve its solubility and facilitate transport across the cell membrane. Key approaches include:

  • Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) to encapsulate the compound.[5][6] These nanoparticles can protect the drug and are sized for efficient cellular uptake.[6]

  • Liposomes: Phospholipid vesicles that can entrap hydrophobic molecules like this compound within their lipid bilayer, improving stability and delivery.[7]

  • Micelles: Self-assembling surfactant molecules that form a hydrophobic core, ideal for solubilizing lipophilic compounds.

Q3: How do I choose the best delivery system for my experiment?

A3: The choice depends on your specific application (in vitro vs. in vivo), cell type, and desired outcome (e.g., sustained release vs. rapid uptake).

  • PLGA nanoparticles are excellent for controlled, sustained release applications and are well-established for in vivo studies due to their biocompatibility and biodegradability.[5]

  • Liposomes are highly biocompatible and are effective for fusing with cell membranes to deliver their payload directly into the cytoplasm.

  • Micelles are generally smaller than nanoparticles and liposomes and are primarily used for solubilization.

Q4: What is a suitable starting solvent for this compound before formulation?

A4: Due to its lipophilic nature, this compound should first be dissolved in a small amount of a sterile, cell-culture compatible organic solvent like Dimethyl sulfoxide (B87167) (DMSO).[4] This stock solution can then be used for subsequent dilutions or for incorporation into delivery systems. It is critical to keep the final concentration of the organic solvent in the cell culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

Section 2: Troubleshooting Guide

Q1: I'm preparing PLGA nanoparticles, but the particle size is too large and inconsistent. What could be wrong?

A1: Large and polydisperse nanoparticles are a common issue. Consider the following factors:

  • Energy Input: The energy applied during the emulsification step (sonication or homogenization) is critical. Insufficient energy results in larger droplets and, consequently, larger particles. Try increasing the sonication time or power, but do so on ice to prevent overheating.[8]

  • Surfactant Concentration: The stabilizer or surfactant (e.g., polyvinyl alcohol - PVA) concentration is crucial. Too little surfactant will not adequately stabilize the emulsion droplets, leading to aggregation.[9]

  • Solvent Choice: The organic solvent used to dissolve the PLGA and this compound affects the rate of diffusion and evaporation. A water-miscible solvent like ethyl acetate in an emulsion-diffusion method can produce smaller, more uniform particles compared to water-immiscible solvents like dichloromethane (B109758) (DCM).[8]

Q2: My encapsulated this compound shows lower-than-expected cytotoxicity in my cell viability assay. Why?

A2: This could be due to several factors related to the formulation or the assay itself:

  • Low Encapsulation Efficiency (EE): A significant portion of the this compound may not have been successfully encapsulated. It is essential to measure the EE to know the actual drug load. Unencapsulated drug may have been washed away during nanoparticle collection steps.

  • Poor Drug Release: The polymer matrix may not be releasing the drug effectively within the timeframe of your experiment. You may need to perform an in vitro release study to characterize the release kinetics of your formulation.

  • Assay Interference: The nanoparticles themselves or residual solvents/surfactants could interfere with the assay (e.g., the MTT assay). Always run a "blank nanoparticle" control (vehicle without the drug) to check for any inherent cytotoxicity or interference from the formulation components.

Q3: My "vehicle control" (blank nanoparticles without this compound) is showing significant cytotoxicity. How can I fix this?

A3: Cytotoxicity from the delivery vehicle is a serious issue that confounds results. Potential causes include:

  • Residual Organic Solvent: Ensure the solvent evaporation step is complete. Insufficient evaporation can leave toxic organic solvents in your nanoparticle suspension.[10]

  • Surfactant Toxicity: High concentrations of surfactants like PVA can be toxic to some cell lines. Try reducing the concentration or washing the nanoparticles thoroughly via repeated centrifugation and resuspension steps to remove excess surfactant.[10]

  • Polymer Toxicity: While PLGA is generally considered biocompatible, its degradation products (lactic and glycolic acid) can lower the local pH, which may affect sensitive cell lines. This is typically more of a concern in long-term or high-concentration experiments.

Section 3: Visual Guides (Diagrams)

This section provides diagrams to visualize key experimental workflows and biological pathways relevant to this compound research.

Workflow_KA_Delivery cluster_0 1. Formulation cluster_1 2. Characterization cluster_2 3. In Vitro Validation a Dissolve KA & Polymer in Organic Solvent b Prepare Aqueous Surfactant Phase c Emulsification (Sonication) b->c d Solvent Evaporation & NP Formation c->d e Particle Size & PDI (DLS) d->e f Zeta Potential g Encapsulation Efficiency (%) h Cell Viability Assay (e.g., MTT) g->h i Cellular Uptake (e.g., Fluorescence) j Mechanism of Action (e.g., Western Blot)

Caption: Development and validation workflow for a this compound (KA) delivery system.

KA_Signaling_Pathway KA This compound Akt Akt (Protein Kinase B) KA->Akt Inhibits Phosphorylation Caspase Caspase-3 Activation KA->Caspase Induces NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Inhibition of the pro-survival Akt/NF-κB pathway by this compound.

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data from the literature to serve as a baseline for experimental design.

Table 1: Reported In Vitro Efficacy of Kahweol and this compound in Cancer Cell Lines Note: Efficacy can be highly dependent on the specific cell line and assay conditions.

CompoundCell LineCancer TypeEffective Concentration / IC50Exposure Time (h)Key Finding
KahweolA549Lung Adenocarcinoma10–40 µM24 - 48Dose- and time-dependent inhibition of proliferation.[1][3]
This compoundACHN & Caki-1Renal Cancer30–100 µM24 - 48Significant dose-dependent inhibition of proliferation.[11]
This compound & Cafestol (B1668206) (Combination)ACHN & Caki-1Renal Cancer30 µM each24 - 48Synergistic inhibition of proliferation and migration.[11]
This compound & Cafestol (Combination)PC-3, DU145Prostate CancerNot specifiedNot specifiedSynergistically inhibited proliferation and migration (Combination Index <1).[12][13]
KahweolHT-29Colorectal Adenocarcinoma>100 µM24Induced cell death in a dose-dependent manner.[1][4]

Table 2: Typical Physicochemical Properties of PLGA Nanoparticles for Hydrophobic Drug Delivery Note: These are general target values; optimal properties may vary based on the specific application.

ParameterTypical RangeMeasurement TechniqueSignificance
Particle Size (Z-average)100 – 300 nmDynamic Light Scattering (DLS)Influences cellular uptake, biodistribution, and clearance.[6]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)Indicates the uniformity of the particle size distribution.
Zeta Potential-30 mV to +30 mVElectrophoretic Light Scattering (ELS)Measures surface charge; magnitude predicts colloidal stability.
Encapsulation Efficiency> 70%UV-Vis Spectrophotometry or HPLCThe percentage of initial drug that is successfully encapsulated.
Drug Loading1% – 10% (w/w)UV-Vis Spectrophotometry or HPLCThe weight percentage of the drug relative to the total nanoparticle weight.
Section 5: Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating a hydrophobic compound like this compound into PLGA nanoparticles.[5][10]

Materials:

  • This compound

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

  • Surfactant/Stabilizer (e.g., Polyvinyl alcohol - PVA, 1-2% w/v solution in water)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator or stir plate for solvent evaporation

  • High-speed centrifuge

Methodology:

  • Preparation of Organic Phase:

    • Accurately weigh 10 mg of this compound and 100 mg of PLGA.

    • Dissolve both components in 2 mL of the organic solvent (e.g., DCM). Ensure complete dissolution.[10]

  • Preparation of Aqueous Phase:

    • Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. This may require heating (e.g., to 85°C) and stirring until the PVA is fully dissolved. Allow the solution to cool to room temperature.[10]

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of the aqueous PVA solution while stirring.

    • Immediately emulsify the mixture using a probe sonicator. Sonicate on an ice bath for 2-4 minutes (e.g., 1 second on, 3 seconds off pulses) to form an oil-in-water (o/w) emulsion.[10]

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate.[10] This will harden the newly formed nanoparticles.

  • Nanoparticle Collection and Washing:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 12,000-15,000 rpm) for 15-20 minutes.[10]

    • Discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing steps two more times to ensure removal of excess surfactant.

  • Storage:

    • Resuspend the final washed pellet in a suitable buffer or deionized water.

    • Store the nanoparticle suspension at 4°C for short-term use.[10] For long-term storage, lyophilization (freeze-drying) with a cryoprotectant is recommended.

Protocol 2: Assessing Cellular Viability using the MTT Assay

This protocol outlines how to measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound formulations.[14][15]

Materials:

  • Cells of interest, plated in a 96-well plate

  • This compound formulation (and corresponding blank vehicle control)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[16]

  • Solubilization solution (e.g., DMSO, or acidified isopropanol).[16]

  • Microplate reader (absorbance at 570-590 nm).

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight (or until cells are well-adherent and in the log growth phase).[16]

  • Cell Treatment:

    • Prepare serial dilutions of your this compound formulation and the blank vehicle control in complete culture medium.

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the treatments. Include "untreated" and "media only" (no cells) controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[14][15]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[16]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]

  • Data Analysis:

    • Subtract the average absorbance of the "media only" wells from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control cells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

References

Addressing batch-to-batch variability of synthetic Kahweol acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and use of Kahweol acetate (B1210297).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Kahweol acetate, leading to batch-to-batch variability.

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (Kahweol) is still present, consider extending the reaction time or gently heating the reaction mixture.
Degradation of Starting Material or Product: Kahweol and its acetate are sensitive to harsh acidic or basic conditions and high temperatures.Use freshly purified reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessive heating.
Loss During Workup/Purification: The product may be lost during aqueous extraction or column chromatography.Ensure the correct pH is used during the aqueous wash to prevent the product from partitioning into the aqueous layer. Use the appropriate solvent system for column chromatography to ensure good separation and recovery.
Presence of Impurities in Final Product Incomplete Reaction: Unreacted Kahweol is a common impurity.As mentioned above, ensure the reaction goes to completion by monitoring with TLC.
Side Reactions: The formation of byproducts can occur, especially if the reaction conditions are not optimal.Control the reaction temperature carefully. The slow, dropwise addition of acetic anhydride (B1165640) can minimize side reactions.
Inefficient Purification: The column chromatography may not be effectively separating the product from impurities.Optimize the solvent system for column chromatography using TLC. Ensure the silica (B1680970) gel is properly packed to avoid channeling.
Inconsistent Spectroscopic Data (NMR, Mass Spec) Residual Solvents: Solvents from the reaction or purification may still be present in the final product.Dry the final product under high vacuum for an extended period.
Presence of Impurities: As mentioned above, impurities will lead to extra peaks in the spectra.Re-purify the compound using column chromatography or recrystallization.
Degradation: The compound may have degraded during storage.Store this compound at -20°C, protected from light and air. For long-term storage, storing as a solid under an inert atmosphere is recommended.
Poor Solubility of Final Product in Aqueous Media for Bioassays Inherent Lipophilicity: this compound is a lipophilic molecule with low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For cell culture experiments, ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). A two-step dilution into media containing a carrier protein like BSA can also improve solubility.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound shows variable activity in my biological assays. What could be the cause?

A1: Batch-to-batch variability in biological activity is often linked to inconsistencies in the purity and integrity of the compound. Potential causes include the presence of unreacted starting material (Kahweol), byproducts from the synthesis, or degradation of the this compound. We recommend verifying the purity of each batch by HPLC and confirming its identity and integrity using 1H NMR and mass spectrometry before use.

Q2: What is the best way to monitor the progress of the acetylation of Kahweol?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a solvent system such as hexane (B92381):ethyl acetate (e.g., 7:3 v/v). The starting material, Kahweol, is more polar and will have a lower Rf value than the product, this compound. The reaction is complete when the spot corresponding to Kahweol is no longer visible.

Q3: How should I store my synthetic this compound to ensure its stability?

A3: this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light. If you need to store it in solution, prepare aliquots in a suitable anhydrous solvent (e.g., DMSO, ethanol) and store them at -20°C or -80°C under an inert atmosphere (argon or nitrogen) to prevent degradation from repeated freeze-thaw cycles and oxidation.

Q4: Can I use a different base than pyridine (B92270) for the acetylation reaction?

A4: Yes, other non-nucleophilic bases like triethylamine (B128534) can be used in place of pyridine. In some cases, for easily acetylated alcohols, a milder catalyst like sodium bicarbonate can be employed, or the reaction can even be performed without a catalyst, although it may require heating and longer reaction times. The choice of base can affect the reaction rate and the formation of side products.

Data Presentation

Table 1: Representative Batch-to-Batch Variability of Synthetic this compound
Batch No. Yield (%) Purity by HPLC (%) Appearance Key Impurities Detected (by Mass Spec)
KA-0018598.5White crystalline powderNone
KA-0026592.1Off-white powderUnreacted Kahweol
KA-0037895.7Pale yellow solidDi-acetylated byproduct
KA-0049299.1White crystalline powderNone
Table 2: Representative 1H NMR Spectroscopic Data for this compound (400 MHz, CDCl3)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Expected Range (ppm)
6.20 - 6.40m2HFuran protons6.10 - 6.50
5.80 - 6.00m1HOlefinic proton5.70 - 6.10
4.10 - 4.30m2H-CH2OAc4.00 - 4.40
2.05s3H-OCOCH31.95 - 2.15
0.90 - 1.80m-Aliphatic protons0.80 - 2.00

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylation

This protocol describes a standard procedure for the acetylation of Kahweol using acetic anhydride and pyridine.

Materials:

  • Kahweol (≥95% purity)

  • Acetic anhydride (ACS grade or higher)

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Kahweol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of Kahweol). Cool the solution to 0°C in an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add methanol (B129727) to quench any excess acetic anhydride.

  • Workup: Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the identity and purity of the product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Conditions:

  • Mobile Phase: Isocratic elution with acetonitrile/water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm (for the Kahweol chromophore).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of the synthetic this compound in the mobile phase to a concentration of approximately 0.1-1 mg/mL.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis & Storage start Kahweol + Acetic Anhydride + Pyridine reaction Acetylation at 0°C to RT start->reaction quench Quench with Methanol reaction->quench extraction DCM Extraction & Aqueous Washes (HCl, NaHCO3, Brine) quench->extraction drying Dry with MgSO4 & Concentrate extraction->drying chromatography Silica Gel Column Chromatography drying->chromatography analysis Purity & Identity Check (HPLC, NMR, MS) chromatography->analysis storage Store at -20°C analysis->storage

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathways

Validation & Comparative

Kahweol Acetate vs. Cafestol: A Comparative Analysis of Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coffee-derived diterpenes, kahweol (B1673272) acetate (B1210297) and cafestol (B1668206), have garnered significant attention within the oncology research community for their potential anti-cancer properties.[1][2] Both compounds have demonstrated pro-apoptotic, anti-proliferative, and anti-migratory effects across a range of cancer cell lines.[2][3] This guide provides an objective comparison of the anti-cancer activities of kahweol acetate and cafestol, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular pathways.

Data Presentation: In Vitro Cytotoxicity and In Vivo Tumor Growth Inhibition

The anti-cancer efficacy of this compound and cafestol has been evaluated in various cancer models. The following tables summarize the quantitative data from key studies, providing a direct comparison of their effects.

Table 1: Comparative In Vitro Anti-Proliferative Activity of this compound and Cafestol

Cancer TypeCell Line(s)Compound(s)Key Findings
Prostate CancerPC-3, DU145, LNCaPThis compound & CafestolBoth compounds inhibited proliferation in a dose-dependent manner. A synergistic effect was observed when used in combination.[1]
Renal CancerACHN, Caki-1This compound & CafestolBoth compounds individually inhibited cell proliferation in a dose-dependent manner. A combination of 30 µM of each showed comparable effects to 100 µM of each compound alone.[4]
Lung AdenocarcinomaA549KahweolSuppressed proliferation and promoted apoptosis at doses of 10–40 μM over 24 to 48 hours.[3]

Table 2: In Vivo Tumor Growth Inhibition

Cancer ModelCell LineTreatmentDosage & AdministrationResults
Prostate Cancer Xenograft (SCID mice)DU-145This compound & Cafestol (Combination)Oral administrationAfter 11 days, tumor volume in the treated group increased by approximately 167%, compared to a 342% increase in the untreated control group.[5][6]
Renal Cancer Xenograft (BALB/c-nude mice)CakiCafestol & ABT-737Not specifiedCombination treatment led to a pro-apoptotic effect.[3]

Key Anti-Cancer Mechanisms: A Comparative Overview

This compound and cafestol exert their anti-cancer effects through the modulation of several critical signaling pathways. While their mechanisms of action overlap, some distinctions have been observed.

Induction of Apoptosis: Both compounds have been shown to induce programmed cell death in cancer cells.[2] This is achieved through:

  • Caspase Activation: Both kahweol and cafestol lead to the cleavage and activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-2 and caspase-9.[3][7] This activation is a central event in the apoptotic cascade.

  • Regulation of Bcl-2 Family Proteins: They modulate the balance of pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins.[3][7] Kahweol has been noted to upregulate Bax and downregulate Bcl-xL, while cafestol has been shown to downregulate c-FLIP, Bcl-2, Mcl-1, and Bcl-xL.[3][7]

  • PARP Cleavage: A downstream target of activated caspase-3, the cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis and is induced by both compounds.[3]

Inhibition of Cell Proliferation and Migration: this compound and cafestol can arrest the cell cycle and inhibit the migratory and invasive potential of cancer cells through the following pathways:

  • STAT3 Signaling: Both compounds have been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, survival, and migration.[3][8] Kahweol, in particular, has been shown to block STAT3 phosphorylation.[8]

  • PI3K/Akt Pathway: This crucial survival pathway is inhibited by both this compound and cafestol, leading to decreased cell proliferation and survival.[3][7]

  • ERK Signaling: The extracellular signal-regulated kinase (ERK) pathway, often hyperactivated in cancer, is another target of these diterpenes.[3]

Synergistic Effects: Notably, studies have indicated that the combination of this compound and cafestol can result in synergistic anti-cancer effects, suggesting that they may target complementary pathways to achieve a more potent therapeutic outcome.[1][4]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and cafestol.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis This compound This compound ERK ERK This compound->ERK Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bcl-xL Bcl-xL This compound->Bcl-xL Inhibits Bax Bax This compound->Bax Activates Cafestol Cafestol PI3K PI3K Cafestol->PI3K Inhibits Cafestol->ERK Inhibits Cafestol->STAT3 Inhibits Cafestol->Bcl-2 Inhibits Cafestol->Bcl-xL Inhibits Cafestol->Bax Activates Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival ERK->Proliferation STAT3->Proliferation STAT3->Survival Caspase-9 Caspase-9 Bcl-2->Caspase-9 Inhibits Bcl-xL->Caspase-9 Inhibits Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis_Outcome Apoptosis PARP Cleavage->Apoptosis_Outcome

Caption: Key signaling pathways modulated by this compound and Cafestol.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the anti-cancer effects of this compound and cafestol.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound, cafestol, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[12]

Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat with this compound and/or Cafestol Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze data to determine cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End Treat_Cells Treat cancer cells with compounds Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Stain_Cells Incubate Incubate in the dark Stain_Cells->Incubate Flow_Cytometry Analyze by flow cytometry Incubate->Flow_Cytometry Data_Analysis Quantify viable, apoptotic, and necrotic cells Flow_Cytometry->Data_Analysis End End Data_Analysis->End Create_Monolayer Grow a confluent cell monolayer Create_Wound Create a 'scratch' or gap Create_Monolayer->Create_Wound Treat_Cells Add medium with test compounds Create_Wound->Treat_Cells Image_Acquisition Capture images at regular intervals Treat_Cells->Image_Acquisition Analyze_Migration Measure gap closure rate Image_Acquisition->Analyze_Migration End End Analyze_Migration->End Implant_Cells Subcutaneously inject cancer cells into SCID mice Tumor_Growth Allow tumors to grow to a palpable size Implant_Cells->Tumor_Growth Administer_Treatment Administer compounds (e.g., oral gavage) Tumor_Growth->Administer_Treatment Monitor_Tumors Measure tumor volume regularly Administer_Treatment->Monitor_Tumors Endpoint_Analysis Excise tumors for further analysis at study end Monitor_Tumors->Endpoint_Analysis End End Endpoint_Analysis->End

References

Comparing the anti-inflammatory effects of Kahweol acetate and ibuprofen.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Anti-inflammatory Effects of Kahweol (B1673272) Acetate (B1210297) and Ibuprofen (B1674241) for Researchers and Drug Development Professionals

Introduction

In the field of pharmacology and drug development, the identification and characterization of novel anti-inflammatory agents are of paramount importance. This guide provides a detailed comparison of the anti-inflammatory properties of kahweol acetate, a natural diterpene found in coffee, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.

Mechanisms of Action

Ibuprofen's primary anti-inflammatory effect is achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

This compound, on the other hand, exhibits a multi-targeted anti-inflammatory action. It has been shown to inhibit COX-2 expression and also modulate key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and signal transducer and activator of transcription 3 (STAT3).[2][3] This suggests a broader mechanism of action compared to ibuprofen.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic Acid->COX1 COX2 COX-2 (inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Stomach_Lining_Platelets Stomach Lining Protection, Platelet Aggregation Prostaglandins_Physiological->Stomach_Lining_Platelets Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX1 inhibition Ibuprofen->COX2 inhibition Kahweol_Acetate Kahweol_Acetate Kahweol_Acetate->COX2 inhibition Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression activates Kahweol_Acetate Kahweol_Acetate Kahweol_Acetate->IKK inhibition Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates ERK ERK MAPKK->ERK phosphorylates JNK JNK MAPKK->JNK phosphorylates p38 p38 MAPKK->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Kahweol_Acetate Kahweol_Acetate Kahweol_Acetate->ERK inhibition of phosphorylation Kahweol_Acetate->JNK inhibition of phosphorylation Kahweol_Acetate->p38 inhibition of phosphorylation Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocation Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression activates Kahweol_Acetate Kahweol_Acetate Kahweol_Acetate->STAT3_inactive inhibition of phosphorylation cluster_workflow Experimental Workflow for In Vitro Anti-inflammatory Screening start Start cell_culture 1. Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture compound_treatment 2. Compound Treatment (this compound or Ibuprofen) cell_culture->compound_treatment lps_stimulation 3. LPS Stimulation compound_treatment->lps_stimulation incubation 4. Incubation (24h) lps_stimulation->incubation supernatant_collection 5. Supernatant Collection incubation->supernatant_collection griess_assay Griess Assay (NO Measurement) supernatant_collection->griess_assay elisa_assay ELISA (Cytokine Measurement) supernatant_collection->elisa_assay data_analysis 6. Data Analysis griess_assay->data_analysis elisa_assay->data_analysis end End data_analysis->end

References

A Comparative Analysis of Kahweol Acetate and Enzalutamide in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals distinct mechanisms and efficacy profiles for the natural compound kahweol (B1673272) acetate (B1210297) and the established second-generation antiandrogen, enzalutamide (B1683756), in the context of prostate cancer. This guide synthesizes available data on their effects on cell viability, apoptosis, and underlying signaling pathways in key prostate cancer cell lines, providing a resource for researchers and drug development professionals.

Executive Summary

Enzalutamide, a potent androgen receptor (AR) signaling inhibitor, demonstrates high efficacy in AR-dependent prostate cancer cell lines. Kahweol acetate, a diterpene found in coffee, exhibits anti-cancer properties through a multi-targeted approach, affecting not only the AR pathway but also crucial cell survival and proliferation signaling cascades like STAT3 and Src/mTOR/STAT3. While direct head-to-head quantitative comparisons in the same studies are limited, this guide consolidates available data to offer a comparative overview.

I. Comparative Efficacy in Prostate Cancer Cell Lines

Table 1: Enzalutamide IC50 Values for Cell Viability

Cell LineIC50 (µM)Noteworthy Characteristics
LNCaP~1.19 - 12.31Androgen-sensitive, expresses mutant AR (T878A)
C4-2B~1.19 - 14.77Androgen-independent LNCaP derivative, expresses mutant AR (T878A)

Note: IC50 values can vary between studies depending on experimental conditions such as incubation time and assay method.

While specific IC50 values are not available for this compound in these exact cell lines from the reviewed literature, studies report that this compound inhibits the proliferation of LNCaP, PC-3, and DU145 prostate cancer cells in a dose-dependent manner[1].

II. Mechanisms of Action: A Tale of Two Pathways

Enzalutamide and this compound exert their anti-cancer effects through distinct molecular mechanisms.

Enzalutamide: A Focused Androgen Receptor Antagonist

Enzalutamide's mechanism is well-characterized and centers on the potent inhibition of the androgen receptor signaling pathway at multiple points:

  • Blocks Androgen Binding: It competitively inhibits the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR.

  • Prevents Nuclear Translocation: It impairs the translocation of the activated AR from the cytoplasm into the nucleus.

  • Inhibits DNA Binding: It hinders the binding of the AR to androgen response elements (AREs) on the DNA, thereby preventing the transcription of genes that drive tumor growth and proliferation.

Enzalutamide_Mechanism cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex AR->AR_complex Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding Enzalutamide->AR_complex Inhibits Translocation ARE Androgen Response Element (ARE) Enzalutamide->ARE Inhibits DNA Binding Nucleus Nucleus AR_complex->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

This compound: A Multi-Targeted Natural Compound

This compound's anti-cancer activity in prostate cancer cells is more pleiotropic, impacting several key signaling pathways:

  • Androgen Receptor Pathway: It has been shown to downregulate the expression of the androgen receptor in prostate cancer cells[1].

  • STAT3 Pathway: this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell survival, proliferation, and differentiation. Constitutive activation of STAT3 is common in prostate cancer.

  • Src/mTOR/STAT3 Pathway: It also appears to inhibit the Src/mTOR signaling pathway, which is upstream of STAT3 and plays a critical role in cell growth and survival.

  • Apoptosis Induction: By downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulating pro-apoptotic proteins, this compound promotes programmed cell death[1].

Kahweol_Acetate_Mechanism cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Kahweol This compound Src Src Kahweol->Src Inhibits mTOR mTOR Kahweol->mTOR Inhibits STAT3 STAT3 Kahweol->STAT3 Inhibits Phosphorylation AR Androgen Receptor Kahweol->AR Downregulates Apoptosis Apoptosis Kahweol->Apoptosis Induces Src->mTOR mTOR->STAT3 Proliferation Proliferation STAT3->Proliferation Promotes Survival Survival STAT3->Survival Promotes AR->Proliferation Promotes AR->Survival Promotes

III. Experimental Protocols

This section provides an overview of the methodologies used to assess the efficacy of these compounds.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on prostate cancer cells.

MTT_Assay_Workflow Start Seed Prostate Cancer Cells (e.g., LNCaP, C4-2B) Treatment Treat with varying concentrations of This compound or Enzalutamide Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan (B1609692) Incubate to allow formazan crystal formation MTT_add->Formazan Solubilize Solubilize formazan crystals (e.g., with DMSO) Formazan->Solubilize Measure Measure Absorbance (e.g., at 570 nm) Solubilize->Measure Analyze Analyze Data (Calculate % Viability, Determine IC50) Measure->Analyze

Detailed Protocol:

  • Cell Seeding: Prostate cancer cells (LNCaP, C4-2B) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of either this compound or enzalutamide. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Detailed Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound or enzalutamide for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Washing: The cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways affected by this compound and enzalutamide.

Detailed Protocol:

  • Cell Lysis: After treatment with the compounds, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., AR, phospho-STAT3, total STAT3, phospho-mTOR, total mTOR, Bcl-2, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

IV. Conclusion

Enzalutamide is a highly specific and potent inhibitor of the androgen receptor, making it a cornerstone in the treatment of AR-driven prostate cancer. This compound presents a broader mechanism of action, targeting multiple pathways involved in prostate cancer cell proliferation and survival. While direct quantitative comparisons of efficacy are not yet available, the distinct mechanisms of these two compounds suggest different potential therapeutic applications. Further research directly comparing the efficacy of this compound and enzalutamide in the same experimental settings is warranted to fully elucidate their relative potential and explore possible synergistic effects.

References

In Vitro Showdown: Kahweol Acetate vs. Docetaxel in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison for Researchers and Drug Development Professionals

In the landscape of oncology research, the quest for potent anti-cancer agents is relentless. This guide provides a detailed in vitro comparison of two such compounds: Kahweol (B1673272) acetate (B1210297), a natural diterpene found in coffee beans, and Docetaxel (B913), a well-established chemotherapeutic drug. While direct comparative studies are limited, this document synthesizes available data to offer an objective look at their respective mechanisms of action, effects on cancer cell lines, and the signaling pathways they modulate.

Core Mechanisms of Action: A Tale of Two Strategies

Kahweol acetate and Docetaxel employ distinct strategies to inhibit cancer cell proliferation and induce cell death. Docetaxel, a member of the taxane (B156437) family, is known for its role in microtubule stabilization.[1][2][3] By binding to the β-tubulin subunit of microtubules, it prevents their dynamic assembly and disassembly, which is crucial for cell division.[1][2] This interference leads to a cell cycle arrest primarily in the G2/M phase, ultimately triggering apoptosis.[1][2][4]

On the other hand, this compound, a derivative of the coffee diterpene kahweol, exhibits a multi-faceted approach to its anti-cancer activity.[5][6][7] It has been shown to induce apoptosis, inhibit cell proliferation, and suppress migration in various cancer cell lines.[5][7][8][9] Its mechanisms are linked to the modulation of multiple signaling pathways, including the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic cascades.[5][6][10]

Comparative Efficacy: A Look at the Data

Quantitative data from various in vitro studies highlight the cytotoxic and anti-proliferative effects of both compounds across a range of cancer cell lines. It is important to note that the following data is compiled from separate studies and direct, side-by-side experimental comparisons are not yet available in published literature.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Docetaxel in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ConcentrationExposure TimeReference
Various Human Tumor LinesMultiple0.13 - 3.3 ng/ml24 hours[11]
MCF7Breast Cancer2.5 ± 0.5 nmol/LNot Specified[12]
DU145Prostate CancerHigher EC50 than CabazitaxelNot Specified[12]
PC3Prostate CancerHigher EC50 than CabazitaxelNot Specified[12]
Table 2: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of this compound
Cell Line(s)Cancer TypeEffectConcentrationReference
ACHN and Caki-1Renal CancerInhibition of proliferation and migration30 µM (synergistic with cafestol)[9]
LNCaP, PC-3, DU145Prostate CancerInhibition of proliferation and migration, induction of apoptosisDose-dependent[8]
HER2-overexpressing breast cancer cellsBreast CancerInhibition of cell proliferation and induction of caspase-3 dependent apoptosisNot Specified[13]

Signaling Pathways: Mapping the Molecular Battleground

The anti-cancer effects of this compound and Docetaxel are orchestrated by their influence on key signaling pathways that regulate cell survival, proliferation, and death.

Docetaxel's Apoptotic Cascade

Docetaxel's induction of apoptosis is a complex process involving both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[14] The stabilization of microtubules leads to mitotic arrest, which in turn can trigger a cascade of events including the activation of caspase-2, which then initiates the mitochondrial-dependent apoptosis pathway.[15] This process is often characterized by the activation of executioner caspases like caspase-3 and -7.[14][16] The Bcl-2 family of proteins, which regulate the mitochondrial pathway, also play a significant role.[14]

Docetaxel_Signaling_Pathway Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubules->Mitotic_Arrest Caspase2 Caspase-2 Activation Mitotic_Arrest->Caspase2 Mitochondrial_Pathway Intrinsic (Mitochondrial) Pathway Activation Caspase2->Mitochondrial_Pathway Caspase9 Caspase-9 Activation Mitochondrial_Pathway->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Docetaxel-induced apoptotic signaling pathway.
This compound's Multi-Target Approach

This compound's anti-cancer effects are mediated through the modulation of several key signaling proteins. It has been shown to downregulate anti-apoptotic proteins such as STAT3, Bcl-2, and Bcl-xL.[5][7] Concurrently, it upregulates pro-apoptotic proteins like cleaved caspase-3 and its downstream target, cleaved PARP.[5][7] In some cancer cell lines, this compound has also been found to inhibit the Akt and ERK phosphorylation, which are known to promote tumor growth and metastasis.[9]

Kahweol_Acetate_Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation Kahweol_Acetate This compound STAT3 STAT3 Kahweol_Acetate->STAT3 Bcl2_BclxL Bcl-2, Bcl-xL Kahweol_Acetate->Bcl2_BclxL Akt_ERK Akt/ERK Phosphorylation Kahweol_Acetate->Akt_ERK Caspase3_PARP Cleaved Caspase-3 Cleaved PARP Kahweol_Acetate->Caspase3_PARP Proliferation_Migration Inhibition of Proliferation & Migration Apoptosis Apoptosis Caspase3_PARP->Apoptosis

Signaling pathways modulated by this compound.

Experimental Protocols

To ensure the reproducibility and further investigation of the findings presented, this section outlines the detailed methodologies for key in vitro experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or Docetaxel and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Kahweol acetate or Docetaxel A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) using Annexin V and plasma membrane integrity using Propidium (B1200493) Iodide (PI).

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Docetaxel for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Conclusion

Both this compound and Docetaxel demonstrate significant anti-cancer properties in vitro, albeit through different mechanisms. Docetaxel's well-defined role as a microtubule-stabilizing agent leads to potent cell cycle arrest and apoptosis. This compound presents a broader, multi-targeted approach, influencing several key signaling pathways involved in cell survival and proliferation. While the existing data provides a strong foundation for understanding their individual actions, direct head-to-head in vitro studies would be invaluable for a more definitive comparison of their potency and efficacy across various cancer types. The information and protocols provided in this guide are intended to support further research into these promising anti-cancer compounds.

References

Validating the anticancer effects of Kahweol acetate against known inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis reveals that Kahweol (B1673272) acetate (B1210297), a natural diterpene found in coffee beans, exhibits significant anticancer effects, often comparable or superior to established inhibitors targeting key oncogenic pathways. This guide provides a detailed comparison of Kahweol acetate against well-known inhibitors of the STAT3, PI3K/Akt, and Raf signaling pathways, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

This compound demonstrates broad-spectrum anticancer activity across a range of cancer cell lines. Its mechanism of action involves the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and apoptosis. This guide presents a side-by-side comparison of this compound with Sorafenib (a multi-kinase inhibitor), Stattic (a STAT3 inhibitor), and LY294002 (a PI3K/Akt inhibitor), highlighting its potential as a promising therapeutic agent.

Data Presentation: Comparative Anticancer Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and known inhibitors in various cancer cell lines, providing a quantitative measure of their cytotoxic effects.

Table 1: Comparative IC50 Values (µM) of this compound and Known Inhibitors

Cancer Cell LineThis compoundSorafenibStattic (STAT3i)LY294002 (PI3Ki)
Human Renal Cancer
ACHN~30-100 (48h)[1]---
Caki-1~30-100 (48h)[1]---
Human Prostate Cancer
PC-3Data not available---
DU145Data not available---
LNCaPData not available---
Human Lung Adenocarcinoma
A549Time/dose-dependent---
Human Hepatocellular Carcinoma
HepG2-4.5 - 7.10 (72h)[2][3]--
Huh7-5.35 - 11.03 (72h)[3]--
Head and Neck Squamous Cell Carcinoma
UM-SCC-17B--2.562 ± 0.409[4][5]-
OSC-19--3.481 ± 0.953[4][5]-
Cal33--2.282 ± 0.423[4][5]-
UM-SCC-22B--2.648 ± 0.542[4][5]-
Various Cancer Cell Lines
General (in vitro)--5.1 (cell-free)[6][7]1.4[8][9]

Unveiling the Mechanism: Impact on Apoptosis

This compound's anticancer prowess is significantly attributed to its ability to induce programmed cell death, or apoptosis. A key indicator of apoptosis is the alteration in the expression levels of the Bcl-2 family of proteins, which regulate this process.

Table 2: Comparative Effects on Apoptotic Markers

CompoundEffect on Bcl-2 (Anti-apoptotic)Effect on Bax (Pro-apoptotic)Key Findings
This compound Decreased expression[10][11][12]Increased expression[10][11][12]Promotes apoptosis by shifting the balance towards pro-apoptotic proteins.[10][11][12]
Sorafenib Decreased or no change in expression[13][14][15]Increased or no change in expression[13][14]Induces apoptosis, in part, by down-regulating anti-apoptotic proteins like Mcl-1.[14][16]
STAT3 Inhibitors Decreased expression[17][18][19][20]Increased expression[17][18][19][20]Inhibition of STAT3 leads to a pro-apoptotic shift in the Bcl-2/Bax ratio.[17][18][19]
PI3K/Akt Inhibitors Can lead to decreased Bcl-2/Bcl-xL expression[21][22][23]Can lead to Bax translocation to mitochondria[24]Inhibition of this survival pathway promotes apoptosis by altering Bcl-2 family protein function and localization.[21][23][24]

Visualizing the Battleground: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and the compared inhibitors.

cluster_0 This compound and Known Inhibitors cluster_1 Signaling Pathways cluster_2 Cellular Processes KA This compound Raf Raf KA->Raf PI3K PI3K KA->PI3K STAT3 STAT3 KA->STAT3 Apoptosis Apoptosis KA->Apoptosis SOR Sorafenib SOR->Raf SOR->Apoptosis STAT3i STAT3 Inhibitors (e.g., Stattic) STAT3i->STAT3 STAT3i->Apoptosis PI3Ki PI3K/Akt Inhibitors (e.g., LY294002) PI3Ki->PI3K PI3Ki->Apoptosis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Survival Survival mTOR->Survival JAK JAK JAK->STAT3 STAT3->Proliferation STAT3->Survival

Caption: Overview of signaling pathways targeted by this compound and known inhibitors.

cluster_0 Experimental Workflow: Cell Viability Assay (MTT) A Seed Cancer Cells B Treat with this compound or Inhibitor A->B C Incubate (e.g., 24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A typical experimental workflow for determining cell viability and IC50 values.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or the respective inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or inhibitors for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: After treatment with this compound or inhibitors, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-STAT3, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This comparative guide underscores the significant anticancer potential of this compound. Its ability to modulate multiple critical signaling pathways and induce apoptosis at concentrations comparable to or lower than established inhibitors positions it as a strong candidate for further preclinical and clinical investigation. The data presented here provides a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this promising natural compound.

References

Comparative analysis of Kahweol acetate's COX-2 inhibition with celecoxib.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclooxygenase-2 (COX-2) inhibitory properties of the natural compound kahweol (B1673272) acetate (B1210297) and the well-established synthetic drug, celecoxib (B62257). The following sections detail their mechanisms of action, present available quantitative data on their inhibitory potency, outline a representative experimental protocol for assessing COX-2 inhibition, and visualize the key signaling pathways involved.

Quantitative Analysis of COX-2 Inhibition

The primary metric for evaluating the potency of a COX-2 inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

While direct comparative studies on the IC50 values of kahweol acetate and celecoxib are limited, data from various independent in vitro studies provide a basis for a comparative assessment. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the enzyme source and assay methodology.

CompoundTarget EnzymeIC50 ValueSource
This compound *COX-2~15.9 µM (5.0 µg/mL for Kahweol)[1]
Celecoxib COX-20.04 µM - 6.8 µM[2][3][4][5]
Celecoxib COX-182 µM[2][3]

Note: The IC50 value presented for this compound is based on data for its parent compound, kahweol. Direct experimental data for this compound's IC50 against COX-2 was not available in the reviewed literature. One study found cafestol (B1668206) to be 20-fold more potent than kahweol in COX-2 inhibition[1].

Mechanism of Action and Signaling Pathways

Both this compound and celecoxib exert their anti-inflammatory effects by targeting the COX-2 enzyme, but their mechanisms and interactions with cellular signaling pathways show some distinctions.

Celecoxib is a highly selective COX-2 inhibitor.[6][7][8] It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various pro-inflammatory prostaglandins.[6][7] Beyond direct enzyme inhibition, celecoxib has been shown to modulate other signaling pathways implicated in inflammation and cell proliferation, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7]

This compound has demonstrated anti-inflammatory properties through the suppression of key signaling pathways involved in the inflammatory response. Research indicates that this compound attenuates the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including COX-2.[9] Furthermore, it has been shown to inhibit the phosphorylation of proteins in the Akt, p38 mitogen-activated protein kinase (MAPK), and JNK1/2 signaling pathways, all of which are upstream regulators of inflammatory processes.[9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and celecoxib.

Kahweol_Acetate_Pathway cluster_stimulus Inflammatory Stimuli (e.g., PMA) cluster_pathways Signaling Cascades cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events Stimulus Inflammatory Stimuli Akt Akt Stimulus->Akt p38_MAPK p38 MAPK Stimulus->p38_MAPK JNK JNK1/2 Stimulus->JNK IKK IKK Stimulus->IKK Akt->IKK NFkB NF-κB (p65/p50) p38_MAPK->NFkB activates JNK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2) NFkB_nucleus->Gene_Expression induces Kahweol_Acetate This compound Kahweol_Acetate->Akt inhibits Kahweol_Acetate->p38_MAPK inhibits Kahweol_Acetate->JNK inhibits Kahweol_Acetate->IKK inhibits Celecoxib_Pathway cluster_membrane Cell Membrane cluster_enzyme COX-2 Enzyme cluster_prostaglandins Prostaglandin Synthesis cluster_inflammation Inflammatory Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation mediates Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits a cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Assay Buffer - Cofactor & Probe Plate_Setup Plate Setup: Add Enzyme, Buffer, Cofactor to 96-well plate Reagents->Plate_Setup Compounds Prepare Test Compounds: - this compound - Celecoxib (Serial Dilutions) Inhibitor_Add Add Test Compounds and Controls Compounds->Inhibitor_Add Plate_Setup->Inhibitor_Add Incubation Incubate at RT (15 min) Inhibitor_Add->Incubation Reaction_Start Initiate Reaction: Add Arachidonic Acid Incubation->Reaction_Start Measurement Kinetic Fluorometric Measurement Reaction_Start->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis

References

Unraveling the Multifaceted Anti-Cancer Mechanisms of Kahweol Acetate: A Cross-Cell Line Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research reveals that kahweol (B1673272) acetate (B1210297), a natural compound found in coffee beans, combats cancer through a variety of signaling pathways. This comparative guide synthesizes experimental data across multiple cancer cell lines, offering researchers, scientists, and drug development professionals a clear overview of its mechanisms of action, supported by detailed experimental protocols and visual pathway diagrams.

Kahweol acetate, a diterpene molecule, has demonstrated significant anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-angiogenic properties in a wide array of cancer cell types. Its efficacy stems from its ability to modulate multiple key signaling cascades that are often dysregulated in cancer. This guide provides a comparative analysis of these mechanisms, highlighting both common and cell-line-specific effects.

Comparative Analysis of this compound's Mechanism of Action

The anti-cancer activity of this compound is not mediated by a single pathway but rather by a complex interplay of interactions with various cellular signaling networks. The following tables summarize the key signaling pathways and molecular targets affected by this compound and its close analog, kahweol, across different cancer cell lines.

Cell Line TypeKey Signaling Pathways ModulatedObserved EffectsReferences
Prostate Cancer STAT3, Androgen Receptor (AR), PI3K/AktInhibition of proliferation and migration, induction of apoptosis.[1][2][3]
(PC-3, DU145, LNCaP)Downregulation of Bcl-2, Bcl-xL, AR, CCR2, and CCR5.[1][2][3]
Upregulation of cleaved caspase-3 and PARP.[1][2]
Lung Cancer STAT3, PI3K/Akt, ERKInduction of apoptosis.[1][4][5]
(A549, MSTO-211H, H28)Downregulation of Bcl-2 and upregulation of Bax.[1][4]
Inhibition of STAT3 phosphorylation.[4][5]
Colorectal Cancer ERK1/2, GSK3β, ATF3Induction of apoptosis and suppression of proliferation.[1][6]
(HCT116, SW480, HT-29)Upregulation of ATF3.[1][6]
Degradation of cyclin D1.[1]
Hepatocellular Carcinoma Src, mTOR, STAT3, PI3K/AktInduction of apoptosis and inhibition of proliferation.[1][7][8][9]
(Hep3B, SNU182, SNU423)Inhibition of Src, mTOR, and STAT3 phosphorylation.[1][8][9][10]
Downregulation of p-Akt, p-mTOR, p-p70S6K, and p-4EBP1.[1][9]
Breast Cancer HER2, PI3K/AktInhibition of proliferation and induction of apoptosis in HER2-overexpressing cells.[1][11]
(MDA-MB-231, SKBR3)Upregulation of caspase-3/7 and 9.[1][2]
Downregulation of HER2, FASN, p-Akt, mTOR, and cyclin D1.[11]
Renal Carcinoma STAT3, PI3K/Akt, ERKInduction of apoptosis and inhibition of proliferation and migration.[1][2]
(Caki, ACHN)Inhibition of STAT3 activation.[1][2]
Downregulation of Bcl-2 and Bcl-xL.[1][2]
Fibrosarcoma NF-κB, PI3K/Akt, MAPK (p38, JNK1/2)Inhibition of proliferation, invasion, and migration.[1][2]
(HT-1080)Suppression of MMP-9 expression via inhibition of NF-κB and Akt/MAPK pathways.[1][2]
Leukemia Akt, JNKInduction of apoptosis.[1]
(K562, U937)Upregulation of caspase-3 and cytochrome c release.[1]
Downregulation of Bcl-2, Bcl-xL, Mcl-1, and XIAP.[1]
Hepatocytes Nrf2/HO-1Activation of the Nrf2/HO-1 pathway, providing antioxidant effects.[12][13][14]
(AML12, primary mouse hepatocytes)Decrease in Keap1 expression.[12][13]

Key Signaling Pathways Targeted by this compound

The versatility of this compound as an anti-cancer agent is underscored by its ability to interfere with multiple signaling pathways crucial for tumor growth and survival.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Kahweol and its acetate form have been shown to inhibit the phosphorylation of STAT3 in several cancer cell lines, including prostate, lung, hepatocellular, and renal carcinoma.[1][2][4][8] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the induction of apoptosis.[1][2][4]

STAT3_Pathway KA This compound pSTAT3 p-STAT3 (Active) KA->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Bcl-2, Bcl-xL, Cyclin D1) Nucleus->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

This compound inhibits STAT3 phosphorylation.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been observed to suppress this pathway in various cancer cells, including hepatocellular carcinoma, breast cancer, and fibrosarcoma.[1][9][11] It achieves this by inhibiting the phosphorylation of Akt and downstream effectors like mTOR, p70S6K, and 4EBP1, ultimately leading to decreased cell proliferation.[1][9][11]

PI3K_Akt_mTOR_Pathway KA This compound Akt Akt KA->Akt Inhibits Phosphorylation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Downstream Downstream Effectors (p70S6K, 4EBP1) mTOR->Downstream Proliferation Cell Proliferation & Growth Downstream->Proliferation

Inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. In fibrosarcoma cells, this compound has been shown to suppress PMA-induced NF-κB activity, leading to the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion and migration.[1][2]

NFkB_Pathway KA This compound NFkB NF-κB KA->NFkB Inhibits PMA PMA PMA->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocation MMP9 MMP-9 Expression Nucleus->MMP9 Promotes Invasion Invasion & Migration MMP9->Invasion

This compound suppresses NF-κB signaling.
Nrf2/HO-1 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Kahweol has been found to activate the Nrf2/heme oxygenase-1 (HO-1) pathway in hepatocytes by decreasing the expression of Keap1, a negative regulator of Nrf2.[12][13] This antioxidant activity may contribute to its chemopreventive effects.

Nrf2_Pathway KA Kahweol Keap1 Keap1 KA->Keap1 Inhibits Translation Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 HO-1 Expression ARE->HO1 Protection Cellular Protection HO1->Protection Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (Protein Expression) Treatment->WB Flow Flow Cytometry (Apoptosis) Treatment->Flow Data_Quant Quantitative Data (IC50, Fold Change, % Apoptosis) MTT->Data_Quant WB->Data_Quant Flow->Data_Quant Pathway_Analysis Signaling Pathway Analysis Data_Quant->Pathway_Analysis Mechanism Mechanism of Action Elucidation Pathway_Analysis->Mechanism

References

Kahweol Acetate: A Safety Benchmark Against Standard Anti-inflammatory and Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Kahweol (B1673272) acetate (B1210297), a naturally derived diterpene with known anti-inflammatory and anti-cancer properties, against established standard drugs: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) for inflammation, and Cisplatin and Doxorubicin for cancer therapy. The following sections present quantitative safety data, detailed experimental methodologies, and visual representations of key toxicological pathways to facilitate a comprehensive assessment.

Executive Summary

Kahweol acetate, a compound derived from coffee beans, is under investigation for its therapeutic potential in managing inflammation and cancer.[1][2] Preclinical data suggests a favorable safety profile for this compound, particularly when compared to the significant toxicities associated with standard-of-care drugs. Acute toxicity studies in rodents indicate a low level of toxicity for compounds rich in kahweol, with a high LD50 value.[3][4] However, some studies have pointed towards a potential for elevated liver enzymes with the consumption of related coffee diterpenes.[5][6][7][8] This profile contrasts sharply with the well-documented nephrotoxicity of Cisplatin, the cardiotoxicity of Doxorubicin, and the gastrointestinal and cardiovascular risks of NSAIDs.[9][10][11]

Quantitative Safety Profile Comparison

The following tables summarize key quantitative toxicity data for this compound and the selected standard drugs.

Table 1: Acute Toxicity Data (LD50)

CompoundAnimal ModelRoute of AdministrationLD50Reference(s)
This compound (in Green Coffee Oil) RatOral> 2000 mg/kg[3][4]
Cisplatin RatOral25.8 mg/kg[12]
RatIntraperitoneal8.3 mg/kg[13]
Doxorubicin MouseOral570 mg/kg[14][15][16]
MouseIntravenous12.5 mg/kg[14]
Ibuprofen MouseOral636 mg/kg[17]

Table 2: Major Organ and Systemic Toxicities

CompoundPrimary ToxicityKey Biomarkers / Clinical ManifestationsReference(s)
This compound Hepatotoxicity (potential)Elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)[5][6][7][8]
Cisplatin NephrotoxicityIncreased Blood Urea Nitrogen (BUN) and Serum Creatinine[9][18]
NeurotoxicityPeripheral neuropathy[9]
MyelosuppressionReduced blood cell counts[9]
Doxorubicin CardiotoxicityReduced left ventricular function, arrhythmias, cardiomyopathy[10][19][20][21]
MyelosuppressionReduced blood cell counts[10][19][20][21]
Extravasation InjuryTissue necrosis[10][19][20][21]
NSAIDs (e.g., Ibuprofen) Gastrointestinal ToxicityGastric ulcers, bleeding, perforation[11][22][23][24]
Cardiovascular ToxicityIncreased risk of myocardial infarction and stroke[11][23][24]
Renal ToxicityReduced renal blood flow[11][23][24]

Experimental Protocols

The safety assessment of novel compounds like this compound and the characterization of standard drug toxicities typically involve a series of standardized in vivo and in vitro experiments.

Acute Oral Toxicity Study (OECD Guideline 423)

This study is designed to determine the short-term toxicity of a substance after a single oral dose.

  • Animal Model: Typically, healthy, young adult rodents (e.g., Wistar rats) of a single sex (usually females, as they are often slightly more sensitive) are used.[3]

  • Dosing: A single, high dose of the test substance (e.g., 2000 mg/kg for substances expected to have low toxicity) is administered by gavage. A control group receives the vehicle (e.g., corn oil).[3]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes immediately after dosing, periodically for the first 24 hours, and then daily for 14 days.[25]

  • Data Collection: Body weight is recorded weekly. At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed on all animals.[3]

  • Endpoint: The LD50 (median lethal dose) is estimated based on the number of mortalities. If no mortality occurs at the limit dose (e.g., 2000 mg/kg), the LD50 is determined to be greater than that dose.[25]

Subacute (28-Day) Repeated Dose Toxicity Study

This study provides information on the potential adverse effects of a substance following repeated administration over a 28-day period.

  • Animal Model: Healthy young adult rodents of both sexes are used.

  • Dosing: The test substance is administered daily (e.g., by gavage) at three or more dose levels for 28 consecutive days. A control group receives the vehicle.

  • Observation: Daily clinical observations for signs of toxicity are performed. Body weight and food consumption are measured regularly.[3]

  • Data Collection: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis (e.g., liver enzymes, kidney function markers). Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.[3][4]

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, and target organs for toxicity are identified.

Mechanistic Insights and Signaling Pathways

Understanding the molecular pathways underlying drug-induced toxicity is crucial for risk assessment and the development of safer alternatives.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical entity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Reporting A Cytotoxicity Assays (e.g., MTT, LDH) D Acute Toxicity (LD50) (e.g., OECD 423) A->D B Genotoxicity Assays (e.g., Ames Test, Comet Assay) B->D C Organ-Specific Cell Lines (e.g., HepG2, HK-2) C->D E Subacute/Subchronic Toxicity (28-day / 90-day) D->E F Chronic Toxicity / Carcinogenicity E->F G Histopathology E->G H Clinical Pathology (Hematology, Biochemistry) E->H I Toxicokinetics E->I F->G F->H F->I J Final Safety Assessment Report G->J H->J I->J

Caption: A generalized workflow for preclinical toxicity assessment.
Cisplatin-Induced Nephrotoxicity Signaling Pathway

Cisplatin exerts its nephrotoxic effects through a complex interplay of oxidative stress, inflammation, and apoptosis in renal tubular cells.

G Cisplatin Cisplatin Accumulation in Renal Tubules ROS Increased ROS Cisplatin->ROS Mito_Dys Mitochondrial Dysfunction Cisplatin->Mito_Dys DNA_Damage DNA Damage Cisplatin->DNA_Damage ROS->Mito_Dys ER_Stress ER Stress ROS->ER_Stress Inflammation Inflammation (TNF-α, IL-6) ROS->Inflammation Apoptosis Apoptosis Mito_Dys->Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis Inflammation->Apoptosis AKI Acute Kidney Injury Apoptosis->AKI

Caption: Key pathways in Cisplatin-induced nephrotoxicity.
Doxorubicin-Induced Cardiotoxicity Signaling Pathway

The cardiotoxicity of Doxorubicin is primarily mediated by the generation of reactive oxygen species (ROS) in cardiomyocytes, leading to mitochondrial damage and apoptosis.

G Dox Doxorubicin in Cardiomyocytes ROS ROS Generation Dox->ROS p53_Activation p53 Activation Dox->p53_Activation Mito_Damage Mitochondrial Damage ROS->Mito_Damage Ca_Overload Calcium Overload ROS->Ca_Overload Apoptosis Apoptosis Mito_Damage->Apoptosis Ca_Overload->Apoptosis mTOR_Inhibition mTOR Inhibition p53_Activation->mTOR_Inhibition Cardiotoxicity Cardiotoxicity mTOR_Inhibition->Cardiotoxicity Apoptosis->Cardiotoxicity G NSAIDs NSAIDs COX_Inhibition COX-1 & COX-2 Inhibition NSAIDs->COX_Inhibition Topical_Irritation Topical Irritation NSAIDs->Topical_Irritation PG_Reduction Reduced Prostaglandins COX_Inhibition->PG_Reduction Mucus_Bicarb Decreased Mucus & Bicarbonate Secretion PG_Reduction->Mucus_Bicarb Blood_Flow Reduced Mucosal Blood Flow PG_Reduction->Blood_Flow Mucosal_Injury Mucosal Injury Mucus_Bicarb->Mucosal_Injury Blood_Flow->Mucosal_Injury Topical_Irritation->Mucosal_Injury Ulceration Ulceration & Bleeding Mucosal_Injury->Ulceration

References

Replicating Published Findings on Kahweol Acetate's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of kahweol (B1673272) acetate (B1210297), a diterpene found in coffee beans. It is intended to assist researchers in replicating and building upon published findings by offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Kahweol acetate, often in conjunction with its counterpart cafestol (B1668206), has demonstrated significant anti-cancer and anti-inflammatory properties across a variety of in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound's biological effects. This data provides a comparative baseline for experimental design and validation.

Table 1: Anti-Cancer Effects of this compound in Vitro

Cell LineCancer TypeTreatmentKey FindingsReference
PC-3, DU145, LNCaPProstate CancerThis compound and cafestolDose-dependent inhibition of proliferation and migration.[1][2] Synergistic inhibition of proliferation and migration (Combination Index <1).[1][1][2]
ACHN, Caki-1Renal CancerCombination of this compound and cafestolSynergistically inhibited cell proliferation and migration.[3][4][3][4]
HT-1080FibrosarcomaThis compoundAttenuated cancer formation, proliferation, and migration by inhibiting MMP-9.[5][5]
MDA-MB-231Breast CancerKahweolInhibition of cell proliferation and induction of apoptosis.[5][6][5][6]
HCT116, SW480Colorectal CancerKahweolSuppressed proliferation as evidenced by reduced levels of cyclin D1.[2][2]
Hep3B, SNU182Hepatocellular CarcinomaKahweolExerted apoptotic effects and inhibited cell proliferation.[5][7][5][7]

Table 2: Modulation of Signaling Proteins by this compound

Cell LineCancer TypeTreatmentEffect on Protein/PathwayReference
PC-3, DU145, LNCaPProstate CancerThis compound and cafestolUpregulation of cleaved caspase-3 and cleaved PARP.[2][5] Downregulation of STAT3, Bcl-2, and Bcl-xL.[2][5] Downregulation of Androgen Receptor (AR).[2][5][2][5]
ACHN, Caki-1Renal CancerThis compound and cafestolInhibition of Akt and ERK phosphorylation.[3][4][5] Downregulation of C-C chemokine receptors 2, 5, and 6, and PD-L1.[3][4][3][4][5]
HT-1080FibrosarcomaThis compoundSuppression of PMA-induced NF-κB activity.[5] Suppression of Akt, p38 MAPK, and JNK1/2 signaling.[5][5]
Hep3B, SNU182Hepatocellular CarcinomaKahweolInhibition of p-Akt, p-mTOR, p-p70S6K, and p-4EBP1.[5][7] Blocked STAT3.[5][7][5][7]

Table 3: Anti-Inflammatory and Other Biological Effects

ModelConditionTreatmentKey FindingsReference
MacrophagesLPS-induced inflammationKahweolSuppresses COX-2 expression.[8][9][8][9]
Endothelial Cells-KahweolInhibition of COX-2 expression and MCP-1 secretion.[8][9][8][9]
MiceAcetaminophen-induced hepatotoxicityKahweolReduced serum levels of liver injury indicators and ameliorated histological abnormalities.[10][10]
SCID MiceHuman prostate cancer (DU-145) xenograftOral administration of this compound and cafestolSignificantly inhibited tumor growth.[1][2][5][1][2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments commonly used to assess the biological activity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)
  • Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., PC-3, ACHN)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Objective: To determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-STAT3, anti-Akt, anti-Bcl-2, anti-caspase-3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound can aid in understanding its mechanism of action. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways Modulated by this compound

cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Processes KA This compound Akt Akt KA->Akt inhibits ERK ERK KA->ERK inhibits STAT3 STAT3 KA->STAT3 inhibits NFkB NF-κB KA->NFkB inhibits Apoptosis Apoptosis KA->Apoptosis induces Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration ERK->Proliferation ERK->Migration STAT3->Proliferation STAT3->Apoptosis inhibits Inflammation Inflammation NFkB->Inflammation

Caption: this compound's Inhibition of Key Signaling Pathways.

General Experimental Workflow for Assessing Biological Activity

cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cell Culture (e.g., Cancer Cell Lines) B Treatment with This compound A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Flow Cytometry) B->D E Protein Analysis (e.g., Western Blot) B->E F Animal Model (e.g., Xenograft) G Treatment with This compound F->G H Tumor Growth Measurement G->H I Histological Analysis H->I

References

Assessing the off-target effects of Kahweol acetate compared to other diterpenes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Off-Target Effects of Kahweol Acetate (B1210297) and Other Diterpenes for Researchers and Drug Development Professionals.

Assessing the Off-Target Effects of Kahweol Acetate Compared to Other Diterpenes

This guide provides a comparative analysis of the off-target effects of this compound and other prominent diterpenes, namely Cafestol, Carnosol, Andrographolide, Ferruginol, and Triptolide. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds.

Introduction to Diterpenes and Off-Target Effects

Diterpenes are a class of natural compounds with diverse and potent biological activities. While their on-target effects are often the focus of research, particularly in cancer therapy, understanding their off-target effects is crucial for evaluating their overall therapeutic potential and safety profile. Off-target effects refer to the interactions of a compound with molecular targets other than the one it was designed to modulate, which can lead to unforeseen side effects or even beneficial activities. This guide focuses on comparing the known off-target profiles of several well-studied diterpenes.

Data Presentation: Comparative Off-Target Effects of Diterpenes

The following tables summarize the known off-target effects of this compound and selected diterpenes.

Table 1: Off-Target Effects on Lipid Metabolism and Liver Function

DiterpeneOff-Target EffectExperimental ModelQuantitative Data
This compound HyperlipidemiaHuman clinical trials (with Cafestol)Increased total cholesterol, LDL, and triacylglycerols.
Elevated Liver EnzymesHuman clinical trials (with Cafestol)Increased alanine (B10760859) aminotransferase (ALT).
Cafestol HyperlipidemiaHuman clinical trialsRaised serum cholesterol, LDL, and triacylglycerols.
Elevated Liver EnzymesHuman clinical trialsRaised alanine aminotransferase (ALT).
Carnosol Hepatoprotective (in some contexts)Animal modelsReduced levels of AST, ALT, GGT, ALP, and total bilirubin (B190676) in CCl4-induced liver toxicity.
Andrographolide Hepatotoxicity (at high doses)Animal modelsReports of liver injury in some studies.
Ferruginol HepatoprotectiveAnimal modelsReduced levels of AST and ALT in CCl4-induced liver injury.
Triptolide HepatotoxicityAnimal and clinical studiesA known and significant adverse effect.

Table 2: Off-Target Effects on Major Signaling Pathways

DiterpenePathway(s) AffectedCommon On-TargetPotential Off-Target Implications
This compound Src/mTOR/STAT3, Akt, ERK, JNKAnticancerModulation of cell growth, proliferation, and inflammation in non-cancerous cells.
Cafestol Akt, STAT3AnticancerSimilar to this compound, affecting cell survival and inflammatory responses.
Carnosol NF-κB, PI3K/Akt, AMPKAnti-inflammatory, AnticancerBroad effects on inflammation, metabolism, and cell survival.
Andrographolide NF-κB, JAK/STAT, PI3K/Akt/mTOR, Wnt/β-catenin, MAPKAnti-inflammatory, AnticancerWidespread immunomodulatory and cellular effects.
Ferruginol PI3K/Akt, MAPKAnticancerRegulation of cell proliferation and survival in various tissues.
Triptolide NF-κB, p38 MAPKImmunosuppressive, AnticancerPotent and broad-acting, with significant potential for toxicity.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is a general method for assessing the cytotoxic effects of diterpenes on various cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., PC-3 for prostate, A549 for lung, HepG2 for liver) and a non-cancerous cell line (e.g., MRC-5 normal lung fibroblasts) should be used to assess selectivity.

  • Reagents: Diterpene stock solutions (in DMSO), complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent, solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the diterpene compounds in the cell culture medium. The final DMSO concentration should be below 0.5%.

    • Replace the medium in the wells with the medium containing the various concentrations of the diterpenes. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with the solubilization solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound and cell line.

In Vitro Hepatotoxicity Assay

This protocol outlines a method to assess the potential of diterpenes to cause liver cell injury.

  • Cell Line: Human hepatoma cell line HepG2 is commonly used. Primary human hepatocytes are considered the gold standard but are more challenging to maintain.

  • Reagents: Diterpene stock solutions, cell culture medium, positive control hepatotoxin (e.g., acetaminophen), lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.

  • Procedure:

    • Culture HepG2 cells in 96-well plates until they reach 80-90% confluency.

    • Treat the cells with various concentrations of the diterpenes for 24 and 48 hours.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

    • Lyse the remaining cells to determine the maximum LDH release.

    • Calculate the percentage of LDH release as an indicator of cytotoxicity.

hERG Channel Inhibition Assay

This is a crucial assay for predicting the risk of drug-induced cardiac arrhythmia.

  • System: Automated patch-clamp system with cells stably expressing the hERG potassium channel (e.g., HEK293 cells).

  • Reagents: Diterpene solutions, positive control hERG inhibitor (e.g., E-4031), appropriate extracellular and intracellular recording solutions.

  • Procedure:

    • Prepare the cells and the automated patch-clamp system according to the manufacturer's protocol.

    • Establish a stable whole-cell recording from a single cell.

    • Apply a voltage clamp protocol to elicit hERG channel currents.

    • Perfuse the cell with the vehicle control solution to establish a baseline current.

    • Apply increasing concentrations of the diterpene and record the hERG current at each concentration.

    • Apply the positive control to confirm assay sensitivity.

    • Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Mandatory Visualizations

Signaling_Pathway_Kahweol_Acetate KA This compound Src Src KA->Src inhibits Akt Akt KA->Akt modulates ERK ERK KA->ERK modulates JNK JNK KA->JNK modulates mTOR mTOR Src->mTOR STAT3 STAT3 Src->STAT3 Proliferation Cell Proliferation mTOR->Proliferation STAT3->Proliferation inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Proliferation JNK->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well plate Compound_Dilution Prepare Diterpene Dilutions Incubation Incubate with Diterpenes (24-72h) Compound_Dilution->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for in vitro cytotoxicity assessment.

Logical_Relationship_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Diterpene Diterpene Compound On_Target Primary Target (e.g., Anticancer) Diterpene->On_Target Off_Target_1 Lipid Metabolism Diterpene->Off_Target_1 Off_Target_2 Liver Function Diterpene->Off_Target_2 Off_Target_3 Kinase Signaling Diterpene->Off_Target_3 Off_Target_4 Ion Channels Diterpene->Off_Target_4 Therapeutic_Effect Therapeutic_Effect On_Target->Therapeutic_Effect Therapeutic Effect Adverse_Effect_1 Adverse_Effect_1 Off_Target_1->Adverse_Effect_1 Hyperlipidemia Adverse_Effect_2 Adverse_Effect_2 Off_Target_2->Adverse_Effect_2 Hepatotoxicity Pleiotropic_Effects Pleiotropic_Effects Off_Target_3->Pleiotropic_Effects Pleiotropic Effects Adverse_Effect_3 Adverse_Effect_3 Off_Target_4->Adverse_Effect_3 Cardiotoxicity

Caption: Logical relationship of on-target and off-target effects.

A meta-analysis of in vitro studies on Kahweol acetate's efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of in vitro studies on the efficacy of kahweol (B1673272) acetate (B1210297), a diterpene found in coffee beans. It objectively compares its performance with its close structural analog, cafestol (B1668206), and provides supporting experimental data from various cancer cell line studies. The information is intended to inform researchers and professionals in the field of drug development about the potential of kahweol acetate as a therapeutic agent.

Comparative Efficacy of this compound and Cafestol

This compound has demonstrated significant anti-cancer properties across a range of in vitro models. Its efficacy is often compared with cafestol, another coffee diterpene with a similar structure. Both compounds have been shown to inhibit cancer cell proliferation, migration, and induce apoptosis.[1][2][3][4]

Data Summary

The following tables summarize the quantitative data from various in vitro studies, highlighting the comparative efficacy of this compound and cafestol in different cancer cell lines.

Table 1: Anti-Proliferative Effects of this compound and Cafestol

Cell LineCancer TypeCompoundConcentration (µM)Inhibition of Proliferation (%)Citation(s)
ACHN Renal CancerThis compound30~40% after 48h[4]
100>90% after 48h[4]
Cafestol30~30-50% after 48h[4]
100>90% after 48h[4]
Caki-1 Renal CancerThis compound30Significant after 24h & 48h[4]
Cafestol30Significant after 24h & 48h[4]
LNCaP, PC-3, DU145 Prostate CancerThis compoundDose-dependentSignificant inhibition[2][3]
CafestolDose-dependentSignificant inhibition[2][3]

Table 2: Pro-Apoptotic and Anti-Metastatic Effects

Cell LineCancer TypeCompound(s)EffectCitation(s)
LNCaP, PC-3, DU145 Prostate CancerThis compound & CafestolUpregulation of cleaved caspase-3 and cleaved PARP. Downregulation of STAT3, Bcl-2, and Bcl-xL.[1][2] Downregulation of androgen receptor (AR).[2][1][2]
ACHN, Caki-1 Renal CancerThis compound & CafestolSynergistic inhibition of cell migration.[4][4]
MSTO-211H, H28 MesotheliomaKahweol & CafestolUpregulation of Bax, downregulation of Bcl-xL, and cleavage of Bid, caspase-3, and PARP.[1][2][1][2]
MDA-MB231 Breast CancerKahweolIncreased levels of caspase-3/7, caspase-9, and cytochrome c.[1][2][1][2]
HN22, HSC4 Oral SquamousKahweolSuppression of Sp1 transcription factor, leading to apoptosis.

Experimental Protocols

The following sections detail the methodologies used in the cited in vitro studies to evaluate the efficacy of this compound and its alternatives.

Cell Proliferation Assays

The anti-proliferative effects of this compound and cafestol were primarily assessed using colorimetric assays that measure cell viability. Human renal cancer cells (ACHN and Caki-1) were treated with varying concentrations of this compound or cafestol for 24 and 48 hours.[4] Similarly, human prostate cancer cell lines (LNCaP, PC-3, and DU145) were also treated in a dose-dependent manner to determine the inhibition of proliferation.[3]

Migration Assays

To investigate the anti-migratory properties, transwell migration assays and wound healing assays were performed. For instance, in studies with ACHN and Caki-1 renal cancer cells, the combination of this compound and cafestol was found to synergistically inhibit cell migration.[4]

Apoptosis Assays

The induction of apoptosis was evaluated by measuring the levels of key apoptosis-related proteins. In prostate cancer cell lines, treatment with this compound and cafestol led to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and its downstream target cleaved PARP, and the downregulation of anti-apoptotic proteins such as STAT3, Bcl-2, and Bcl-xL.[1][2] Similar effects on apoptotic markers were observed in mesothelioma and breast cancer cell lines.[1][2]

Signaling Pathways and Molecular Mechanisms

This compound and cafestol exert their anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathway

This compound and cafestol induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[1][2]

G KA This compound Bcl2 Bcl-2/Bcl-xL KA->Bcl2 Bax Bax KA->Bax Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound Induced Apoptosis Pathway.

STAT3 and Androgen Receptor Signaling

In prostate cancer cells, this compound and cafestol have been shown to downregulate the expression of the Signal Transducer and Activator of Transcription 3 (STAT3) protein and the Androgen Receptor (AR).[1][2] Both STAT3 and AR are key drivers of proliferation and survival in prostate cancer. Their inhibition contributes to the anti-tumor effects of these compounds.

G KA_C This compound & Cafestol STAT3 STAT3 KA_C->STAT3 AR Androgen Receptor KA_C->AR Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival AR->Proliferation

Caption: Inhibition of STAT3 and AR Signaling.

Experimental Workflow for In Vitro Efficacy Assessment

The general workflow for assessing the in vitro efficacy of compounds like this compound involves a series of standardized cell-based assays.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment cluster_3 Efficacy Assays cluster_4 Data Analysis Compound This compound Stock Solution Treatment Incubation with This compound Compound->Treatment CellLines Cancer Cell Lines (e.g., ACHN, PC-3) CellLines->Treatment Proliferation Proliferation Assay (e.g., MTT) Treatment->Proliferation Migration Migration Assay (e.g., Transwell) Treatment->Migration Apoptosis Apoptosis Assay (e.g., Caspase Glo) Treatment->Apoptosis Analysis Quantitative Analysis (IC50, % Inhibition) Proliferation->Analysis Migration->Analysis Apoptosis->Analysis

Caption: General In Vitro Efficacy Testing Workflow.

References

Synthesizing vs. Purchasing Kahweol Acetate: A Cost-Effectiveness Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of Kahweol (B1673272) acetate (B1210297), a key decision lies in sourcing the compound: should it be synthesized in-house or purchased from a commercial supplier? This guide provides a comprehensive comparison of the cost-effectiveness of these two approaches, supported by quantitative data, detailed experimental protocols, and an examination of the compound's biological activity.

Executive Summary

Purchasing Kahweol acetate offers convenience and immediate availability for small-scale studies, but the cost per milligram is significantly higher. In-house synthesis, while requiring an initial investment in materials and labor, becomes substantially more cost-effective for larger quantities. The decision ultimately hinges on the researcher's budget, available laboratory capabilities, and the required scale of the investigation.

Cost Comparison: Synthesis vs. Purchase

The following tables provide a detailed breakdown of the costs associated with purchasing commercially available this compound versus synthesizing it from its precursor, Kahweol.

Table 1: Cost of Purchasing this compound

SupplierQuantity (mg)Price (USD)Price per mg (USD)
LKT Labs5150.3030.06
LKT Labs10251.4025.14
LKT Labs25410.8016.43
LKT Labs100905.209.05
Cambridge Bioscience254482.00 (£)~22.50

Note: Prices are subject to change and may not include shipping and handling fees. Currency conversion for Cambridge Bioscience is approximate.

Table 2: Estimated Cost of Synthesizing this compound (per 100 mg)

ItemDescriptionQuantityEstimated Cost (USD)
Starting Material Kahweol100 mg87.49
Reagents Acetic Anhydride (B1165640)1.5 - 2.0 equiv.~1.00
Pyridine (B92270)2 - 10 mL/mmol~5.00
Solvents Ethyl Acetate (for chromatography)~200 mL~1.00
Dichloromethane (optional)~100 mL~0.50
Purification Silica (B1680970) Gel (for column chromatography)~20 g~2.00
Total Estimated Cost ~96.99

Note: This is an estimated cost and can vary based on supplier, purity of reagents, and scale of the synthesis. Labor costs are not included.

As the tables illustrate, for a 100 mg scale, in-house synthesis offers a potential cost saving of over 8-fold compared to purchasing from a commercial supplier.

Experimental Protocols

Synthesis of this compound from Kahweol

This protocol describes a standard procedure for the acetylation of a primary alcohol, which is applicable to the synthesis of this compound from Kahweol.[1]

Materials:

  • Kahweol

  • Acetic anhydride

  • Pyridine (dry)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve Kahweol (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by TLC.

  • Quench the reaction by adding methanol.

  • Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Cell Viability (MTT) Assay

This protocol outlines a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., ACHN and Caki-1 for renal cancer, PC-3 and DU145 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 30, 100 µM) for 24 to 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Biological Activity and Performance Data

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 3: In Vitro Efficacy of this compound

Cell LineCancer TypeEffectConcentration/IC50Reference
ACHN, Caki-1Renal CancerInhibition of proliferationSignificant inhibition at 30-100 µM[2]
PC-3, DU145Prostate CancerInhibition of proliferation and migrationDose-dependent inhibition[3]
LNCaPProstate CancerInhibition of proliferation and migrationDose-dependent inhibition[3]

Studies have shown that this compound, often in combination with Cafestol (B1668206), can synergistically inhibit the proliferation and migration of prostate and renal cancer cells.[2][3] The mechanism of action involves the induction of apoptosis and the inhibition of key signaling pathways.

Signaling Pathways and Experimental Workflow

Kahweol and its acetate derivative have been shown to modulate several critical signaling pathways involved in cancer progression, including the NF-κB and STAT3 pathways.

G cluster_stimulus External Stimulus cluster_pathway NF-κB Signaling Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits (in cytoplasm) Ubiquitination_Degradation Ubiquitination & Degradation IκBα->Ubiquitination_Degradation NF-κB_nucleus Nuclear NF-κB NF-κB->NF-κB_nucleus Translocates to Nucleus Gene_Transcription Pro-inflammatory Gene Transcription NF-κB_nucleus->Gene_Transcription Induces Kahweol_acetate This compound Kahweol_acetate->IKK G cluster_decision Decision Point cluster_synthesis Synthesis Workflow cluster_purchase Purchase Workflow cluster_evaluation Biological Evaluation Start Start: Need This compound Decision Synthesize or Purchase? Start->Decision Cost_Analysis_S Cost Analysis: - Kahweol - Reagents - Solvents - Purification Media Decision->Cost_Analysis_S Synthesize Cost_Analysis_P Cost Analysis: - Supplier Quotes - Purity - Shipping Decision->Cost_Analysis_P Purchase Synthesis Chemical Synthesis: - Acetylation of Kahweol Cost_Analysis_S->Synthesis Purification Purification: - Column Chromatography Synthesis->Purification Characterization_S Characterization: - NMR, Mass Spec Purification->Characterization_S Bio_Assay Biological Assays: - MTT Assay - Apoptosis Assay - Western Blot Characterization_S->Bio_Assay Purchase Procurement Cost_Analysis_P->Purchase QC_Check Quality Control Check Purchase->QC_Check QC_Check->Bio_Assay Data_Analysis Data Analysis: - IC50 Determination - Pathway Modulation Bio_Assay->Data_Analysis Conclusion Conclusion on Cost-Effectiveness Data_Analysis->Conclusion Leads to

References

Safety Operating Guide

Navigating the Disposal of Kahweol Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of kahweol (B1673272) acetate (B1210297), a semi-synthetic derivative of a natural compound found in coffee beans, requires adherence to rigorous safety protocols and institutional guidelines to ensure the safety of laboratory personnel and environmental protection.[1] While some safety data sheets (SDS) may classify kahweol acetate as not a dangerous substance or mixture according to the Globally Harmonized System (GHS), it is crucial to handle it with care due to potential health effects, such as respiratory tract, skin, and eye irritation.[2] Therefore, treating it as a hazardous chemical waste is the most prudent approach.

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

In the event of a spill, the area should be evacuated, and access restricted. For small spills, the solid material can be carefully swept up, avoiding dust generation, and placed into a designated, sealed container for hazardous waste.[3] The spill area should then be decontaminated. For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program.[4][5] Under no circumstances should chemical waste be disposed of in the regular trash or down the drain unless explicitly permitted by your EHS office.[4][6]

  • Waste Characterization and Segregation :

    • Determine if the this compound waste is pure or mixed with other substances. If it is contaminated with solvents or other chemicals, it must be treated as a mixed hazardous waste.

    • Incompatible chemicals must be segregated to prevent dangerous reactions.[7] For instance, store this compound waste separately from strong acids and bases.[2]

  • Container Selection and Labeling :

    • Select a chemically compatible waste container that is in good condition with a secure, leak-proof lid.[8]

    • As soon as the first of the waste is added, the container must be labeled with the words "Hazardous Waste."[7]

    • The label must include the full chemical name ("this compound"), the CAS number (81760-47-6), and an accurate description of the contents, including any solvents and their approximate concentrations.[1]

  • Waste Accumulation and Storage :

    • Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][6]

    • The waste container must be kept closed at all times, except when adding waste.[4]

    • The SAA must be inspected regularly for any signs of leakage or container degradation.[6]

  • Arranging for Disposal :

    • Once the waste container is full, or if waste generation is complete, a request for pickup should be submitted to your institution's EHS or hazardous waste management office.

    • Do not move hazardous waste outside of your laboratory; trained EHS personnel should handle the transportation and final disposal.[9]

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA 55 gallons[5]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[5]
Storage Time Limit for Opened Containers Dispose of within 6 months[4]
Storage Time Limit for Unopened Containers Dispose of within 1 year[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood characterize Characterize Waste (Pure or Mixed?) fume_hood->characterize pure Pure this compound characterize->pure Pure mixed Mixed with Solvents/ Other Chemicals characterize->mixed Mixed container Select Compatible Hazardous Waste Container pure->container mixed->container label Label Container: 'Hazardous Waste' Full Chemical Name & Conc. container->label saa Store in Designated Satellite Accumulation Area label->saa segregate Segregate from Incompatible Materials saa->segregate full Container Full? segregate->full full->saa No request_pickup Request Pickup from EHS/Waste Management full->request_pickup Yes end EHS Collects for Final Disposal request_pickup->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Kahweol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Kahweol acetate (B1210297), a semi-synthetic derivative of a natural product found in coffee beans. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a secure and efficient research environment.

While Kahweol acetate is a subject of research for its biological activities, it is a compound that has not been fully tested for its toxicological properties.[1] Therefore, it should be handled with care, assuming it may be harmful if inhaled, absorbed through the skin, or swallowed.[1][2]

Physicochemical and Safety Data

The following table summarizes the key physicochemical and safety information for this compound. This information is crucial for risk assessment and for ensuring proper handling procedures are followed.

PropertyValueReference
Chemical Name [(4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-yl]methyl acetate[3][4]
CAS Number 81760-47-6[3][5]
Molecular Formula C₂₂H₂₈O₄[3][5]
Molecular Weight 356.47 g/mol [3]
Appearance White Crystal Powder[3]
Purity ≥98%[3]
Solubility Soluble in ethyl acetate, acetone, and DMSO[3]
Storage Temperature -20°C[1][3]
Potential Health Effects May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation.[1][2][1][2]
Hazard Classification Not classified as a hazardous substance, but should be handled with care as it is not yet fully tested.[1][1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

1. Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[2]

  • Fume Hood: For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is recommended.[1][2]

2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection:

    • Gloves: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][2] Dispose of contaminated gloves after use.[2]

    • Lab Coat: A laboratory coat must be worn.[1] For more extensive handling, a complete suit protecting against chemicals may be necessary.[2]

  • Respiratory Protection: If handling large quantities or if dust is generated, a dust mask or respirator may be necessary.[1]

3. Handling Procedures:

  • Avoid creating dust.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[2]

Emergency and First Aid Procedures

In the event of an exposure, follow these first aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, consult a physician.[1][6]

  • Skin Contact: Wash off with soap and plenty of water.[1][6] Remove contaminated clothing.[6] Consult a physician if irritation persists.[1][6]

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[1][2][7] Remove contact lenses if present and easy to do so.[7] Seek medical attention.[2][7]

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[8] Consult a physician.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1][2] This should be done through a licensed, professional waste disposal company.[2]

  • Container Disposal: Store waste in a suitable, closed container for disposal.[1]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_setup Set Up in Designated Area: - Chemical Fume Hood - Ensure Emergency Equipment is Accessible prep_ppe->prep_setup handling_weigh Weighing: - Use a balance with a draft shield - Avoid generating dust prep_setup->handling_weigh handling_solubilize Solubilization: - Add chosen solvent (e.g., DMSO, Ethanol) - Vortex or sonicate to dissolve handling_weigh->handling_solubilize post_decontaminate Decontaminate: - Clean work surfaces and equipment handling_solubilize->post_decontaminate storage Store at -20°C in a tightly closed container handling_solubilize->storage For unused stock solution post_dispose Waste Disposal: - Segregate solid and liquid waste - Dispose in labeled hazardous waste containers post_decontaminate->post_dispose post_remove_ppe Remove PPE: - Use proper glove removal technique - Wash hands thoroughly post_dispose->post_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Kahweol acetate
Reactant of Route 2
Reactant of Route 2
Kahweol acetate

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